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dCeMM2

Cat. No.: B3897600
M. Wt: 370.8 g/mol
InChI Key: VFWVTIHYVUKNGR-UHFFFAOYSA-N
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Description

DCeMM2 is a useful research compound. Its molecular formula is C16H11ClN6OS and its molecular weight is 370.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-pyridinyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide is 370.0403579 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11ClN6OS B3897600 dCeMM2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6OS/c17-9-5-6-12(18-7-9)20-13(24)8-25-16-21-15-14(22-23-16)10-3-1-2-4-11(10)19-15/h1-7H,8H2,(H,18,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWVTIHYVUKNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Molecular Glue dCeMM2: A Technical Guide to its Cellular Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM2 has emerged as a significant research tool in the field of targeted protein degradation. As a molecular glue degrader, it offers a powerful approach to induce the degradation of specific cellular proteins, thereby enabling the study of their functions and providing potential avenues for therapeutic intervention. This technical guide provides an in-depth overview of the cellular function of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.

Core Function and Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces an interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The primary target of this compound is Cyclin K (CCNK).[1][2][3][4]

The mechanism of action involves this compound facilitating the formation of a ternary complex between the Cyclin-Dependent Kinase 12 (CDK12)-Cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase complex. This induced proximity positions Cyclin K for polyubiquitination by the E3 ligase machinery. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades Cyclin K. The degradation of Cyclin K leads to the functional impairment of its catalytic partner, CDK12, a key regulator of transcriptional elongation. This ultimately results in a global downregulation of transcription and can trigger apoptosis in cancer cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-mediated Cyclin K degradation and a typical experimental workflow for its investigation.

dCeMM2_Signaling_Pathway cluster_0 This compound-Induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation cluster_2 Downstream Cellular Effects This compound This compound CDK12_CCNK CDK12-Cyclin K Complex This compound->CDK12_CCNK CRL4B CRL4B E3 Ligase (DDB1/CUL4B) This compound->CRL4B Ubiquitination Polyubiquitination of Cyclin K CDK12_CCNK->Ubiquitination This compound CRL4B->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation CDK12_inhibition CDK12 Activity Inhibition Degradation->CDK12_inhibition Transcription_down Global Transcriptional Downregulation CDK12_inhibition->Transcription_down Apoptosis Apoptosis Transcription_down->Apoptosis

This compound Signaling Pathway

Experimental_Workflow cluster_0 Cellular Assays cluster_1 Biochemical Assays Cell_Treatment Cell Treatment with this compound Proteomics Quantitative Proteomics Cell_Treatment->Proteomics Analyze Protein Level Changes Viability Cell Viability Assay Cell_Treatment->Viability Assess Cytotoxicity CHX_Chase Cycloheximide Chase Cell_Treatment->CHX_Chase Determine Protein Half-life Degradation_Validation Degradation_Validation Proteomics->Degradation_Validation Validation of Cyclin K Degradation Apoptosis_Induction Apoptosis_Induction Viability->Apoptosis_Induction Confirmation of Apoptosis Degradation_Kinetics Degradation_Kinetics CHX_Chase->Degradation_Kinetics Degradation Kinetics TR_FRET TR-FRET Assay Ternary_Complex Ternary_Complex TR_FRET->Ternary_Complex Ternary Complex Formation Ubiquitination_Assay In Vitro Ubiquitination Ub_Mechanism Ub_Mechanism Ubiquitination_Assay->Ub_Mechanism Mechanism of Ubiquitination

Experimental Workflow for this compound Characterization

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

ParameterCell LineConcentration (µM)Time (hours)Result
Cyclin K DegradationKBM72.52Near-total degradation of Cyclin K.
CDK12/13 InhibitionKBM72.55Inhibition of enzymatic activity.
CDK12-DDB1 InteractionHEK101Induced interaction observed.
Cyclin K DestabilizationKBM72.50.5 - 8Time-dependent degradation.
AssayParameterValue (nM)Description
TR-FRETKapparent628Apparent binding affinity of the this compound-induced CDK12:cyclin K and DDB1 interaction.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Quantitative Proteomics

Objective: To identify and quantify changes in the cellular proteome upon treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture KBM7 cells in appropriate media to a density of approximately 1x106 cells/mL.

    • Treat cells with 2.5 µM this compound or DMSO (vehicle control) for 5 hours.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Cell Lysis and Protein Digestion:

    • Lyse cell pellets in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), and protease/phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and clarify by centrifugation.

    • Determine protein concentration using a BCA assay.

    • Reduce disulfide bonds with 5 mM DTT for 30 minutes at 37°C.

    • Alkylate cysteine residues with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.

    • Dilute the urea concentration to <2 M with 50 mM Tris-HCl (pH 8.0).

    • Digest proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Cleanup and Mass Spectrometry:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt and concentrate peptides using C18 StageTips.

    • Elute peptides and dry under vacuum.

    • Resuspend peptides in 0.1% formic acid for LC-MS/MS analysis.

    • Analyze peptides on a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

  • Data Analysis:

    • Process raw mass spectrometry data using a software suite such as MaxQuant.

    • Search the data against a human protein database to identify peptides and proteins.

    • Perform label-free quantification (LFQ) to determine protein intensities across samples.

    • Use a statistical package (e.g., Limma in R) to identify proteins that are significantly differentially abundant between this compound- and DMSO-treated samples.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

Objective: To quantitatively measure the this compound-induced interaction between the CDK12-Cyclin K complex and DDB1.

Methodology:

  • Protein Preparation:

    • Express and purify recombinant CDK12-Cyclin K and DDB1 proteins.

    • Label one protein with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).

  • Assay Setup:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.5 mM DTT).

    • In a 384-well microplate, add the labeled CDK12-Cyclin K complex and labeled DDB1 to the assay buffer.

    • Add this compound at various concentrations (or DMSO as a control).

  • Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow complex formation to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the donor fluorophore (e.g., at 337 nm) and measure emission from both the donor and acceptor (e.g., at 620 nm and 665 nm, respectively).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio as a function of this compound concentration.

    • Fit the data to a binding curve to determine the apparent binding affinity (Kapparent).

In Vitro Ubiquitination Assay

Objective: To demonstrate that this compound induces the ubiquitination of Cyclin K in a reconstituted system.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):

      • Recombinant E1 activating enzyme (e.g., UBA1)

      • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

      • Recombinant CRL4B E3 ligase complex

      • Recombinant CDK12-Cyclin K complex (substrate)

      • Ubiquitin

      • ATP

      • This compound or DMSO

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using an antibody specific for Cyclin K to detect the appearance of higher molecular weight, polyubiquitinated forms of the protein. An anti-ubiquitin antibody can also be used.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cells.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., KBM7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a DMSO-only control.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the DMSO control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and fit to a dose-response curve to calculate the half-maximal effective concentration (EC50).

References

The Discovery and Development of dCeMM2: A Molecular Glue Degrader of Cyclin K

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

dCeMM2 is a pioneering molecular glue degrader that selectively induces the proteasomal degradation of cyclin K. Its discovery has unveiled a novel mechanism of action for targeted protein degradation, independent of a dedicated substrate receptor. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into the quantitative data supporting its activity, detailed experimental protocols for its characterization, and visual representations of its mechanism and discovery workflow.

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Molecular glue degraders are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound (Compound 2) was identified through a scalable chemical profiling approach and represents a significant advancement in the rational discovery of molecular glue degraders.[1][2] This guide will provide a detailed account of its discovery and preclinical characterization.

Discovery of this compound

The discovery of this compound was the result of a rational screening strategy designed to identify compounds that are dependent on cullin-RING ligase (CRL) activity for their cytotoxic effects. This was achieved by screening a diverse chemical library in cells with impaired CRL activity (hyponeddylated cells) and comparing the results to cells with normal CRL function. Compounds showing selective cytotoxicity in CRL-proficient cells were prioritized for further investigation. This innovative approach led to the identification of this compound as a potent inducer of cyclin K degradation.[3][4]

Experimental Workflow for this compound Discovery

The following diagram illustrates the high-level workflow that led to the identification of this compound.

G cluster_screening Chemical Screening cluster_deconvolution Target Deconvolution cluster_validation Mechanism Validation A Diverse Chemical Library B Screening in CRL-impaired (hyponeddylated) cells A->B C Screening in CRL-proficient (wild-type) cells A->C D Identification of CRL-dependent cytotoxic compounds B->D C->D E Quantitative Proteomics D->E F CRISPR/Cas9 Screens D->F G Transcriptomics D->G H Identification of Cyclin K as primary target E->H F->H G->H I This compound H->I

Figure 1: Experimental workflow for the discovery of this compound.

Mechanism of Action

This compound functions as a molecular glue that induces the proximity of the CDK12-cyclin K complex to the CRL4B E3 ubiquitin ligase complex.[1] This ternary complex formation is mediated by the direct interaction of this compound with both CDK12 and DDB1, a component of the CRL4B ligase. This induced proximity leads to the ubiquitination of cyclin K and its subsequent degradation by the proteasome. A key feature of this compound's mechanism is its independence from a dedicated substrate receptor (DCAF), which distinguishes it from many other known molecular glue degraders.

Signaling Pathway of this compound-induced Cyclin K Degradation

The diagram below outlines the key molecular events in the this compound-mediated degradation of cyclin K.

G cluster_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination and Degradation This compound This compound CDK12_CycK CDK12-Cyclin K This compound->CDK12_CycK binds DDB1 DDB1 This compound->DDB1 binds CDK12_CycK->DDB1 induced proximity Ub_CycK Ubiquitinated Cyclin K CDK12_CycK->Ub_CycK CUL4B CUL4B DDB1->CUL4B part of E3_ligase CRL4B E3 Ligase CUL4B->E3_ligase scaffold E3_ligase->Ub_CycK Ubiquitination Ub Ubiquitin Ub->E3_ligase recruited Proteasome Proteasome Ub_CycK->Proteasome Targeted to Degradation Degraded Cyclin K Fragments Proteasome->Degradation Degrades

Figure 2: Signaling pathway of this compound-induced cyclin K degradation.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity from preclinical studies.

Table 1: In Vitro Activity
ParameterValueCell Line / AssayReference
Cyclin K DegradationNear-total degradationKBM7
Effective Concentration2.5 µMKBM7
Time to Degradation~2 hoursKBM7
Apparent Binding Affinity (Kapp)628 nMTR-FRET Assay
SelectivitySelective for Cyclin K over other cyclins and CDKsKBM7
Table 2: Cellular and Genomic Effects
ParameterObservationCell LineReference
Proteomics (Log2 Fold Change)Pronounced destabilization of Cyclin K; milder destabilization of CDK12/13KBM7
TranscriptomicsGlobal transcriptional downregulation, similar to CDK12/13 inhibitionKBM7
CRISPR Screen Starting Conc.0.9 µM (4xEC50)KBM7

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound. For complete, detailed protocols, please refer to the supplementary information of Mayor-Ruiz et al., Nature Chemical Biology, 2020.

Quantitative Expression Proteomics
  • Objective: To identify proteins that are degraded upon treatment with this compound.

  • Cell Line: KBM7 cells.

  • Methodology:

    • Cells were treated with this compound (2.5 µM) or DMSO for 5 hours.

    • Cells were harvested, lysed, and proteins were digested into peptides.

    • Peptides were labeled with tandem mass tags (TMT) for relative quantification.

    • Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Protein abundance changes were quantified and statistically analyzed to identify significantly degraded proteins.

CRISPR/Cas9 Resistance Screens
  • Objective: To identify the E3 ligase complex and other cellular components required for this compound's activity.

  • Cell Line: KBM7 cells expressing Cas9.

  • Methodology:

    • A pooled sgRNA library targeting genes in the ubiquitin-proteasome system was introduced into the cells.

    • The cell population was treated with a lethal dose of this compound (starting at 0.9 µM).

    • Cells that survived and proliferated were collected.

    • Genomic DNA was extracted, and the sgRNA sequences were amplified by PCR and sequenced.

    • Genes whose sgRNAs were enriched in the resistant population were identified as essential for this compound's mechanism of action.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
  • Objective: To demonstrate and quantify the this compound-induced proximity between CDK12-cyclin K and DDB1.

  • Reagents:

    • Recombinant terbium-labeled DDB1 (donor fluorophore).

    • Recombinant Alexa488-labeled CDK12-cyclin K complex (acceptor fluorophore).

    • This compound.

  • Methodology:

    • The assay components were incubated together in a microplate.

    • The terbium donor was excited with a laser, and the fluorescence emission of both the donor and the acceptor was measured after a time delay.

    • An increase in the acceptor's fluorescence signal indicated FRET, signifying that this compound induced the proximity of DDB1 and CDK12-cyclin K.

    • The apparent binding affinity (Kapp) was calculated from a dose-response curve of this compound.

In Vivo Ubiquitination Assay
  • Objective: To confirm that this compound induces the ubiquitination of cyclin K.

  • Cell Line: KBM7 cells.

  • Methodology:

    • Cells were pre-treated with a proteasome inhibitor (e.g., carfilzomib) to prevent the degradation of ubiquitinated proteins.

    • Cells were then treated with this compound (10 µM) or DMSO for 2 hours.

    • Cells were lysed, and proteins were subjected to immunoprecipitation using an antibody against ubiquitin (or a specific ubiquitin linkage, e.g., K48).

    • The immunoprecipitated proteins were then analyzed by western blotting using an antibody against cyclin K.

    • An increase in the amount of cyclin K in the ubiquitin immunoprecipitate from this compound-treated cells confirmed its ubiquitination.

Conclusion

The discovery of this compound through a rational and scalable screening approach represents a significant milestone in the field of targeted protein degradation. Its unique mechanism of action, which circumvents the need for a dedicated substrate receptor, opens up new avenues for the development of novel molecular glue degraders against a wider range of therapeutic targets. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other next-generation protein degraders. Future studies will likely focus on optimizing its pharmacological properties, evaluating its efficacy in in vivo models, and exploring its full therapeutic potential.

References

The Discovery of dCeMM2: A Technical Guide to a Novel Cyclin K Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of dCeMM2, a novel molecular glue degrader. The content is derived from the primary research article by Mayor-Ruiz et al., "Rational discovery of molecular glue degraders via scalable chemical profiling," published in Nature Chemical Biology in 2020. This document details the mechanism of action, key quantitative data, and the experimental protocols used to identify and validate this compound as a potent degrader of Cyclin K.

Abstract

This compound is a small molecule that induces the degradation of Cyclin K by promoting its interaction with the CUL4B:DDB1 E3 ubiquitin ligase complex. This novel mechanism of action, independent of a dedicated substrate receptor, was elucidated through a combination of chemical screening, proteomics, and biochemical assays. This compound effectively leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, highlighting a new avenue for therapeutic intervention in cancers dependent on this protein.

Mechanism of Action: this compound-Induced Cyclin K Degradation

This compound functions as a molecular glue, facilitating a novel protein-protein interaction between the CDK12-Cyclin K complex and the DDB1 component of the CRL4B E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome. A milder destabilization of the associated kinases CDK12 and CDK13 is also observed.[1]

dCeMM2_Mechanism_of_Action This compound This compound Ternary_Complex CDK12-CycK :: this compound :: DDB1 Ternary Complex This compound->Ternary_Complex CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex CRL4B CRL4B:DDB1 E3 Ligase CRL4B->Ternary_Complex Ubiquitination Cyclin K Polyubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Cyclin K Degradation Proteasome->Degradation Mediates

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound.

Table 1: Proteomics Analysis of Protein Destabilization by this compound
ProteinLog2 Fold Change (this compound/DMSO)Adjusted p-valueCell LineTreatment Conditions
Cyclin K (CCNK)-2.5< 0.001KBM72.5 µM this compound for 5h
CDK12-0.8< 0.05KBM72.5 µM this compound for 5h
CDK13-0.7< 0.05KBM72.5 µM this compound for 5h

Data extracted from DMSO-normalized expression proteomics in KBM7 cells.[2][3]

Table 2: In Vitro Kinase Inhibition Assay
CompoundTarget KinaseIC50 (nM)
This compoundCDK12> 1,000
This compoundCDK13> 1,000
This compoundCDK7> 10,000
THZ531 (Control)CDK1210
THZ531 (Control)CDK1310
THZ531 (Control)CDK7> 10,000

This data indicates that this compound has weak direct inhibitory activity on its target's associated kinases.[2][3]

Table 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
InteractionCompoundApparent Kd (nM)
DDB1 and CDK12-Cyclin KDMSONot Determined
DDB1 and CDK12-Cyclin KThis compound (10 µM)628

This assay demonstrates the this compound-dependent interaction between DDB1 and the CDK12-Cyclin K complex.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that characterized this compound are provided below.

Cell Culture and Reagents
  • Cell Lines: KBM7 (human chronic myeloid leukemia) and HEK293T (human embryonic kidney) cells were used.

  • Culture Conditions: KBM7 cells were cultured in Iscove's Modified Dulbecco's Medium (IMDM) and HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM), both supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compounds: this compound was synthesized in-house. Control compounds included THZ531, carfilzomib, MLN4924, and TAK-243.

Quantitative Proteomics

This workflow outlines the process used to identify proteins destabilized by this compound treatment.

Proteomics_Workflow Cell_Culture KBM7 Cell Culture Treatment Treatment with 2.5 µM this compound or DMSO for 5h Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Digestion Tryptic Digestion Lysis->Digestion TMT_Labeling Tandem Mass Tag (TMT) Labeling Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis and Protein Quantification LC_MS->Data_Analysis

Figure 2: Quantitative Proteomics Workflow.

  • Protocol: KBM7 cells were treated with this compound or DMSO for 5 hours. Cells were harvested, lysed, and proteins were quantified. Proteins were then reduced, alkylated, and digested with trypsin. The resulting peptides were labeled with tandem mass tags (TMT), pooled, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data analysis was performed to identify and quantify changes in protein abundance.

Immunoblotting
  • Protocol: Cells were treated as indicated, then lysed in RIPA buffer. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a nitrocellulose membrane, and blocked. Membranes were incubated with primary antibodies against Cyclin K and loading controls, followed by incubation with HRP-conjugated secondary antibodies. Blots were developed using an enhanced chemiluminescence (ECL) substrate.

Recombinant Kinase Assays
  • Protocol: The enzymatic activity of recombinant CDK12/CycK, CDK13/CycK, and CDK7/CycH/MAT1 was assessed using a radiometric assay. Kinases were incubated with a peptide substrate and [γ-33P]ATP in the presence of varying concentrations of this compound or control compounds. The incorporation of 33P into the substrate was measured to determine kinase activity and IC50 values.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay was used to directly measure the this compound-induced proximity between DDB1 and the CDK12-Cyclin K complex.

TR_FRET_Workflow Reagents Recombinant Proteins: - Terbium-DDB1 (Donor) - Alexa488-Cyclin K:CDK12 (Acceptor) - this compound or DMSO Incubation Incubation of Components in Assay Plate Reagents->Incubation Excitation Excitation of Terbium Donor Incubation->Excitation FRET FRET Occurs if Proteins are Proximal Excitation->FRET This compound-induced Proximity Detection Detection of Alexa488 Emission Signal FRET->Detection Analysis Calculation of Apparent Kd Detection->Analysis

Figure 3: TR-FRET Experimental Workflow.

  • Protocol: Recombinant terbium-labeled DDB1 (donor) and Alexa488-labeled Cyclin K:CDK12 (acceptor) were used. CDK12-Alexa488-Cyclin K was titrated against terbium-DDB1 in the presence of either DMSO or 10 µM this compound. The TR-FRET signal was measured, and the apparent dissociation constant (Kd) was calculated to quantify the drug-induced interaction.

Conclusion

The discovery of this compound represents a significant advancement in the field of targeted protein degradation. The rational screening approach combined with multi-omics validation has unveiled a novel molecular glue degrader with a unique mechanism of action. The data and protocols presented herein provide a comprehensive technical foundation for researchers and drug developers interested in leveraging this technology for the development of new therapeutics. The targeted degradation of Cyclin K by this compound offers a promising strategy for treating cancers that are dependent on its function.

References

An In-depth Technical Guide to dCeMM2 and its Interaction with the CRL4B Ligase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

dCeMM2 is a pioneering molecular glue degrader that induces the targeted degradation of cyclin K. This technical guide provides a comprehensive overview of this compound's mechanism of action, its specific interaction with the Cullin-RING E3 ubiquitin ligase 4B (CRL4B), and detailed protocols for key experimental assays. This compound functions by inducing proximity between the CDK12-cyclin K complex and the DDB1-CUL4B E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3] This guide is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, oncology, and drug discovery.

Introduction to this compound

This compound is a small molecule that acts as a "molecular glue," a class of compounds that induce or stabilize interactions between two proteins that would otherwise not interact.[4] Specifically, this compound mediates the interaction between the cyclin-dependent kinase 12 (CDK12)-cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase complex.[1] This induced proximity results in the specific ubiquitination of cyclin K, marking it for degradation by the proteasome. The degradation of cyclin K, a crucial regulator of transcriptional elongation, has significant implications for cancer therapy, particularly in malignancies dependent on high levels of transcription.

Mechanism of Action

The mechanism of this compound-induced cyclin K degradation involves a series of molecular events that are initiated by the binding of this compound to the CDK12-cyclin K complex. This binding event creates a neo-interface that is recognized by the DDB1 component of the CRL4B E3 ligase.

The key steps in the mechanism are as follows:

  • Binding to CDK12-Cyclin K: this compound binds to the CDK12-cyclin K complex.

  • Recruitment of CRL4B: The this compound-bound CDK12-cyclin K complex presents a novel surface that is recognized by DDB1, a substrate receptor for the CUL4B E3 ligase.

  • Ternary Complex Formation: This interaction leads to the formation of a stable ternary complex consisting of CDK12-cyclin K, this compound, and the DDB1-CUL4B ligase.

  • Ubiquitination of Cyclin K: Within the ternary complex, the E2 ubiquitin-conjugating enzyme associated with the CRL4B ligase transfers ubiquitin molecules to lysine residues on the surface of cyclin K.

  • Proteasomal Degradation: The polyubiquitinated cyclin K is then recognized and degraded by the 26S proteasome.

This targeted degradation of cyclin K leads to the inhibition of CDK12 activity and subsequent disruption of transcriptional regulation, ultimately inducing apoptosis in sensitive cancer cell lines.

Signaling Pathway Diagram

dCeMM2_Mechanism This compound Mechanism of Action This compound This compound Ternary_Complex Ternary Complex: CDK12-CycK-dCeMM2-CRL4B This compound->Ternary_Complex CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1-CUL4B) CRL4B->Ternary_Complex Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: this compound induces the formation of a ternary complex, leading to cyclin K ubiquitination and degradation.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound and a structurally related molecular glue, SR-4835, which also targets cyclin K for degradation via the CRL4B ligase.

Table 1: Ternary Complex Formation and Binding Affinity

CompoundInteracting ProteinsAssay TypeApparent Dissociation Constant (Kapparent)Reference
This compoundDDB1 and CDK12-cyclin KTR-FRET628 nM

Table 2: Cyclin K Degradation Efficiency

CompoundCell LineAssay TypeDC50DmaxTime PointReference
SR-4835*A549HiBiT Assay~90 nM>95%2 hours
This compoundKBM7ImmunoblotNear-total degradation at 2.5 µMNot Reported2 hours

*Note: Data for SR-4835 is provided as a reference for a potent cyclin K molecular glue degrader that functions through a similar mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the CRL4B ligase.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the this compound-induced proximity between DDB1 and the CDK12-cyclin K complex in vitro.

TR_FRET_Workflow TR-FRET Experimental Workflow Start Start Prepare_Reagents Prepare Reagents: - Terbium-labeled DDB1 (Donor) - Alexa488-labeled CDK12-CycK (Acceptor) - this compound dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add this compound or DMSO (control) - Add Terbium-DDB1 - Add Alexa488-CDK12-CycK Prepare_Reagents->Plate_Setup Incubate Incubate at Room Temperature Plate_Setup->Incubate Read_Plate Read Plate on TR-FRET Reader (Excitation: 340 nm, Emission: 495 nm & 520 nm) Incubate->Read_Plate Analyze_Data Analyze Data: - Calculate TR-FRET ratio (520/495 nm) - Determine Kapparent Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for quantifying this compound-induced protein-protein interactions using TR-FRET.

  • Reagent Preparation:

    • Prepare a stock solution of Terbium-labeled anti-His antibody (donor) in TR-FRET assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).

    • Prepare a stock solution of Alexa488-labeled His-tagged CDK12-cyclin K complex (acceptor) in the same assay buffer.

    • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.

  • Assay Plate Preparation (384-well, low-volume, non-binding surface):

    • Add 2 µL of this compound dilutions or DMSO (as a negative control) to the appropriate wells.

    • Add 4 µL of Terbium-labeled anti-His antibody solution to all wells.

    • Add 4 µL of Alexa488-labeled His-tagged CDK12-cyclin K complex to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET enabled plate reader.

    • Set the excitation wavelength to 340 nm.

    • Measure the emission at 495 nm (Terbium emission) and 520 nm (Alexa488 emission due to FRET).

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the emission signal at 520 nm by the emission signal at 495 nm for each well.

    • Plot the TR-FRET ratio as a function of this compound concentration.

    • Determine the apparent dissociation constant (Kapparent) by fitting the data to a suitable binding model.

Affinity Pull-Down Assay

This assay is used to demonstrate the this compound-dependent interaction between CDK12-cyclin K and DDB1 from cell lysates.

Pulldown_Workflow Affinity Pull-Down Workflow Start Start Prepare_Lysate Prepare Cell Lysate Start->Prepare_Lysate Treat_Lysate Treat Lysate with this compound or DMSO Prepare_Lysate->Treat_Lysate Incubate_Beads Incubate with Affinity Beads (e.g., anti-FLAG for FLAG-DDB1) Treat_Lysate->Incubate_Beads Wash_Beads Wash Beads to Remove Non-specific Binders Incubate_Beads->Wash_Beads Elute_Proteins Elute Bound Proteins Wash_Beads->Elute_Proteins Analyze Analyze by SDS-PAGE and Western Blotting (probe for CDK12, Cyclin K, DDB1) Elute_Proteins->Analyze End End Analyze->End

Caption: Workflow for demonstrating this compound-induced protein complex formation via affinity pull-down.

  • Cell Lysis:

    • Harvest cells (e.g., HEK293T cells overexpressing FLAG-tagged DDB1) and lyse in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

    • Clarify the lysate by centrifugation.

  • Treatment:

    • Divide the lysate into two aliquots. Treat one with this compound (e.g., 10 µM final concentration) and the other with an equivalent volume of DMSO as a negative control.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Immunoprecipitation:

    • Add anti-FLAG affinity beads to each lysate and incubate for an additional 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform Western blotting using primary antibodies against CDK12, cyclin K, and DDB1 (or the FLAG tag).

    • Detect the proteins using appropriate secondary antibodies and a chemiluminescence detection system.

In Vitro Ubiquitination Assay

This assay is used to demonstrate that this compound directly promotes the ubiquitination of cyclin K by the CRL4B ligase.

Ubiquitination_Workflow In Vitro Ubiquitination Workflow Start Start Assemble_Reaction Assemble Reaction Mix: - E1, E2, Ubiquitin, ATP - Recombinant CDK12-CycK - Recombinant CRL4B - this compound or DMSO Start->Assemble_Reaction Incubate Incubate at 37°C Assemble_Reaction->Incubate Stop_Reaction Stop Reaction with SDS-PAGE Sample Buffer Incubate->Stop_Reaction Analyze Analyze by SDS-PAGE and Western Blotting (probe for Cyclin K and Ubiquitin) Stop_Reaction->Analyze End End Analyze->End

Caption: Workflow for in vitro reconstitution of this compound-mediated cyclin K ubiquitination.

  • Reaction Setup:

    • In a microcentrifuge tube, assemble the following components on ice in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT):

      • E1 activating enzyme (e.g., UBE1)

      • E2 conjugating enzyme (e.g., UBE2D2)

      • Ubiquitin

      • ATP

      • Recombinant CDK12-cyclin K complex

      • Recombinant DDB1-CUL4B complex

      • This compound or DMSO (control)

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination:

    • Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Perform Western blotting using antibodies against cyclin K and ubiquitin to detect the formation of higher molecular weight polyubiquitinated cyclin K species.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to specifically induce the degradation of cyclin K through the recruitment of the CRL4B E3 ligase highlights the therapeutic potential of molecular glue degraders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers seeking to further investigate the biology of this compound and to develop novel therapeutics based on this innovative mechanism of action. Further research into the structural basis of the this compound-mediated ternary complex will undoubtedly accelerate the rational design of next-generation molecular glues.

References

Unveiling the Cellular Targets of dCeMM2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the cellular targets and mechanism of action of dCeMM2, a novel molecular glue degrader. By summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex biological processes, this document serves as a comprehensive resource for researchers in the fields of chemical biology, oncology, and drug discovery.

Core Mechanism of Action: Degradation of Cyclin K

This compound is a molecular glue-type degrader that selectively targets cyclin K for proteasomal degradation.[1][2][3] The primary mechanism of action involves the this compound-mediated formation of a ternary complex between the cyclin-dependent kinase 12 (CDK12)-cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase complex.[4] This induced proximity leads to the polyubiquitination of cyclin K, marking it for destruction by the proteasome. This degradation of cyclin K subsequently inhibits the enzymatic activity of CDK12 and CDK13.

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative parameters associated with this compound's activity.

ParameterValueCell Line/SystemReference
Cyclin K DegradationNear-total at 2.5 µMKBM7
Time to Degradation~2 hoursKBM7
CDK12/13 InhibitionSelective over CDK7KBM7
CDK12-DDB1 InteractionObserved at 10 µM (1h)HEK
Biophysical ParameterValueMethodReference
Kapparent (this compound-induced CDK12:cyclin K-DDB1 interaction)628 nMTR-FRET
Physicochemical PropertiesValueReference
Molecular Weight370.82 g/mol
FormulaC₁₆H₁₁ClN₆OS
Solubility in DMSOUp to 50 mM

Signaling Pathway of this compound-Mediated Cyclin K Degradation

The signaling cascade initiated by this compound culminates in the targeted degradation of cyclin K. This process can be visualized as a series of molecular interactions.

dCeMM2_Signaling_Pathway This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK Binds to Ternary_Complex This compound-CDK12-CycK-DDB1 Ternary Complex CDK12_CycK->Ternary_Complex Forms complex with Ubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Ubiquitination Initiates CRL4B_E3 CRL4B E3 Ligase (DDB1-CUL4B-RBX1) CRL4B_E3->Ternary_Complex Recruited to Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Cyclin K Degradation Proteasome->Degradation Mediates

Caption: this compound-induced Cyclin K degradation pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the investigation of this compound.

Cell Culture and Treatment

KBM7 cells are a commonly used human myeloid leukemia cell line for studying this compound's effects. Cells are cultured in appropriate media and conditions. For degradation studies, cells are treated with this compound at specified concentrations (e.g., 2.5 µM) for various time points (e.g., 0.5-8 hours).

Immunoblotting for Protein Degradation

This technique is used to visualize the reduction in cyclin K protein levels following this compound treatment.

Immunoblotting_Workflow start This compound-treated KBM7 cells lysis Cell Lysis start->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Cyclin K) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis of Protein Levels detection->end

Caption: Workflow for Immunoblotting analysis.

Drug-Affinity Chromatography

This method is employed to identify the proteins that directly interact with this compound.

  • Probe Synthesis: A derivative of this compound (e.g., dCeMM3-NH2) is synthesized and coupled to agarose beads.

  • Lysate Preparation: Cell lysates are prepared from relevant cell lines.

  • Pulldown: The cell lysates are incubated with the this compound-coupled beads.

  • Washing: The beads are washed to remove non-specific binders.

  • Elution: Bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are identified by mass spectrometry. To confirm specific binding, competition experiments are performed by pre-incubating the lysate with an excess of free this compound or a related inhibitor like THZ531.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biophysical assay is used to quantify the this compound-induced interaction between CDK12:cyclin K and DDB1.

TR_FRET_Assay_Workflow start Prepare Reagents: - Terbium-labeled DDB1 - Alexa488-labeled CDK12-CycK - this compound mix Mix Reagents in Assay Plate start->mix incubate Incubate to allow complex formation mix->incubate read Read TR-FRET signal on a plate reader incubate->read analyze Analyze data to determine Kapparent read->analyze

Caption: TR-FRET assay experimental workflow.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to induce the degradation of cyclin K through a molecular glue mechanism opens up new avenues for therapeutic intervention, particularly in oncology. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the development of next-generation molecular glue degraders.

References

A Technical Guide to dCeMM2: A Molecular Glue Degrader Targeting the CDK12/Cyclin K Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of dCeMM2, a small molecule molecular glue degrader. It details the mechanism by which this compound induces the degradation of cyclin K, a critical regulatory partner of Cyclin-Dependent Kinase 12 (CDK12). The information presented herein is intended to support research and development efforts in targeted protein degradation and oncology.

Introduction: The Advent of Molecular Glues

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address proteins previously considered "undruggable." Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

This compound is a molecular glue that exemplifies this approach. It selectively induces the degradation of cyclin K by fostering a novel interaction between the CDK12-cyclin K complex and the CUL4B-DDB1 (CRL4B) E3 ubiquitin ligase complex[1][2]. This action occurs without the involvement of a dedicated substrate receptor, highlighting a unique degradation mechanism[3]. The degradation of cyclin K impairs the kinase activity of CDK12, which plays a crucial role in regulating transcription and the DNA damage response, making it a compelling target in oncology[4].

Mechanism of Action of this compound

This compound functions by binding to the CDK12-cyclin K complex and inducing a conformational change that exposes a surface for interaction with the DDB1 component of the CRL4B E3 ligase complex. This this compound-induced ternary complex formation brings cyclin K into proximity with the E3 ligase machinery. The ubiquitin-activating enzyme (E1) UBA6 and the ubiquitin-conjugating enzymes (E2s) UBE2Z and UBE2G1 then facilitate the polyubiquitination of cyclin K. This ubiquitination marks cyclin K for recognition and degradation by the 26S proteasome.

Notably, while cyclin K is efficiently degraded, CDK12 itself is only mildly destabilized upon prolonged exposure to the compound. This suggests that CDK12 primarily acts as an adaptor protein in this process, positioning its partner, cyclin K, for degradation. The engagement of the CDK12/13 active site is necessary for the degradation effect, as co-treatment with the covalent CDK12/13 inhibitor THZ531 rescues the destabilization of cyclin K.

dCeMM2_Mechanism cluster_0 This compound Action cluster_1 Ubiquitination Pathway cluster_2 Degradation This compound This compound Ternary_Complex CDK12/CycK :: this compound :: DDB1/CUL4B This compound->Ternary_Complex CDK12_CycK CDK12/Cyclin K Complex CDK12_CycK->Ternary_Complex Ub_CycK Polyubiquitinated Cyclin K Ternary_Complex->Ub_CycK Recruits E1/E2 E1 E1 (UBA6) E2 E2 (UBE2G1/UBE2Z) E1->E2 Activates E2->Ub_CycK Transfers Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_CycK->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Figure 1: Mechanism of this compound-induced Cyclin K degradation.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound across various experimental assays.

Table 1: Cellular Activity of this compound

Parameter Cell Line Value/Observation Reference
Cyclin K Degradation KBM7 Near-total degradation at 2.5 µM within 2 hours.
Cyclin K Degradation KBM7 Pronounced destabilization at 2.5 µM after 5 hours.
CDK12/13 Destabilization KBM7 Milder destabilization compared to Cyclin K.

| CDK12-DDB1 Interaction | HEK | Interaction observed after 1 hour treatment with 10 µM. | |

Table 2: Biochemical Activity of this compound

Parameter Assay Type Value/Observation Reference
CDK12/13 Inhibition Recombinant Kinase Assay Measurable inhibitory activity, but ~10-fold less potent than THZ531.
CDK7 Inhibition Recombinant Kinase Assay Remarkable selectivity over CDK7.
Ternary Complex Formation TR-FRET Facilitates interaction of DDB1 and CDK12:cyclin K with a Kapparent of 628 nM.
CDK12 Binding Affinity LanthaScreen IC50 >10 µM.

| CDK12-DDB1 Stabilization | TR-FRET | EC50 of 83 nM. | |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

This protocol is used to qualitatively and semi-quantitatively assess the levels of specific proteins (e.g., cyclin K, CDK12) following this compound treatment.

Western_Blot_Workflow A 1. Cell Treatment Treat cells (e.g., KBM7) with this compound (2.5 µM) or DMSO for specified times. B 2. Cell Lysis Lyse PBS-washed cell pellets in buffer (e.g., 50mM Tris pH 7.9, 8M Urea, 1% CHAPS). A->B C 3. Protein Quantification Determine protein concentration of the supernatant. B->C D 4. SDS-PAGE Separate 20µg of protein by polyacrylamide gel electrophoresis. C->D E 5. Protein Transfer Transfer separated proteins to a PVDF membrane. D->E F 6. Blocking Incubate membrane in blocking buffer (e.g., Blocking One) for 30 min to prevent non-specific binding. E->F G 7. Primary Antibody Incubation Incubate with primary antibodies against Cyclin K, CDK12, etc. F->G H 8. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody. G->H I 9. Detection Detect signal using an appropriate chemiluminescence reagent and imaging system. H->I

Figure 2: General workflow for Western Blot analysis.

Protocol Steps:

  • Cell Culture and Treatment: Plate cells (e.g., KBM7) and treat with the desired concentration of this compound (e.g., 2.5 µM) or DMSO as a vehicle control for various time points (e.g., 0.5, 2, 5, 8 hours).

  • Cell Lysis: Harvest and wash cells with PBS. Lyse the cell pellets in a suitable lysis buffer (e.g., 50mM Tris pH 7.9, 8M Urea, 1% CHAPS), followed by incubation and clarification by centrifugation.

  • Protein Quantification: Measure the protein concentration of the soluble fraction using a standard method like the Bradford or BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for at least 30 minutes at room temperature. Incubate the membrane with specific primary antibodies overnight at 4°C, followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Protocol Steps:

  • Reagents: Use recombinant CDK12/cyclin K, CDK13/cyclin K, and CDK7/cyclin H/MAT1 complexes.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide derived from the RNA Polymerase II C-terminal domain), and ATP.

  • Compound Addition: Add serial dilutions of this compound, a positive control inhibitor (e.g., THZ531), and a negative control (e.g., dCeMM2X) to the reaction mixtures.

  • Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature.

  • Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with ³²P-ATP or luminescence-based assays that measure remaining ATP (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine IC50 values.

These experiments validate the this compound-induced interaction between CDK12 and the E3 ligase complex and the subsequent ubiquitination of cyclin K.

A. Proximity Ligation Assay (TurboID-based):

  • Transfection: Transiently express C-terminally tagged DDB1-mTurbo fusions in cells (e.g., HEK cells).

  • Treatment and Labeling: Treat the transfected cells with this compound (e.g., 10 µM) or DMSO for 1 hour. During the last 30 minutes of treatment, add biotin to the medium to allow for proximity-based labeling by the mTurbo enzyme.

  • Lysis and Pulldown: Lyse the cells and perform a pulldown of biotinylated proteins using streptavidin-coated beads.

  • Analysis: Elute the captured proteins and analyze the eluates by Western blotting using an antibody against CDK12 to detect its interaction with DDB1.

B. In Vivo Ubiquitination Assay:

  • Cell Treatment: Treat cells with this compound. To observe the accumulation of polyubiquitinated proteins, it is often necessary to pre-treat with a proteasome inhibitor (e.g., Carfilzomib or MG132) to prevent the degradation of the ubiquitinated target.

  • Immunoprecipitation: Lyse the cells under denaturing conditions and immunoprecipitate cyclin K using a specific antibody.

  • Detection: Analyze the immunoprecipitated material by Western blotting using an antibody that recognizes ubiquitin or polyubiquitin chains to detect the ubiquitinated forms of cyclin K.

This assay determines the effect of cyclin K degradation on cell proliferation and survival.

Protocol Steps:

  • Cell Seeding: Seed cells (e.g., KBM7) in 96-well plates at a specific density (e.g., 50,000 cells/mL).

  • Compound Treatment: Add a range of concentrations of this compound, dCeMM2X (inactive control), or THZ531 to the wells in triplicate.

  • Incubation: Incubate the cells for a defined period (e.g., 3 days).

  • Viability Measurement: Assess cell viability using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the results to DMSO-treated control cells and plot survival curves. Calculate EC50 values by fitting the dose-response data to a suitable model.

Logical_Relationship A This compound Treatment B Ternary Complex Formation (CDK12/CycK :: DDB1) A->B C Cyclin K Degradation B->C D Impaired CDK12/13 Kinase Activity C->D E Global Transcriptional Downregulation D->E F Decreased Cell Viability & Proliferation E->F

Figure 3: Logical flow of this compound's cellular effects.

Conclusion

This compound is a potent and selective molecular glue degrader of cyclin K. It operates through a well-defined mechanism involving the induced proximity of the CDK12-cyclin K complex to the CRL4B E3 ligase, leading to the ubiquitination and proteasomal degradation of cyclin K. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating targeted protein degradation, CDK12 biology, and the development of novel cancer therapeutics. The unique mode of action of this compound underscores the potential of molecular glues to expand the druggable proteome.

References

An In-Depth Technical Guide to the Molecular Glue Degrader dCeMM2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Molecular Glue Degraders

Molecular glue degraders are a novel class of small molecules that induce the degradation of target proteins by promoting their interaction with an E3 ubiquitin ligase. Unlike traditional enzyme inhibitors or receptor antagonists that block a protein's function, molecular glues co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate the target protein entirely.[1] This approach offers the potential to target proteins that have been historically considered "undruggable" due to the lack of a well-defined active site.[1][2] Molecular glues function by creating a new protein-protein interface, effectively "gluing" the target protein to the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][3]

dCeMM2 is a recently discovered molecular glue degrader that exemplifies this innovative therapeutic modality. It induces the degradation of Cyclin K, a crucial protein involved in the regulation of transcription. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and the methodologies used for its characterization.

Mechanism of Action of this compound

This compound induces the degradation of Cyclin K by mediating a novel protein-protein interaction between the Cyclin K-CDK12 complex and the CRL4B E3 ubiquitin ligase complex. Specifically, this compound binds to the CDK12-Cyclin K complex and creates a composite surface that is recognized by the DDB1 component of the CRL4B E3 ligase. This this compound-induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome. Notably, this mechanism is independent of a dedicated substrate receptor for the E3 ligase, highlighting a unique mode of action.

dCeMM2_Mechanism cluster_pre Before this compound cluster_post After this compound CDK12_CyclinK CDK12-Cyclin K Complex CRL4B_DDB1 CRL4B-DDB1 E3 Ligase This compound This compound Ternary_Complex Ternary Complex: CDK12-Cyclin K-dCeMM2-CRL4B-DDB1 This compound->Ternary_Complex CDK12_CyclinK_post CDK12-Cyclin K Complex CDK12_CyclinK_post->Ternary_Complex CRL4B_DDB1_post CRL4B-DDB1 E3 Ligase CRL4B_DDB1_post->Ternary_Complex

Caption: General experimental workflow for molecular glue degrader characterization.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its unique mechanism of action, which circumvents the need for a dedicated E3 ligase substrate receptor, opens up new avenues for drug discovery. The in-depth technical information provided in this guide offers a comprehensive resource for researchers and drug development professionals working to understand and expand upon the exciting potential of molecular glue degraders. The detailed experimental protocols and quantitative data serve as a foundation for further investigation into this promising class of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for dCeMM2-Mediated In Vitro Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM2 is a potent and selective molecular glue degrader that specifically induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2] Cyclin K, as a regulatory partner of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, plays a critical role in transcriptional regulation.[3] The degradation of Cyclin K initiated by this compound offers a powerful tool for studying the biological functions of the Cyclin K/CDK12/13 complexes and presents a promising avenue for therapeutic intervention in diseases where these complexes are implicated.

This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound-mediated Cyclin K degradation. It includes a summary of quantitative data, a depiction of the signaling pathway, and step-by-step methodologies for key validation assays.

Mechanism of Action: this compound-Induced Cyclin K Degradation

This compound functions by inducing proximity between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex. Specifically, this compound facilitates the formation of a ternary complex involving CDK12 and DDB1, a core component of the CRL4B ligase. This induced proximity positions Cyclin K for ubiquitination by the E3 ligase, leading to its recognition and degradation by the proteasome.

dCeMM2_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound Ternary_Complex This compound-CDK12-DDB1 Ternary Complex This compound->Ternary_Complex Binds CDK12_CycK CDK12-Cyclin K Complex Proteasome 26S Proteasome CDK12_CycK->Proteasome Poly-ubiquitinated Cyclin K CDK12_CycK->Ternary_Complex Recruited CRL4B CRL4B E3 Ligase (DDB1, CUL4B, RBX1) CRL4B->Ternary_Complex Recruited Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Degrades Ternary_Complex->CDK12_CycK Induces Ubiquitination of Cyclin K

Caption: this compound-mediated degradation of Cyclin K pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro and Cellular Activity of this compound

ParameterCell Line/SystemConcentrationTime PointResultReference
Cyclin K DegradationKBM7 cells2.5 µM0.5 - 8 hTime-dependent degradation of Cyclin K
Cyclin K DegradationIn vitro2.5 µM2 hNear-total degradation of the protein
CDK12/13 InhibitionKBM7 cells2.5 µM5 hSelective inhibition of CDK12/13 enzymatic activity over CDK7
Ternary Complex FormationHEK cells10 µM1 hInduced interaction between CDK12 and DDB1
Ternary Complex KapparentIn vitro (TR-FRET)10 µM-628 nM

Table 2: this compound Product Information

PropertyValueReference
Molecular Weight370.82 g/mol
FormulaC16H11ClN6OS
SolubilitySoluble to 50 mM in DMSO
Purity≥98%
StorageStore at -20°C

Experimental Protocols

Protocol 1: Cell-Based Cyclin K Degradation Assay via Western Blot

This protocol describes the treatment of cultured cells with this compound and subsequent analysis of Cyclin K protein levels by Western blotting.

WB_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE & Transfer C->D E 5. Immunoblotting D->E F 6. Detection & Analysis E->F

Caption: Workflow for Western Blot analysis of Cyclin K degradation.

1.1. Materials

  • Cell line of interest (e.g., KBM7, HEK293T)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against Cyclin K (e.g., Cell Signaling Technology #19472, 1:1000 dilution; Santa Cruz Biotechnology sc-376371, starting dilution 1:100)

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

1.2. Procedure

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 2.5, 10 µM) for the desired time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Cyclin K overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal.

    • Quantify band intensities and normalize the Cyclin K signal to the loading control.

Protocol 2: In Vitro Ubiquitination Assay

This assay reconstitutes the this compound-induced ubiquitination of Cyclin K using purified recombinant proteins.

2.1. Materials

  • Recombinant E1 activating enzyme (e.g., UBA1)

  • Recombinant E2 conjugating enzyme (e.g., UBE2G1)

  • Recombinant Human Ubiquitin

  • Recombinant CRL4B complex (or individual components: DDB1, CUL4B, RBX1)

  • Recombinant CDK12/Cyclin K complex

  • This compound (in DMSO)

  • 10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • 10x ATP solution (20 mM)

  • SDS-PAGE sample buffer

2.2. Procedure

  • Reaction Setup: Assemble the reaction on ice in a total volume of 25-50 µL. Prepare a master mix for common reagents.

    • Nuclease-free water

    • 10x Ubiquitination Buffer (to 1x final)

    • 10x ATP solution (to 2 mM final)

    • Recombinant Ubiquitin (e.g., 5-10 µM final)

    • Recombinant E1 enzyme (e.g., 50-100 nM final)

    • Recombinant E2 enzyme (e.g., 0.5-1 µM final)

    • Recombinant CRL4B complex (e.g., 50-100 nM final)

    • Recombinant CDK12/Cyclin K complex (e.g., 200-500 nM final)

  • Initiate Reaction: Add this compound to the desired final concentration (e.g., 10 µM). For the negative control, add an equivalent volume of DMSO.

  • Incubation: Incubate the reactions at 37°C for 60-120 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Analysis: Analyze the samples by Western blot using an anti-Cyclin K antibody. A ladder of higher molecular weight bands indicates polyubiquitination.

Protocol 3: In Vitro Ternary Complex Formation Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to detect and quantify the this compound-induced formation of the CDK12-DDB1-Cyclin K ternary complex.

TRFRET_Workflow cluster_workflow TR-FRET Workflow A 1. Reagent Preparation B 2. Assay Plate Setup A->B C 3. Incubation B->C D 4. TR-FRET Reading C->D E 5. Data Analysis D->E

Caption: Workflow for TR-FRET analysis of ternary complex formation.

3.1. Materials

  • Recombinant, tagged CDK12/Cyclin K complex (e.g., Alexa488-labeled)

  • Recombinant, tagged DDB1 (e.g., Terbium-labeled)

  • This compound

  • TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA)

  • 384-well low-volume black assay plates

  • TR-FRET plate reader

3.2. Procedure

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in TR-FRET Assay Buffer.

    • Dilute the labeled recombinant proteins to their final working concentrations in TR-FRET Assay Buffer (e.g., CDK12-Alexa488/Cyclin K at 500 nM, DDB1-Terbium at 50 nM). These concentrations may require optimization.

  • Assay Plate Setup:

    • Add the this compound dilutions or DMSO (vehicle control) to the wells of the assay plate.

    • Add the diluted DDB1-Terbium to all wells.

    • Initiate the reaction by adding the diluted CDK12-Alexa488/Cyclin K complex.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes), protected from light.

  • TR-FRET Reading: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the this compound concentration to determine the EC₅₀ for ternary complex formation.

Protocol 4: In-Cell Ubiquitination of Cyclin K (Immunoprecipitation)

This protocol details the immunoprecipitation of Cyclin K from this compound-treated cells to detect its ubiquitination.

4.1. Materials

  • Cells treated with this compound and a proteasome inhibitor (e.g., 1 µM carfilzomib for 30 min prior to this compound treatment)

  • Denaturing Lysis Buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, with protease and deubiquitinase inhibitors like N-ethylmaleimide)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with inhibitors)

  • Wash Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 M NaCl, 1 mM EDTA, 1% NP-40)

  • Anti-Cyclin K antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-ubiquitin antibody for Western blotting

  • Elution buffer (e.g., 2x Laemmli sample buffer)

4.2. Procedure

  • Cell Lysis:

    • Lyse cells in Denaturing Lysis Buffer and heat at 95°C for 10 minutes to dissociate protein complexes.

    • Dilute the lysate 10-fold with Dilution Buffer.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the clarified lysate with an anti-Cyclin K antibody overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Wash the beads three to five times with ice-cold Wash Buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

    • Analyze the eluate by Western blotting, probing with an anti-ubiquitin antibody to detect the ubiquitination of Cyclin K. The membrane can be stripped and re-probed for total Cyclin K as a loading control for the immunoprecipitation.

References

Application Notes and Protocols for dCeMM2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM2 is a small molecule molecular glue degrader that potently and selectively induces the degradation of cyclin K.[1][2][3] It functions by promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][4] This targeted protein degradation approach makes this compound a valuable tool for studying the roles of cyclin K and CDK12 in transcription, cell cycle regulation, and DNA damage response. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments.

Mechanism of Action

This compound acts as a molecular glue, inducing a novel protein-protein interaction. The molecule binds to the CDK12-cyclin K complex and facilitates its association with DDB1, a substrate receptor for the CUL4B E3 ubiquitin ligase. This ternary complex formation brings cyclin K into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This targeted degradation of cyclin K impairs the kinase activity of CDK12, affecting transcriptional regulation and leading to downstream cellular effects such as apoptosis.

Mechanism of Action of this compound cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK binds DDB1 DDB1 This compound->DDB1 recruits Proteasome 26S Proteasome CDK12_CycK->Proteasome Targeted for Degradation CRL4B CRL4B E3 Ligase DDB1->CRL4B part of CRL4B->CDK12_CycK Ubiquitinates Cyclin K Ub Ubiquitin Ub->CRL4B Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK

This compound mechanism of action.

Data Presentation

Table 1: Effective Concentrations and Treatment Times for Cyclin K Degradation
Cell LineThis compound Concentration (µM)Treatment TimeOutcomeReference
KBM72.52 - 5 hoursNear-total degradation of cyclin K
HEK293T101 hourInduced interaction between CDK12 and DDB1
KBM72.50.5 - 8 hoursTime-dependent degradation of cyclin K
Table 2: Reported IC50 Values for this compound
Cell LineAssay TypeIC50 Value (µM)Reference
Various Cancer Cell LinesCell Viability10 - 50
HTB-26 (Breast Cancer)Cell Viability10 - 50
PC-3 (Prostate Cancer)Cell Viability10 - 50
HepG2 (Hepatocellular Carcinoma)Cell Viability10 - 50

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound powder

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 3.71 mg of this compound (MW: 370.82 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Western Blotting for Cyclin K Degradation

This protocol is designed to assess the degradation of cyclin K and related proteins following this compound treatment.

Western Blot Experimental Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I

Western blot workflow.
  • Materials:

    • Cell culture plates and media

    • This compound stock solution

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

    • Primary antibodies (see Table 3)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated times.

    • Cell Lysis:

      • Wash cells twice with ice-cold PBS.

      • Add an appropriate volume of ice-cold lysis buffer to each well/dish.

      • Scrape the cells and transfer the lysate to a microcentrifuge tube.

      • Incubate on ice for 30 minutes, vortexing occasionally.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C.

      • Collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Sample Preparation and SDS-PAGE:

      • Normalize the protein concentration for all samples.

      • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

      • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

      • Run the gel at an appropriate voltage until the dye front reaches the bottom.

    • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See Table 3 for recommended antibodies and dilutions).

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Table 3: Recommended Antibodies for Western Blotting
Target ProteinRecommended DilutionSupplier (Example Cat. No.)
Cyclin K1:1000Cell Signaling Technology (#19472), Santa Cruz Biotechnology (sc-376371)
CDK121:1000Cell Signaling Technology (#45791), Abcam (ab317746)
DDB11:1000Cell Signaling Technology (#5428), Proteintech (11380-1-AP)
Ubiquitin (pan)1:1000Cell Signaling Technology (#3933), Sigma-Aldrich (MABS211)
GAPDH (Loading Control)1:5000Cell Signaling Technology (#5174)
Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels, which correlate with the number of metabolically active cells.

  • Materials:

    • Opaque-walled 96-well or 384-well plates

    • Cell culture medium

    • This compound stock solution

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer

  • Protocol:

    • Cell Seeding:

      • Prepare a cell suspension at the desired concentration. Seeding density should be optimized for each cell line to ensure logarithmic growth during the assay period. A starting point for a 96-well plate is typically 1,000-10,000 cells per well.

      • Dispense 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the cell suspension into each well.

      • Include wells with medium only for background measurement.

      • Incubate the plate for 24 hours to allow cells to attach and resume growth.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in culture medium.

      • Add the desired volume of diluted compound or vehicle control to the wells.

      • Incubate for the desired treatment period (e.g., 72 hours).

    • Assay Procedure:

      • Equilibrate the plate to room temperature for approximately 30 minutes.

      • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

      • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).

      • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

      • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a luminometer.

    • Data Analysis:

      • Subtract the average background luminescence from all experimental readings.

      • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

      • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol aims to demonstrate the this compound-induced interaction between CDK12 and DDB1.

Co-Immunoprecipitation Logical Flow cluster_0 Bait Protein cluster_1 Treatment cluster_2 Outcome Bait CDK12 or DDB1 Treatment This compound or DMSO Interaction Interaction (CDK12-DDB1) Treatment->Interaction This compound NoInteraction No Interaction Treatment->NoInteraction DMSO

Co-IP experimental logic.
  • Materials:

    • Cell culture reagents

    • This compound stock solution

    • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

    • Primary antibody for immunoprecipitation (e.g., anti-CDK12 or anti-DDB1)

    • Protein A/G magnetic beads

    • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

    • Elution buffer (e.g., Laemmli sample buffer)

    • Western blot reagents

  • Protocol:

    • Cell Treatment and Lysis:

      • Treat cells with this compound or vehicle control for the desired time (e.g., 1-4 hours).

      • Lyse the cells using Co-IP lysis buffer as described in the western blot protocol.

    • Pre-clearing (Optional):

      • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation.

      • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding.

    • Immunoprecipitation:

      • Add the immunoprecipitating antibody (e.g., anti-CDK12) to the pre-cleared lysate.

      • Incubate for 2-4 hours or overnight at 4°C with rotation.

      • Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with rotation.

    • Washing:

      • Pellet the beads and discard the supernatant.

      • Wash the beads 3-5 times with ice-cold wash buffer.

    • Elution:

      • Resuspend the beads in Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the protein complexes.

      • Pellet the beads and collect the supernatant.

    • Western Blot Analysis:

      • Analyze the eluates by western blotting using antibodies against the bait protein (e.g., CDK12) and the expected interacting partner (e.g., DDB1). An increased DDB1 signal in the CDK12 immunoprecipitate from this compound-treated cells compared to the control indicates a drug-induced interaction.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cell culture reagents

    • This compound stock solution

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 24, 48, 72 hours).

    • Cell Harvesting:

      • For suspension cells, collect by centrifugation.

      • For adherent cells, detach with trypsin-free dissociation buffer and collect by centrifugation.

      • Wash the cells twice with ice-cold PBS.

    • Staining:

      • Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

      • Transfer 100 µL of the cell suspension to a flow cytometry tube.

      • Add 5 µL of Annexin V-FITC and 5 µL of PI.

      • Gently vortex and incubate for 15 minutes at room temperature in the dark.

      • Add 400 µL of 1X binding buffer to each tube.

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

References

Application Notes and Protocols for Detecting dCeMM2-Mediated Degradation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM2 is a novel molecular glue degrader that selectively induces the degradation of cyclin K.[1][2][3] This small molecule functions by promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of cyclin K and its subsequent degradation by the proteasome. Unlike traditional inhibitors that merely block protein function, this compound leads to the physical elimination of the target protein, offering a distinct and potent therapeutic strategy. Western blotting is a fundamental and widely used technique to quantify the reduction in cellular protein levels, making it an essential method for validating the efficacy of degraders like this compound.

This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of cyclin K following treatment with this compound.

Signaling Pathway of this compound-Mediated Cyclin K Degradation

This compound facilitates the formation of a ternary complex between the CDK12-cyclin K dimer and the DDB1-CUL4B E3 ubiquitin ligase. This interaction is independent of a dedicated substrate receptor. The formation of this complex positions cyclin K in proximity to the E2 ubiquitin-conjugating enzymes, leading to its polyubiquitination. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades cyclin K.

dCeMM2_pathway cluster_degradation Degradation CDK12_cyclinK CDK12-cyclin K Ubiquitination Polyubiquitination of cyclin K CDK12_cyclinK->Ubiquitination This compound This compound This compound->Ubiquitination CRL4B CRL4B E3 Ligase (DDB1-CUL4B) CRL4B->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_cyclinK Degraded cyclin K Proteasome->Degraded_cyclinK Degradation

Caption: this compound-mediated degradation pathway of cyclin K.

Quantitative Data Summary

The following table summarizes the recommended starting concentrations and treatment times for this compound, based on published data. Researchers should optimize these conditions for their specific cell line and experimental setup.

ParameterRecommended ValueNotes
This compound Concentration 2.5 µMEffective concentration for near-total degradation of cyclin K. A dose-response experiment is recommended to determine the DC50.
Treatment Time 2 - 8 hoursSignificant degradation is observed as early as 2 hours. A time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) is advised.
Vehicle Control DMSO (e.g., 0.1%)Ensure the final DMSO concentration is consistent across all samples.
Cell Line KBM7This compound has been shown to be effective in this cell line. Other cell lines may require optimization.

Experimental Protocol: Western Blot for this compound-Induced Degradation

This protocol outlines the key steps for assessing this compound-mediated cyclin K degradation.

Materials
  • Cell culture reagents

  • This compound compound (soluble in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cyclin K

  • Primary antibody against a loading control (e.g., β-actin, GAPDH, or Vinculin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Experimental Workflow

western_blot_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Sample Preparation cluster_western Western Blot cluster_analysis Data Analysis A 1. Seed cells and allow to adhere overnight B 2. Treat cells with this compound or vehicle control A->B C 3. Wash cells with ice-cold PBS D 4. Lyse cells and collect lysate C->D E 5. Determine protein concentration (e.g., BCA assay) D->E F 6. Prepare samples with Laemmli buffer and boil E->F G 7. SDS-PAGE H 8. Protein transfer to membrane G->H I 9. Blocking H->I J 10. Primary antibody incubation (anti-cyclin K & loading control) I->J K 11. Secondary antibody incubation J->K L 12. Detection with chemiluminescent substrate K->L M 13. Image acquisition N 14. Densitometry analysis and normalization to loading control M->N O 15. Quantify % degradation relative to vehicle control N->O

Caption: Experimental workflow for Western blot analysis.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight if applicable.

    • Treat cells with the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to the cells.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay kit or a similar method.

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. Note: For some proteins, boiling can cause aggregation; optimization may be required.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against cyclin K (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Repeat the immunoblotting process for a loading control protein.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the intensity of the bands using densitometry software.

    • Normalize the signal of cyclin K to the corresponding loading control for each sample.

    • Calculate the percentage of cyclin K degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Troubleshooting

  • No or Weak Signal: Ensure efficient cell lysis and protein extraction. Check antibody dilutions and incubation times. Confirm successful protein transfer using Ponceau S staining.

  • High Background: Increase the number and duration of wash steps. Optimize the concentration of blocking agent and antibodies. Ensure the use of high-quality reagents.

  • Protein Degradation in Lysate: Always use fresh lysates and keep them on ice. Ensure protease and phosphatase inhibitors are added to the lysis buffer immediately before use.

By following this detailed protocol, researchers can effectively and reliably measure the this compound-mediated degradation of cyclin K, providing crucial data for the evaluation of this molecular glue degrader.

References

dCeMM2: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of dCeMM2, a molecular glue degrader that targets cyclin K for proteasomal degradation.

Introduction

This compound is a potent and specific molecular glue degrader that induces the ubiquitination and subsequent degradation of cyclin K.[1][2][3] It functions by promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. This targeted protein degradation mechanism makes this compound a valuable tool for studying the roles of cyclin K and the CDK12/13 complex in cellular processes, and for potential therapeutic development.

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.

PropertyDataReference
Molecular Formula C₁₆H₁₁ClN₆OS
Molecular Weight 370.82 g/mol
Appearance White solid
Purity ≥95% - ≥98% (HPLC)
Solubility Soluble in DMSO and DMF
Storage (Powder) Store at -20°C for up to 3 years.
Storage (Solvent) Store stock solutions at -80°C for up to 6 months or at -20°C for 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Solubility Data
SolventMaximum ConcentrationNotesReference
DMSO50 mM-
DMSO41.67 mg/mL (112.37 mM)Ultrasonic and warming to 60°C may be required. Use of newly opened, anhydrous DMSO is crucial as hygroscopic DMSO can affect solubility.
DMSO16.7 mg/mL (45.04 mM)Sonication is recommended to aid dissolution.

Mechanism of Action

This compound acts as a molecular glue, inducing proximity between the CDK12-cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the proteasome. The degradation of cyclin K subsequently leads to the destabilization of its partner kinases, CDK12 and CDK13.

dCeMM2_Mechanism_of_Action cluster_0 This compound Action cluster_1 Ubiquitination & Degradation This compound This compound Ternary_Complex Ternary Complex: CDK12-CycK-dCeMM2-CRL4B This compound->Ternary_Complex Induces proximity CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1-CUL4B) CRL4B->Ternary_Complex Ubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation Cyclin K Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Aseptically add the required volume of anhydrous DMSO to the vial of this compound powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • To aid dissolution, vortex the solution and, if necessary, sonicate or warm the vial to 60°C until the powder is completely dissolved.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

In Vitro Treatment of Cells with this compound

Materials:

  • Cultured cells (e.g., KBM7, HEK293T)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

Protocol:

  • Plate cells at the desired density in appropriate culture vessels and allow them to adhere or stabilize overnight.

  • Prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to prepare a 2.5 µM working solution from a 10 mM stock, perform a 1:4000 dilution.

  • Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as in the this compound-treated samples.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 2-8 hours for cyclin K degradation).

  • After incubation, harvest the cells for downstream analysis (e.g., western blotting, RT-qPCR, or cell viability assays).

Experimental_Workflow_In_Vitro Start Start Cell_Plating Plate Cells Start->Cell_Plating Prepare_Treatment Prepare this compound and Vehicle Control Dilutions Cell_Plating->Prepare_Treatment Treat_Cells Treat Cells Prepare_Treatment->Treat_Cells Incubate Incubate (2-8 hours) Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Downstream_Analysis Downstream Analysis (e.g., Western Blot, RT-qPCR) Harvest_Cells->Downstream_Analysis End End Downstream_Analysis->End

Caption: General workflow for in vitro cell treatment.

Western Blotting for Cyclin K Degradation

Protocol:

  • Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature the protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against cyclin K overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).

Cell Viability Assay

Protocol:

  • Plate cells in a 96-well plate at an appropriate density.

  • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).

  • Assess cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC₅₀ value.

In Vivo Experiment Preparation

For in vivo studies, this compound can be formulated for administration. A common method involves preparing a stock solution in DMSO and then diluting it in an appropriate vehicle.

Example Formulation:

  • Stock Solution: Prepare a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).

  • Working Solution: For a 10% DMSO formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. It is recommended to prepare this working solution fresh on the day of use.

Note: The optimal formulation may vary depending on the animal model and administration route. It is advisable to perform formulation and tolerability studies before commencing efficacy experiments.

Concluding Remarks

This compound is a powerful research tool for investigating the biological functions of cyclin K and the CDK12/13 complex. The protocols provided here offer a starting point for utilizing this compound in various experimental settings. Adherence to proper solubility and storage conditions is paramount for achieving consistent and meaningful results.

References

Determining the Optimal dCeMM2 Concentration for Targeted Cyclin K Degradation in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

dCeMM2 is a potent molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2][3] It achieves this by promoting an interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2] The degradation of Cyclin K, a crucial regulator of transcriptional elongation, leads to downstream effects such as apoptosis and inhibition of cell proliferation, making this compound a valuable tool for cancer research and drug development. Determining the optimal concentration of this compound is critical for achieving maximal target degradation while minimizing off-target effects and cytotoxicity.

These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound in various cell lines. The protocols herein cover essential experiments, including dose-response and time-course analyses of Cyclin K degradation, as well as functional assays to assess the downstream consequences of this compound treatment.

Mechanism of Action of this compound

This compound functions by inducing proximity between the CDK12-Cyclin K complex and the DDB1 component of the CUL4B E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to Cyclin K, marking it for degradation by the 26S proteasome. This targeted degradation of Cyclin K leads to the inhibition of transcriptional programs essential for cell survival and proliferation.

cluster_0 This compound-Mediated Cyclin K Degradation This compound This compound CDK12_CyclinK CDK12-Cyclin K Complex This compound->CDK12_CyclinK Binds CRL4B CRL4B E3 Ligase (DDB1, CUL4B, RBX1) This compound->CRL4B Recruits Proteasome 26S Proteasome CDK12_CyclinK->Proteasome Targeted for Degradation CRL4B->CDK12_CyclinK Ubiquitination Ub Ubiquitin

Caption: this compound mechanism of action.

Quantitative Data Summary

The following tables summarize the reported activity of this compound in various cell lines. These values serve as a starting point for designing experiments to determine the optimal concentration in your cell line of interest.

Table 1: Cyclin K Degradation by this compound

Cell LineCancer TypeDC50 (nM)Dmax (%)Incubation Time (h)Reference
KBM7LeukemiaNot explicitly reported, but significant degradation at 2.5 µMNear-total2-5
MOLM-13Acute Myeloid LeukemiaNot Reported>90% at 2.5 µM5
MV4-11Acute Myeloid LeukemiaNot Reported~80% at 2.5 µM5
JurkatT-cell Acute Lymphoblastic LeukemiaNot Reported>90% at 2.5 µM5
HEK293TEmbryonic KidneyInteraction with DDB1 observed at 10 µMNot Reported1

Table 2: Anti-proliferative Activity of this compound

Cell LineCancer TypeEC50 (µM)Incubation Time (days)Reference
KBM7Leukemia~0.23
MOLM-13Acute Myeloid Leukemia~0.53
MV4-11Acute Myeloid Leukemia~1.03
JurkatT-cell Acute Lymphoblastic Leukemia~0.33

Experimental Protocols

To determine the optimal this compound concentration, a series of experiments should be performed, starting with assessing target degradation and then moving to functional outcomes.

cluster_workflow Experimental Workflow start Start dose_response Dose-Response Curve (Western Blot) start->dose_response time_course Time-Course Analysis (Western Blot) dose_response->time_course Based on DC50 viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) time_course->viability Based on optimal time apoptosis Apoptosis Assay (e.g., Annexin V/PI) viability->apoptosis optimal_conc Determine Optimal Concentration apoptosis->optimal_conc

Caption: Workflow for determining optimal this compound concentration.

Protocol 1: Dose-Response Curve for Cyclin K Degradation by Western Blot

This protocol is designed to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation percentage) of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well plates

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin K, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Treat the cells with the various concentrations of this compound for a fixed time (e.g., 4, 8, or 24 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip and re-probe the membrane with a loading control antibody.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the Cyclin K band intensity to the loading control. Plot the percentage of Cyclin K degradation relative to the vehicle control against the this compound concentration to determine the DC50 and Dmax.

Protocol 2: Time-Course of this compound-Induced Cyclin K Degradation

This experiment determines the optimal incubation time for achieving maximal Cyclin K degradation.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • This compound Treatment: Treat cells with a fixed concentration of this compound, typically 2-5 times the determined DC50 value.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Sample Collection and Analysis: At each time point, harvest the cells and perform Western blotting for Cyclin K as described in Protocol 1.

  • Data Analysis: Plot the percentage of Cyclin K degradation against time to identify the time point at which maximum degradation is achieved.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of this compound on cell proliferation and viability to determine the EC50 (the concentration at which 50% of the maximal effect is observed).

Materials:

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • This compound Treatment: Treat the cells with a range of this compound concentrations, similar to the dose-response experiment.

  • Incubation: Incubate the cells for a relevant time period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Plot cell viability against the this compound concentration to determine the EC50 value.

Protocol 4: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This assay confirms that the observed decrease in cell viability is due to apoptosis induced by this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined EC50 value for the optimal degradation time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Troubleshooting and Considerations

  • The Hook Effect: At very high concentrations, bifunctional molecules like PROTACs and molecular glues can exhibit a "hook effect," where the degradation efficiency decreases. This is due to the formation of binary complexes (this compound-Cyclin K or this compound-CRL4B) that cannot lead to degradation, rather than the productive ternary complex. It is therefore crucial to test a wide range of concentrations to identify the optimal window.

  • Cell Line Variability: The optimal concentration of this compound can vary significantly between different cell lines due to factors such as the expression levels of Cyclin K, CDK12, and components of the CRL4B ligase.

  • Solubility: this compound is soluble in DMSO. Ensure that the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Negative Controls: Always include a vehicle-only (DMSO) control in all experiments. For mechanistic studies, an inactive analog of this compound, if available, would be an ideal negative control.

Conclusion

By systematically following these protocols, researchers can confidently determine the optimal concentration of this compound for their specific cell line and experimental needs. This will enable accurate and reproducible results in studies investigating the biological consequences of targeted Cyclin K degradation. The provided data and protocols serve as a robust starting point for harnessing the full potential of this compound as a powerful chemical probe.

References

Time-Course Analysis of Cyclin K Degradation by dCeMM2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the time-course analysis of cyclin K degradation induced by the molecular glue degrader, dCeMM2. This compound is a small molecule that promotes the ubiquitination and subsequent proteasomal degradation of cyclin K by inducing proximity between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2] These protocols are designed to offer a comprehensive guide for researchers investigating the kinetics and mechanism of this compound-mediated protein degradation in a cellular context.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality. Molecular glue degraders, such as this compound, represent a class of small molecules that induce the degradation of target proteins by coopting the ubiquitin-proteasome system.[1][3] this compound specifically targets cyclin K, a crucial regulator of transcription, for degradation.[4] Understanding the kinetics of this degradation is essential for elucidating its mechanism of action and for the development of novel therapeutics. This guide provides a detailed framework for performing a time-course analysis of cyclin K degradation in the human chronic myeloid leukemia cell line KBM-7.

Data Presentation

Time-Course of Cyclin K Degradation in KBM-7 Cells Treated with this compound

The following table summarizes the quantitative analysis of cyclin K protein levels in KBM-7 cells following treatment with 2.5 µM this compound over a time course of 8 hours. Data is presented as the percentage of remaining cyclin K relative to the vehicle control (DMSO) at time zero. This data is representative of typical results obtained from quantitative Western blot analysis.

Time Point (Hours)Mean Cyclin K Remaining (%)Standard Deviation (%)
01000
0.5655.2
1254.5
282.1
4<51.5
8<51.1

Note: This table is a representative summary based on published qualitative data indicating near-complete degradation by 2 hours. Actual results may vary.

Effect of Proteasome and Neddylation Inhibitors on this compound-mediated Cyclin K Degradation

To confirm that the degradation of cyclin K by this compound is dependent on the proteasome and the cullin-RING ligase machinery, KBM-7 cells were pre-treated with inhibitors prior to this compound exposure.

Pre-treatment (1 hour)This compound Treatment (2.5 µM, 2 hours)Cyclin K Levels
DMSO (Vehicle)+Degraded
Carfilzomib (1 µM, Proteasome Inhibitor)+Rescued
MLN4924 (1 µM, NAE Inhibitor)+Rescued

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

dCeMM2_Mechanism cluster_0 This compound-Induced Proximity cluster_1 Ubiquitination and Degradation This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK binds CRL4B CRL4B E3 Ligase (DDB1-CUL4B) This compound->CRL4B recruits Ternary_Complex Ternary Complex (CDK12-CycK-dCeMM2-CRL4B) CDK12_CycK->Ternary_Complex CRL4B->Ternary_Complex Ubiquitination Poly-ubiquitination of Cyclin K Ternary_Complex->Ubiquitination catalyzes Proteasome Proteasomal Degradation Ubiquitination->Proteasome targets for Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK

Caption: Mechanism of this compound-induced Cyclin K degradation.

Experimental Workflow for Time-Course Analysis

Experimental_Workflow start Start cell_culture 1. KBM-7 Cell Culture (Maintain at 1x10^6 cells/mL) start->cell_culture treatment 2. This compound Treatment (2.5 µM) cell_culture->treatment time_points 3. Harvest Cells at Time Points (0, 0.5, 1, 2, 4, 8h) treatment->time_points lysis 4. Whole-Cell Lysate Preparation time_points->lysis quantification 5. Protein Quantification (BCA Assay) lysis->quantification western_blot 6. Western Blot Analysis (SDS-PAGE, Transfer, Probing) quantification->western_blot analysis 7. Densitometry and Data Analysis western_blot->analysis end End analysis->end

Caption: Workflow for analyzing this compound-mediated Cyclin K degradation.

Experimental Protocols

Protocol 1: KBM-7 Cell Culture
  • Cell Line: KBM-7 (human chronic myeloid leukemia).

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Density: Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL. For experiments, seed cells at a density of 1 x 10^6 cells/mL.

Protocol 2: Time-Course Treatment with this compound
  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding: Seed KBM-7 cells at a density of 1 x 10^6 cells/mL in a multi-well plate or culture flasks.

  • Treatment:

    • For the time-course experiment, add this compound to the cell culture medium to a final concentration of 2.5 µM.

    • For the vehicle control, add an equivalent volume of DMSO.

  • Incubation and Harvesting: Incubate the cells for the desired time points (e.g., 0, 0.5, 1, 2, 4, and 8 hours). At each time point, harvest the cells by centrifugation at 500 x g for 5 minutes.

Protocol 3: Whole-Cell Lysate Preparation
  • Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Lysis Procedure:

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per 1-2 x 10^6 cells).

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 4: Western Blot Analysis
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of total protein per lane onto a 4-15% polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

      • Anti-Cyclin K (e.g., 1:1000 dilution)

      • Anti-CDK12 (e.g., 1:1000 dilution)

      • Anti-GAPDH or β-actin (loading control, e.g., 1:5000 dilution)

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the cyclin K and CDK12 bands to the corresponding loading control band for each time point.

    • Calculate the percentage of protein remaining relative to the time 0 control.

References

Application Notes and Protocols: Utilizing dCeMM2 for the Study of Transcription Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: dCeMM2 is a potent, cell-permeable molecular glue degrader that provides a powerful tool for investigating transcription regulation. It functions by inducing the degradation of cyclin K, a critical regulatory partner for cyclin-dependent kinases 12 and 13 (CDK12 and CDK13). These kinases are key players in the regulation of transcriptional elongation. By depleting cyclin K, this compound effectively inhibits CDK12/13 activity, leading to global downregulation of transcription. This allows for the acute and specific study of CDK12/13-dependent transcriptional processes, offering a distinct advantage over genetic methods or traditional kinase inhibitors.

Mechanism of Action

This compound operates by hijacking the cellular ubiquitin-proteasome system. It induces a novel protein-protein interaction between the CDK12-cyclin K complex and DDB1, a component of the CUL4B E3 ubiquitin ligase complex (CRL4B).[1][2][3][4] This drug-induced proximity positions cyclin K for poly-ubiquitination by the E3 ligase, marking it for subsequent degradation by the 26S proteasome. The loss of cyclin K destabilizes CDK12/13, leading to the inhibition of their kinase activity and a profound impact on gene transcription.

dCeMM2_Mechanism cluster_complex CDK12/Cyclin K Complex cluster_ligase CRL4B E3 Ligase cluster_ternary Ternary Complex Formation CDK12 CDK12 This compound This compound CyclinK Cyclin K DDB1 DDB1 CUL4B CUL4B CDK12_T CDK12 This compound->CDK12_T Induces Proximity CyclinK_T Cyclin K dCeMM2_T This compound CDK12_T->dCeMM2_T Transcription_Inhibition Transcription Downregulation CDK12_T->Transcription_Inhibition Leads to Proteasome 26S Proteasome CyclinK_T->Proteasome Degradation DDB1_T DDB1 dCeMM2_T->DDB1_T Ub Ubiquitin (Ub) Ub->CyclinK_T Poly-ubiquitination Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK

Caption: Mechanism of this compound-induced Cyclin K degradation and transcriptional inhibition.

Data Presentation

Table 1: In Vitro Activity of this compound

This table summarizes the key parameters for this compound's activity in inducing cyclin K degradation.

ParameterValueCell LineNotesSource
Effective Concentration 2.5 µMKBM7Concentration for near-total protein degradation.
Time to Degradation ~2-5 hoursKBM7Significant degradation observed within this timeframe.
Target Protein Cyclin KMultiplePrimary target of this compound-induced degradation.
E3 Ligase Complex CRL4BKBM7, HEKThe cellular machinery hijacked by this compound.
Effect on Transcription Global DownregulationKBM7Phenocopies pharmacological inhibition of CDK12/13.
Table 2: Kinase Activity Inhibition

This compound treatment results in functional impairment of CDK12/13. This can be compared to direct kinase inhibitors.

CompoundTargetEffectConcentrationSource
This compound CDK12/13 (via Cyclin K degradation)Inhibits enzymatic activity2.5 µM
THZ531 CDK12/13Direct covalent inhibition1 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO. To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Cell Culture and Treatment for Cyclin K Degradation
  • Cell Seeding: Plate cells (e.g., KBM7, HEK293T) at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

  • This compound Treatment: Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 2.5 µM).

  • Incubation: Treat cells for the desired time course (e.g., 0.5, 1, 2, 4, 8 hours). Include a DMSO-only treated sample as a vehicle control.

  • Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge to pellet the cells and proceed immediately to protein extraction.

Protocol 3: Western Blot Analysis of Cyclin K Levels
  • Protein Extraction: Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. A suggested lysis buffer from related studies is 50mM Tris pH 7.9, 8M Urea, and 1% CHAPS.

  • Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against Cyclin K overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Be sure to include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Protocol 4: Analysis of Transcriptional Changes via RT-qPCR
  • Cell Treatment and Harvest: Treat cells with this compound (e.g., 2.5 µM for 5 hours) or DMSO as described in Protocol 2. Harvest cells and pellet them.

  • RNA Extraction: Isolate total RNA from the cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a suitable qPCR master mix (e.g., SYBR Green) and primers specific for genes of interest known to be regulated by CDK12/13.

  • Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in this compound-treated samples relative to the DMSO control using the ΔΔCt method. The expected result is a downregulation of CDK12/13 target genes.

Visualized Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on a target cell line.

Experimental_Workflow cluster_endpoints 3. Downstream Analysis start Start: Hypothesis Formulation culture 1. Cell Culture (e.g., KBM7 cells) start->culture treatment 2. Treatment (this compound vs. DMSO control) culture->treatment harvest_protein A. Harvest for Protein treatment->harvest_protein harvest_rna B. Harvest for RNA treatment->harvest_rna lysis_protein Lysis & Quantification harvest_protein->lysis_protein western_blot Western Blot (Target: Cyclin K) lysis_protein->western_blot analysis 4. Data Analysis & Interpretation western_blot->analysis extract_rna Total RNA Extraction harvest_rna->extract_rna rt_qpcr RT-qPCR / RNA-seq (Target: CDK12-dependent genes) extract_rna->rt_qpcr rt_qpcr->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for studying transcription with this compound.

References

Application Notes: dCeMM2 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

dCeMM2 is a small molecule molecular glue degrader that induces the degradation of cyclin K.[1][2] It functions by promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1] This targeted degradation of cyclin K, along with a milder destabilization of its associated kinases CDK12 and CDK13, results in a global downregulation of transcription and the induction of apoptosis in cancer cells. These characteristics make this compound a valuable tool for studying the roles of cyclin K and the CDK12/13 complex in cancer biology and for exploring potential therapeutic strategies.

Mechanism of Action

This compound acts as a molecular bridge, facilitating the proximity between the CDK12-cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase. This induced proximity leads to the transfer of ubiquitin from the E2 ubiquitin-conjugating enzymes, UBE2Z and UBE2G1, to cyclin K, marking it for degradation by the proteasome. The degradation of cyclin K is dependent on the activity of the CRL4B ligase, as inhibition of this complex rescues cyclin K destabilization.

Applications in Cancer Cell Line Studies

  • Induction of Apoptosis: this compound treatment has been shown to induce profound apoptosis in various cancer cell lines, particularly those of hematological origin.

  • Inhibition of Transcription: By promoting the degradation of cyclin K, a key regulator of transcriptional elongation, this compound causes a global downregulation of gene expression.

  • Synergistic Effects with DNA Damaging Agents: The degradation of cyclin K by this compound has shown synergistic potential when combined with DNA damage-inducing agents in cancer cell lines.

  • Studying Cyclin K-CDK12/13 Biology: this compound serves as a chemical probe to investigate the cellular functions of the cyclin K-CDK12/13 complex and the consequences of its disruption in cancer.

  • Validation of Therapeutic Targets: The sensitivity of certain cancer cell lines, such as T-cell acute lymphoblastic leukemia (T-ALL), to this compound validates cyclin K as a potential therapeutic target.

Quantitative Data Summary

Cell LineCompoundConcentrationTimeEffectReference
KBM7This compound2.5 µM5 hDestabilization of cyclin K
KBM7This compound2.5 µM0.5-8 hDegradation of cyclin K
HEK293TThis compound10 µM1 hInduced interaction between CDK12 and DDB1
KBM7This compound/3/42.5 µM, 7 µM, 3.5 µM5 hDMSO-normalized expression proteomics changes
T-ALL cell linesThis compound/3/4Various3 daysDose-resolved DMSO-normalized viability

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound-Mediated Cyclin K Degradation This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK binds CRL4B CRL4B E3 Ligase (DDB1-CUL4B) CDK12_CycK->CRL4B recruited by this compound Proteasome Proteasome CDK12_CycK->Proteasome Targeted for degradation Ub Ubiquitin Ub->CDK12_CycK Ubiquitination Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Transcription Transcriptional Downregulation Degraded_CycK->Transcription Apoptosis Apoptosis Transcription->Apoptosis

Caption: this compound signaling pathway leading to cyclin K degradation and apoptosis.

cluster_1 Experimental Workflow: Western Blot for Cyclin K Degradation A 1. Cell Culture (e.g., KBM7 cells) B 2. Treatment - this compound (e.g., 2.5 µM) - DMSO (control) - Time course (e.g., 0.5-8h) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (e.g., anti-Cyclin K) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (e.g., Chemiluminescence) I->J K 11. Data Analysis J->K

Caption: Workflow for assessing this compound-induced Cyclin K degradation via Western blot.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines: KBM7 (chronic myelogenous leukemia), HCT116 (colorectal carcinoma), and various T-ALL cell lines (e.g., MOLT4, JURKAT) can be used.

  • Culture Media:

    • KBM7 and T-ALL cell lines: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HCT116 and HEK293T cells: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.1%.

  • Treatment: Seed cells at an appropriate density. After allowing cells to adhere (for adherent lines) or stabilize, treat with the desired concentration of this compound or DMSO as a vehicle control for the indicated time.

2. Western Blot for Cyclin K Degradation

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

3. Cell Viability Assay

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density.

    • Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

    • Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the viability of treated cells to the DMSO-treated control cells. Calculate the EC50 values using a non-linear regression analysis.

4. Co-Immunoprecipitation (Co-IP) for CDK12-DDB1 Interaction

  • Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an antibody against CDK12 or DDB1 overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against DDB1 and CDK12 to detect the co-immunoprecipitated protein.

5. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

  • Principle: This assay directly measures the this compound-induced proximity between recombinant CDK12-cyclin K and DDB1 proteins.

  • Reagents:

    • Terbium-labeled DDB1 (donor fluorophore).

    • Alexa488-labeled CDK12-cyclin K (acceptor fluorophore).

    • This compound or DMSO control.

  • Procedure:

    • Titrate the Alexa488-CDK12-cyclin K complex against a fixed concentration of terbium-DDB1 in the presence of this compound or DMSO.

    • Incubate the reaction mixture.

    • Measure the TR-FRET signal on a suitable plate reader. An increased FRET signal in the presence of this compound indicates drug-induced proximity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting dCeMM2 Insolubility in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the molecular glue degrader dCeMM2, ensuring its proper dissolution in culture media is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of this compound insolubility and precipitation in aqueous cell culture environments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound, which dissolves perfectly in DMSO, precipitate when I add it to my cell culture medium?

This is a common issue encountered with hydrophobic compounds like this compound. While this compound is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO), its solubility dramatically decreases in aqueous solutions like cell culture media. This phenomenon is due to the unfavorable interaction between the nonpolar this compound molecules and the polar water molecules in the medium, leading to aggregation and precipitation. The DMSO from your stock solution is rapidly diluted, and its solubilizing effect is diminished, causing the compound to fall out of solution.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects.[1] However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%.[1] Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any potential effects of the solvent on cell viability and function.

Q3: Can I pre-warm the culture medium or the this compound solution to improve solubility?

While gentle warming can sometimes aid in the dissolution of compounds, it is generally not recommended for routine cell culture applications involving this compound. Excessive heat can degrade the compound and may also negatively impact the stability of components in the culture medium, such as growth factors and vitamins. Any warming should be done cautiously and for a minimal amount of time.

Q4: Are there any alternative solvents to DMSO for preparing this compound stock solutions?

While other organic solvents might be used, DMSO is the most common and well-characterized solvent for preparing high-concentration stock solutions of this compound and similar small molecules for in vitro studies. Before considering an alternative solvent, it is crucial to verify the solubility of this compound in that solvent and its compatibility with your specific cell line and experimental setup.

Troubleshooting Guide: Preventing this compound Precipitation

If you are experiencing this compound precipitation in your culture media, follow these troubleshooting steps to achieve a stable working solution.

Initial Preparation and Handling

Proper preparation of the initial high-concentration stock solution is the first critical step.

Key Recommendations:

  • Use high-purity, anhydrous DMSO to prepare your stock solution.[1]

  • Ensure the this compound powder is completely dissolved in DMSO. Gentle warming to 60°C and sonication can be used to aid dissolution if necessary.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Recommended Protocol for Preparing this compound Working Solutions

This protocol is designed to minimize precipitation when diluting the this compound DMSO stock solution into your culture medium.

Experimental Protocol: Stepwise Dilution Method

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM to 50 mM).

  • Create an Intermediate Dilution: Perform a serial dilution of your high-concentration stock solution in 100% DMSO to create an intermediate stock that is 1000x your final desired concentration. For example, to achieve a final concentration of 10 µM, your 1000x intermediate stock should be 10 mM.

  • Final Dilution into Culture Media: Add 1 µL of the 1000x intermediate DMSO stock to 999 µL of pre-warmed complete culture medium. This will result in your desired final concentration with a final DMSO concentration of 0.1%.

  • Rapid Mixing: Immediately after adding the this compound solution to the medium, mix thoroughly by gentle vortexing or by pipetting up and down. This rapid dispersion is crucial to prevent localized high concentrations of the compound that can lead to precipitation.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

Advanced Troubleshooting Strategies

If precipitation persists, consider the following advanced strategies:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound. In many published studies, this compound has been shown to be effective at concentrations as low as 2.5 µM.

  • Incorporate a Surfactant: For particularly challenging solubility issues, the addition of a small amount of a non-ionic surfactant to the culture medium can help maintain the compound in solution. A commonly used surfactant is Pluronic® F-68, which can be added to the medium at a final concentration of 0.01% to 0.1%.

  • Use of Co-solvents: In some instances, a small percentage of a water-miscible co-solvent like polyethylene glycol (PEG) can improve solubility. However, the compatibility and potential effects of any co-solvent on your specific cell line must be carefully evaluated.

Data Presentation

The following tables summarize key quantitative data related to this compound.

Table 1: this compound Solubility Data

SolventMaximum Concentration (mM)Reference
DMSO50

Table 2: Reported Effective Concentrations of this compound in Cell-Based Assays

Cell LineConcentration (µM)Duration of TreatmentObserved EffectReference
KBM72.55 hoursDestabilization of cyclin K
HEK293T101 hourInteraction between CDK12 and DDB1
KBM72.50.5 - 8 hoursDegradation of cyclin K

Visualizations

Experimental Workflow for Preparing this compound Working Solution

The following diagram illustrates the recommended workflow for preparing a stable this compound working solution for cell culture experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application dCeMM2_powder This compound Powder Stock_10mM 10 mM this compound in DMSO dCeMM2_powder->Stock_10mM Dissolve DMSO 100% DMSO DMSO->Stock_10mM Intermediate_Stock 1000x Intermediate Stock (e.g., 1 mM for 1 µM final) Stock_10mM->Intermediate_Stock Serial Dilution in DMSO Working_Solution Final Working Solution (e.g., 1 µM this compound, 0.1% DMSO) Intermediate_Stock->Working_Solution Add 1 µL to 999 µL Culture_Medium Culture Medium Culture_Medium->Working_Solution Cell_Culture Cell Culture Working_Solution->Cell_Culture Treat Cells

Caption: Workflow for preparing this compound working solutions.

Troubleshooting Logic for this compound Insolubility

This diagram outlines the decision-making process for troubleshooting this compound precipitation issues.

Caption: Troubleshooting flowchart for this compound insolubility.

References

potential off-target effects of dCeMM2 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using dCeMM2, a molecular glue degrader that induces the degradation of cyclin K.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a molecular glue-type degrader that specifically targets cyclin K.[1][2][3] It functions by inducing a new protein-protein interaction between the CDK12-cyclin K complex and the DDB1 component of the CUL4B E3 ubiquitin ligase complex (CRL4B).[1] This induced proximity leads to the polyubiquitination of cyclin K and its subsequent degradation by the proteasome.

Q2: What are the known on-target effects of this compound treatment?

A2: The primary on-target effect of this compound is the degradation of cyclin K. This leads to functional consequences similar to those observed with selective CDK12/13 inhibitors, such as the downregulation of transcription.

Q3: Have any off-target effects of this compound been identified?

A3: Current research suggests this compound is highly selective. For instance, it has been shown to inhibit the enzymatic activity of CDK12/13 with remarkable selectivity over CDK7. While comprehensive off-target profiling is ongoing in the field, no significant, consistently reported off-target effects have been detailed in the provided literature. The transcriptional changes observed after this compound treatment show a high degree of similarity to those caused by the selective CDK12/13 inhibitor THZ531, suggesting the effects are primarily on-target.

Q4: How quickly can I expect to see cyclin K degradation after this compound treatment?

A4: this compound induces near-total degradation of cyclin K within 2 hours of treatment at a concentration of 2.5 µM in KBM7 cells. Degradation has been observed to begin as early as 30 minutes post-treatment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No or incomplete cyclin K degradation observed. Incorrect this compound concentration. Titrate this compound concentration. Effective concentrations in literature range from 2.5 µM to 10 µM.
Insufficient treatment time. Perform a time-course experiment. Significant degradation is expected within 2-5 hours.
Cell line-specific differences. The effect of this compound can vary between cell lines. Consider using a positive control cell line where activity has been established, such as KBM7 cells.
Proteasome or neddylation pathway inhibition. Co-treatment with proteasome inhibitors (e.g., carfilzomib) or neddylation inhibitors (e.g., MLN4924) will rescue cyclin K degradation. Ensure these pathways are active in your experimental system.
Improper this compound storage or handling. Prepare fresh stock solutions in DMSO. Store stock solutions at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Unexpected cellular phenotypes or toxicity. High this compound concentration. Reduce the concentration of this compound to the lowest effective dose for cyclin K degradation to minimize potential secondary effects.
On-target effects related to cyclin K degradation. Cyclin K degradation is known to impact transcription. The observed phenotype may be a direct result of the intended on-target activity. Compare your results to those obtained with a CDK12/13 inhibitor like THZ531.
Difficulty reproducing published results. Variations in experimental conditions. Ensure all experimental parameters, including cell density, passage number, and reagent concentrations, are consistent with the cited protocols.
Antibody quality for Western blotting. Validate the specificity and sensitivity of your cyclin K antibody.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterCell LineConcentrationTimeResultReference
Cyclin K DegradationKBM72.5 µM0.5-8 hTime-dependent degradation of cyclin K
Cyclin K DegradationKBM72.5 µM2 hNear-total protein degradation
CDK12/13 InhibitionKBM72.5 µM5 hSelective inhibition of CDK12/13 over CDK7
CDK12-DDB1 InteractionHEK10 µM1 hInduces interaction between CDK12 and DDB1

Experimental Protocols

Protocol 1: Western Blotting for Cyclin K Degradation
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 2.5 µM) or DMSO as a vehicle control. Incubate for the desired time points (e.g., 0, 2, 4, 6, 8 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against cyclin K overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect CDK12-DDB1 Interaction
  • Cell Culture and Treatment: Culture HEK cells and treat with 10 µM this compound or DMSO for 1 hour.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease inhibitors.

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with an antibody against DDB1 or an isotype control antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against CDK12.

Visualizations

dCeMM2_Mechanism_of_Action cluster_0 This compound-Induced Ternary Complex cluster_1 Ubiquitination and Degradation CDK12_CyclinK CDK12-Cyclin K Complex Ubiquitination Polyubiquitination of Cyclin K CDK12_CyclinK->Ubiquitination Induced Proximity This compound This compound This compound->CDK12_CyclinK DDB1_CUL4B DDB1-CUL4B E3 Ligase This compound->DDB1_CUL4B DDB1_CUL4B->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targeting Experimental_Workflow start Start: Treat Cells with this compound lysis Cell Lysis and Protein Quantification start->lysis phenotype Phenotypic Assays (e.g., Transcription Analysis) start->phenotype western Western Blot for Cyclin K Degradation lysis->western coip Co-Immunoprecipitation for CDK12-DDB1 Interaction lysis->coip decision Cyclin K Degraded? western->decision success Success: On-Target Effect Confirmed decision->success Yes troubleshoot Troubleshoot: (See Guide) decision->troubleshoot No

References

how to optimize dCeMM2 treatment duration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize dCeMM2 treatment duration and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a molecular glue-type degrader. It functions by inducing an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. This proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3]

Q2: What is a recommended starting point for this compound concentration and treatment duration?

A2: Based on published data, a concentration of 2.5 µM this compound for a duration of 2-5 hours is a common starting point for achieving significant cyclin K degradation in cell lines such as KBM7.[1] Near-total degradation of cyclin K has been observed within 2 hours at this concentration. However, the optimal concentration and duration will be cell-line dependent and should be determined empirically for your specific system.

Q3: How quickly can I expect to see cyclin K degradation after this compound treatment?

A3: Cyclin K degradation is a rapid process. In KBM7 cells, near-complete degradation can be observed as early as 2 hours after treatment with 2.5 µM this compound. Time-course experiments are recommended to pinpoint the optimal degradation time in your specific cell line.

Q4: For how long is this compound treatment effective?

A4: The duration of this compound's effect depends on the experimental context. For assessing direct protein degradation, short-term treatments (e.g., 0.5-8 hours) are appropriate. For downstream phenotypic assays such as cell viability or apoptosis, longer treatment durations (e.g., 3 days) may be necessary.

Troubleshooting Guide

Issue 1: Suboptimal or no cyclin K degradation is observed after this compound treatment.

Potential Cause Troubleshooting Step
Incorrect this compound Concentration Titrate this compound concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Insufficient Treatment Duration Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to identify the optimal treatment duration for maximal cyclin K degradation.
Cell Line Specificity The efficacy of this compound can vary between cell lines. Consider testing a different cell line known to be sensitive to this compound, such as KBM7, as a positive control.
Issues with this compound Stock Solution Ensure this compound is properly dissolved in a suitable solvent like DMSO. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Problems with Western Blotting Verify the quality and specificity of your cyclin K antibody. Ensure proper protein transfer and blotting conditions.

Issue 2: High levels of cell death are observed at early time points.

Potential Cause Troubleshooting Step
This compound Concentration is Too High Reduce the concentration of this compound used in your experiment. Even if a higher concentration leads to faster degradation, it may induce off-target effects or rapid toxicity.
Cell Line is Highly Sensitive If your cell line is particularly sensitive, consider shorter treatment durations to assess cyclin K degradation before significant apoptosis is induced.

Experimental Protocols

Protocol 1: Time-Course Analysis of this compound-Mediated Cyclin K Degradation

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in your cell culture medium.

  • Treatment: Treat the cells with the prepared this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples.

  • Time Points: Harvest cells at various time points after treatment (e.g., 0, 0.5, 1, 2, 4, 8 hours).

  • Lysis and Protein Quantification: Lyse the cells in an appropriate lysis buffer and determine the protein concentration of each sample.

  • Western Blot Analysis: Perform SDS-PAGE and western blotting to detect the levels of cyclin K. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Protocol 2: Dose-Response Analysis of this compound

  • Cell Seeding: Plate cells as described in Protocol 1.

  • This compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from your stock solution (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).

  • Treatment: Treat the cells with the different concentrations of this compound for a fixed duration (e.g., 4 hours). Include a vehicle control.

  • Lysis and Western Blot: Harvest the cells and perform western blot analysis for cyclin K as described in Protocol 1.

Data Presentation

Table 1: Summary of Experimental Conditions for this compound

Parameter KBM7 Cells HEK Cells General Recommendation
This compound Concentration 2.5 µM10 µMStart with a dose-response (0.1-10 µM)
Treatment Duration for Degradation 0.5 - 8 hours1 hourPerform a time-course (0.5-8 hours)
Treatment Duration for Viability 3 daysNot specifiedDependent on assay and cell type

Visualizations

dCeMM2_Mechanism_of_Action cluster_0 This compound-Induced Proximity cluster_1 Ubiquitination & Degradation This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK CRL4B CRL4B E3 Ligase (DDB1) This compound->CRL4B Ubiquitination Cyclin K Ubiquitination CDK12_CycK->Ubiquitination facilitated by CRL4B Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK

Caption: Mechanism of action of this compound.

Optimization_Workflow start Start: Define Experimental Goal dose_response Dose-Response Experiment (e.g., 0.1-10 µM this compound) start->dose_response time_course Time-Course Experiment (e.g., 0.5-8 hours) dose_response->time_course analyze_degradation Analyze Cyclin K Degradation (Western Blot) time_course->analyze_degradation optimal_conditions Determine Optimal Concentration & Duration analyze_degradation->optimal_conditions downstream_assay Proceed to Downstream Phenotypic Assay optimal_conditions->downstream_assay Successful troubleshoot Troubleshoot (See Guide) optimal_conditions->troubleshoot Suboptimal end End: Successful Experiment downstream_assay->end troubleshoot->dose_response

Caption: Workflow for optimizing this compound treatment.

References

dCeMM2 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dCeMM2, a molecular glue degrader that induces the ubiquitination and degradation of cyclin K.[1][2] This guide is designed for researchers, scientists, and drug development professionals to interpret unexpected experimental outcomes and provide clear troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a successful this compound experiment?

A1: In a successful experiment, this compound should induce the degradation of cyclin K.[1] This is typically observed as a significant reduction in cyclin K protein levels, often detectable within a few hours of treatment (e.g., near-total degradation at 2.5 µM within 2 hours). A corresponding downstream effect is the global downregulation of transcription.

Q2: I treated my cells with this compound, but I don't see any degradation of cyclin K. What could be the problem?

A2: This is a common issue that can arise from several factors. Please refer to the troubleshooting guide below for a step-by-step approach to identify the root cause.

Q3: Are there any known off-targets for this compound?

A3: While this compound is designed to be selective for inducing cyclin K degradation, high concentrations or specific cellular contexts might lead to unexpected effects. It is crucial to use the recommended concentration range and include appropriate controls to monitor for potential off-target activity.

Q4: How can I be sure that the observed phenotype is due to cyclin K degradation and not just CDK12/13 inhibition?

A4: This is an important consideration as this compound does exhibit some inhibitory activity on CDK12/13. To distinguish between these effects, you can use a potent and selective CDK12/13 inhibitor, such as THZ531, as a control. Comparing the cellular phenotype of this compound treatment to THZ531 treatment can help differentiate between degradation- and inhibition-specific effects.

Troubleshooting Guide

Problem 1: No Cyclin K Degradation Observed

If you do not observe a decrease in cyclin K levels after this compound treatment, work through the following potential causes and solutions.

Troubleshooting Workflow

start Start: No Cyclin K Degradation compound 1. Verify this compound Integrity & Solubility start->compound protocol 2. Review Experimental Protocol compound->protocol Compound OK compound_sol Solution: Source fresh compound. Ensure proper dissolution (e.g., in DMSO). Prepare fresh stock solutions. compound->compound_sol cells 3. Check Cell Line & Components protocol->cells Protocol OK protocol_sol Solution: Confirm correct concentration (e.g., 2.5 µM). Check treatment duration (e.g., 2-5 hours). Ensure proper cell density and health. protocol->protocol_sol detection 4. Validate Detection Method cells->detection Cells & Pathway OK cells_sol Solution: Verify expression of CDK12, DDB1, CUL4B. Use a positive control cell line (e.g., KBM7). Check for mutations in the pathway. cells->cells_sol end Resolution detection->end Detection OK detection_sol Solution: Validate cyclin K antibody. Run positive/negative controls for Western Blot. Check proteasome function with an inhibitor (e.g., Carfilzomib). detection->detection_sol

Troubleshooting workflow for lack of cyclin K degradation.

Detailed Methodologies & Data Interpretation

Potential Cause Experimental Verification Expected Result (Control) Unexpected Result (Troubleshooting)
This compound Integrity/Solubility Confirm the purity and storage conditions of your this compound stock. Ensure it is fully dissolved in a suitable solvent like DMSO. Prepare fresh dilutions for each experiment.A clear solution should be obtained.Precipitation or cloudiness in the stock or working solution.
Incorrect Protocol Verify the final concentration of this compound (typically 2.5 µM) and the treatment duration (2-5 hours). Ensure cells are not overly confluent.Significant cyclin K degradation in positive control cells (e.g., KBM7).No change in cyclin K levels compared to the DMSO vehicle control.
Cellular Machinery Confirm that your cell line expresses all necessary components of the degradation machinery: CDK12, DDB1, and CUL4B. CRISPR/Cas9-mediated knockout of these components has been shown to rescue this compound-induced degradation.Wild-type cells should show cyclin K degradation.Cells with mutations or low expression of CDK12, DDB1, or CUL4B will be resistant to this compound.
Detection Method Validate your anti-cyclin K antibody using a positive control lysate. To confirm the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 1 µM carfilzomib) before adding this compound.Pre-treatment with a proteasome inhibitor should rescue cyclin K degradation.Cyclin K levels still decrease, suggesting a non-proteasomal mechanism or an issue with the inhibitor.
Problem 2: Significant Cell Death or Unexpected Phenotypes

If you observe widespread cell death or other phenotypes not consistent with cyclin K degradation, consider the following.

Logical Flow for Investigating Off-Target Effects

start Start: Unexpected Phenotype/Toxicity concentration 1. Check this compound Concentration start->concentration controls 2. Run Control Experiments concentration->controls Concentration is optimal concentration_sol Solution: Perform a dose-response curve to find the optimal concentration. Use the lowest effective concentration. concentration->concentration_sol profiling 3. Perform Off-Target Profiling controls->profiling Controls show phenotype is on-target controls_sol Solution: Use a structurally related but inactive control compound. Compare phenotype to a CDK12/13 inhibitor (e.g., THZ531). controls->controls_sol end Identify Cause profiling->end profiling_sol Solution: Perform unbiased proteomics to identify other degraded proteins. Consult literature for known off-targets of the chemical scaffold. profiling->profiling_sol

Logic diagram for troubleshooting unexpected phenotypes.

Data Interpretation for Off-Target Effects

Observation Potential Interpretation Recommended Action
High toxicity at the effective concentration for cyclin K degradation.The compound may have off-target effects that induce cell death. The therapeutic window is narrow.Perform a dose-response experiment to determine the EC50 for cyclin K degradation and the IC50 for cell viability to assess the therapeutic index.
Phenotype differs from that of CDK12/13 inhibitors (e.g., THZ531).The observed phenotype is likely due to cyclin K degradation itself, rather than off-target kinase inhibition.This is a good indication of on-target activity. Proceed with further experiments to characterize the downstream effects of cyclin K loss.
Phenotype is rescued by proteasome inhibitors but not by CDK12/13 inhibitors.This strongly suggests the phenotype is dependent on the degradation of a protein (likely cyclin K), not kinase inhibition.This is a key validation experiment.
Unexpected proteins are downregulated in proteomics analysis.This compound may be inducing the degradation of other proteins besides cyclin K.Further investigation is needed to determine if these are direct or indirect effects. Consider orthogonal controls and secondary assays.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as a molecular glue, inducing proximity between the CDK12-cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase complex. This leads to the ubiquitination of cyclin K and its subsequent degradation by the proteasome.

cluster_complex Ternary Complex Formation CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK binds This compound This compound Proteasome Proteasome CyclinK->Proteasome targeted to This compound->CDK12 glues DDB1 DDB1 This compound->DDB1 glues CUL4B CUL4B DDB1->CUL4B part of CRL4B complex Ub Ubiquitin CUL4B->Ub recruits E2 Ub->CyclinK poly-ubiquitinates Degradation Degraded Cyclin K Proteasome->Degradation results in

Mechanism of this compound-induced Cyclin K degradation.

References

dCeMM2 degradation rescue with proteasome inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments involving the molecular glue degrader dCeMM2, with a specific focus on rescuing its degradation effects using proteasome inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule molecular glue degrader. It functions by inducing proximity between Cyclin K, a subunit of the Cyclin-Dependent Kinase 12 (CDK12), and the DDB1-CUL4B E3 ubiquitin ligase complex.[1][2][3][4] This induced proximity leads to the ubiquitination of Cyclin K, marking it for degradation by the proteasome.

Q2: Why would I want to rescue this compound-mediated degradation with a proteasome inhibitor?

A2: Rescuing this compound-mediated degradation of Cyclin K with a proteasome inhibitor is a critical experimental step to confirm that the degradation is indeed occurring through the ubiquitin-proteasome pathway. If the degradation of Cyclin K is blocked or reversed in the presence of a proteasome inhibitor, it provides strong evidence for a proteasome-dependent mechanism of action for this compound.

Q3: Which proteasome inhibitors are recommended for use with this compound?

A3: Several proteasome inhibitors have been successfully used to rescue this compound-mediated Cyclin K degradation. The most commonly cited are Carfilzomib and MG-132. It is also possible to inhibit upstream components of the ubiquitin-proteasome pathway with compounds like MLN4924 (a NEDD8-activating enzyme inhibitor) or TAK-243 (a ubiquitin-activating enzyme E1 inhibitor) to confirm the involvement of the CRL machinery.

Q4: What is the expected outcome of a successful rescue experiment?

A4: In a successful rescue experiment, you would expect to see a significant restoration of Cyclin K protein levels in cells treated with both this compound and a proteasome inhibitor, compared to cells treated with this compound alone. This is typically visualized and quantified using Western blotting.

Troubleshooting Guide

Problem 1: Incomplete or no rescue of Cyclin K degradation is observed after treatment with a proteasome inhibitor.

Possible Cause Suggested Solution
Insufficient inhibitor concentration or incubation time. Perform a dose-response and/or time-course experiment to determine the optimal concentration and pre-incubation time for the proteasome inhibitor in your specific cell line. A common starting point is a 30-minute pre-treatment with 1µM Carfilzomib.
Cell line is resistant to the specific proteasome inhibitor. Try a different class of proteasome inhibitor (e.g., if MG-132 fails, try Carfilzomib).
Degradation is not proteasome-dependent. While unlikely for this compound, consider alternative degradation pathways, such as lysosomal degradation, and use appropriate inhibitors (e.g., Bafilomycin A1) to investigate.
Technical issues with Western blotting. Ensure complete protein transfer, use a validated and sensitive Cyclin K antibody, and include appropriate loading controls (e.g., GAPDH, β-actin).

Problem 2: Significant cell death is observed after treatment with the proteasome inhibitor.

Possible Cause Suggested Solution
Inhibitor concentration is too high or incubation time is too long. Reduce the concentration of the proteasome inhibitor and/or shorten the incubation time. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the inhibitor in your cell line.
The combination of this compound and the proteasome inhibitor is synergistically toxic. Lower the concentrations of both compounds. It may be necessary to find a balance between observing a rescue effect and maintaining cell viability.

Problem 3: The levels of other proteins are unexpectedly altered.

Possible Cause Suggested Solution
Off-target effects of the proteasome inhibitor. Proteasome inhibitors can affect the turnover of many proteins. Review the literature for known off-target effects of the specific inhibitor being used. If possible, confirm the findings with a different proteasome inhibitor.
Downstream consequences of Cyclin K degradation rescue. Stabilizing Cyclin K may have secondary effects on the expression or stability of other proteins. Analyze the known functions of the CDK12/Cyclin K complex to form hypotheses about these downstream changes.

Experimental Protocols & Data

This compound-Mediated Cyclin K Degradation Time-Course

This experiment determines the kinetics of Cyclin K degradation upon this compound treatment.

Table 1: Time-Course of Cyclin K Degradation by this compound

Time PointThis compound ConcentrationCyclin K Level (normalized to t=0)
0 hr2.5 µM1.0
0.5 hr2.5 µM~0.6
1 hr2.5 µM~0.3
2 hr2.5 µM~0.1
4 hr2.5 µM<0.1
8 hr2.5 µM<0.1
Data is illustrative and based on trends observed in published studies.
Proteasome Inhibitor Rescue Experiment

This protocol details the steps to rescue this compound-mediated Cyclin K degradation using a proteasome inhibitor.

Table 2: Reagents for Proteasome Inhibitor Rescue Experiment

ReagentStock ConcentrationWorking ConcentrationVendor (Example)
This compound10 mM in DMSO2.5 µMMedChemExpress
Carfilzomib10 mM in DMSO1 µMSelleck Chemicals
MG-13210 mM in DMSO10 µMSigma-Aldrich
Cell Culture Medium--Gibco
Fetal Bovine Serum (FBS)-10%Gibco
Penicillin-Streptomycin100x1xGibco
RIPA Lysis Buffer1x-Cell Signaling Technology
Protease Inhibitor Cocktail100x1xRoche
Phosphatase Inhibitor Cocktail100x1xRoche
Primary Antibody: anti-Cyclin KVariesAs per datasheetAbcam
Primary Antibody: anti-GAPDHVariesAs per datasheetCell Signaling Technology
Secondary Antibody: HRP-conjugatedVariesAs per datasheetJackson ImmunoResearch

Protocol:

  • Cell Seeding: Seed cells (e.g., KBM7 or HEK293T) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Proteasome Inhibitor Pre-treatment: The next day, pre-treat the cells with the proteasome inhibitor (e.g., 1 µM Carfilzomib) or vehicle (DMSO) for 30 minutes.

  • This compound Treatment: Add this compound (final concentration 2.5 µM) or vehicle (DMSO) to the appropriate wells. The experimental groups should include:

    • Vehicle (DMSO) control

    • This compound alone

    • Proteasome inhibitor alone

    • Proteasome inhibitor + this compound

  • Incubation: Incubate the cells for the desired time period (e.g., 5 hours, based on time-course data).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Cyclin K overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and image the results.

    • Strip and re-probe the membrane for a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the Cyclin K band intensity to the loading control.

Visualizations

dCeMM2_Signaling_Pathway This compound This compound CDK12_CyclinK CDK12-Cyclin K Complex This compound->CDK12_CyclinK binds CRL4B DDB1-CUL4B E3 Ligase This compound->CRL4B binds Ub Ubiquitin CDK12_CyclinK->Ub Ubiquitination CRL4B->Ub Proteasome Proteasome Ub->Proteasome Degradation Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK Proteasome_Inhibitor Proteasome Inhibitor (e.g., Carfilzomib) Proteasome_Inhibitor->Proteasome inhibits

Caption: this compound signaling pathway leading to Cyclin K degradation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis seed_cells 1. Seed Cells pretreat 2. Pre-treat with Proteasome Inhibitor seed_cells->pretreat treat_this compound 3. Treat with this compound pretreat->treat_this compound incubate 4. Incubate treat_this compound->incubate lysis 5. Cell Lysis incubate->lysis quantify 6. Protein Quantification lysis->quantify western_blot 7. Western Blot quantify->western_blot analysis 8. Data Analysis western_blot->analysis

Caption: Experimental workflow for a proteasome inhibitor rescue assay.

References

Technical Support Center: Addressing Cellular Resistance to dCeMM2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dCeMM2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments, with a specific focus on cellular resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a molecular glue-type degrader that specifically targets cyclin K for degradation.[1][2] It functions by inducing a new protein-protein interaction between the CDK12-cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase complex.[1] This induced proximity leads to the ubiquitination of cyclin K, marking it for subsequent degradation by the proteasome. This mechanism is independent of a dedicated substrate receptor for the CRL4B ligase.

Q2: What is the expected cellular phenotype upon successful this compound treatment?

A2: Successful treatment with this compound results in the rapid and potent degradation of cyclin K. A significant reduction in cyclin K protein levels can be observed within hours of treatment. Phenotypically, this can lead to effects similar to the pharmacological inhibition of CDK12/13, including global transcriptional downregulation.

Q3: What are the recommended working concentrations and treatment times for this compound?

A3: The optimal concentration and treatment time can vary depending on the cell line and experimental endpoint. However, published data suggests that this compound is effective in the low micromolar range. For example, near-total degradation of cyclin K has been observed at 2.5 µM within 2 hours in KBM7 cells. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO up to 50 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO. For in vivo experiments, a common vehicle is a mixture of 10% DMSO and 90% corn oil. Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent repeated freeze-thaw cycles.

Troubleshooting Guide: Cellular Resistance to this compound

This guide addresses common issues related to decreased sensitivity or resistance to this compound in your experiments.

Problem 1: Reduced or no degradation of cyclin K upon this compound treatment.

Possible Cause Troubleshooting Step Expected Outcome
Incorrect compound concentration or treatment duration Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 1, 2, 4, 8, 24 hours).Determine the optimal EC50 and time for cyclin K degradation in your cell line.
Cell line is intrinsically resistant Test this compound in a known sensitive cell line (e.g., KBM7) in parallel with your experimental cell line.Confirms the activity of your this compound stock and indicates potential intrinsic resistance in your cell line.
Mutations in the CRL4B E3 ligase complex Sequence key components of the CRL4B complex, specifically DDB1 and CUL4B, in your resistant cells.Identification of mutations in DDB1 or CUL4B can explain the lack of this compound-induced degradation.
Impaired ubiquitin-proteasome system Pre-treat cells with a proteasome inhibitor (e.g., Carfilzomib) or a NEDD8-activating enzyme inhibitor (e.g., Pevonidistat/MLN4924) prior to this compound treatment.Rescue of cyclin K degradation upon inhibitor treatment would confirm that the upstream degradation machinery is intact and the issue lies elsewhere.

Problem 2: Development of acquired resistance to this compound over time.

Possible Cause Troubleshooting Step Expected Outcome
Emergence of resistant clones with mutations in the degradation machinery Isolate single-cell clones from the resistant population and assess their sensitivity to this compound. Sequence DDB1 and CUL4B in these clones.Resistant clones will likely harbor mutations in DDB1 or CUL4B, confirming the mechanism of acquired resistance.
Upregulation of compensatory pathways Perform RNA-sequencing or proteomic analysis on sensitive versus resistant cells to identify differentially expressed genes or proteins.Identification of potential bypass mechanisms that allow cells to survive despite cyclin K degradation.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cyclin K Degradation by Western Blot

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: Treat cells with the desired concentrations of this compound or DMSO as a vehicle control for the indicated amount of time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against cyclin K overnight at 4°C.

    • Incubate the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the cyclin K signal to the loading control.

Protocol 2: Generation and Characterization of this compound-Resistant Cell Lines

  • Chronic Exposure: Continuously culture cells in the presence of a low concentration of this compound (e.g., the EC20).

  • Dose Escalation: Gradually increase the concentration of this compound as the cells begin to proliferate at the current concentration.

  • Isolation of Resistant Clones: Once the cells are able to grow in a high concentration of this compound, isolate single-cell clones by limiting dilution or cell sorting.

  • Validation of Resistance:

    • Perform a cell viability assay (e.g., CellTiter-Glo) to compare the EC50 of this compound in the resistant clones versus the parental cell line.

    • Confirm the lack of cyclin K degradation in the resistant clones upon this compound treatment using the Western blot protocol described above.

  • Genomic Analysis: Extract genomic DNA from the resistant clones and the parental cell line. Perform Sanger sequencing or next-generation sequencing to identify mutations in genes of interest, such as DDB1 and CUL4B.

Visualizations

dCeMM2_Mechanism_of_Action cluster_0 This compound-Induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK Binds CRL4B CRL4B E3 Ligase (DDB1-CUL4B) This compound->CRL4B Binds Ternary_Complex CDK12-CycK :: this compound :: CRL4B Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK

Caption: Mechanism of action of this compound.

dCeMM2_Resistance_Mechanisms cluster_0 This compound Action cluster_1 Mechanisms of Resistance This compound This compound Ternary_Complex Ternary Complex Formation (CDK12-CycK :: this compound :: CRL4B) This compound->Ternary_Complex Degradation Cyclin K Degradation Ternary_Complex->Degradation Ternary_Complex->Degradation Cell_Death Cell Death/ Growth Arrest Degradation->Cell_Death Leads to DDB1_Mutation Mutation in DDB1 DDB1_Mutation->Ternary_Complex Prevents Resistance Cellular Resistance CUL4B_Mutation Mutation in CUL4B CUL4B_Mutation->Ternary_Complex Prevents

Caption: Mechanisms of cellular resistance to this compound.

Troubleshooting_Workflow Start Start: No Cyclin K Degradation with this compound Treatment Check_Compound Verify this compound Integrity and Concentration Start->Check_Compound Dose_Response Perform Dose-Response and Time-Course Check_Compound->Dose_Response Result1 Degradation Observed? Dose_Response->Result1 Control_Cell_Line Test in Sensitive Control Cell Line (e.g., KBM7) Result2 Degradation Observed? Control_Cell_Line->Result2 Result1->Control_Cell_Line No Acquired_Resistance Hypothesize Acquired Resistance Result1->Acquired_Resistance Yes (in parental), No (in resistant) Intrinsic_Resistance Hypothesize Intrinsic Resistance Result2->Intrinsic_Resistance No Investigate_Other Investigate Other Mechanisms Result2->Investigate_Other Yes Sequence_Genes Sequence DDB1 and CUL4B Intrinsic_Resistance->Sequence_Genes Acquired_Resistance->Sequence_Genes Mutation_Found Mutation Identified? Sequence_Genes->Mutation_Found Resistance_Confirmed Resistance Mechanism Confirmed Mutation_Found->Resistance_Confirmed Yes Mutation_Found->Investigate_Other No

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Minimizing dCeMM2 Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize dCeMM2-induced toxicity in primary cell cultures.

Introduction to this compound

This compound is a molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of Cyclin K. It achieves this by forming a ternary complex with Cyclin K-CDK12 and the DDB1 component of the CRL4B E3 ubiquitin ligase complex.[1][2] While a potent tool for studying the roles of Cyclin K, its application in sensitive primary cell systems can present toxicity challenges. This guide offers strategies to mitigate these effects and ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound acts as a molecular glue, inducing proximity between the Cyclin K-CDK12 complex and the CRL4B E3 ubiquitin ligase via binding to DDB1. This induced proximity leads to the ubiquitination of Cyclin K, marking it for degradation by the proteasome.[1][2]

Q2: Why am I observing high levels of toxicity in my primary cells treated with this compound?

A2: Primary cells are generally more sensitive to chemical perturbations than immortalized cell lines. High toxicity from this compound in primary cells can stem from several factors:

  • On-target toxicity: Cyclin K is a crucial regulator of transcription.[3] In rapidly dividing or metabolically active primary cells, its degradation can lead to cell cycle arrest or apoptosis.

  • Off-target effects: While this compound is selective, high concentrations may lead to off-target toxicities.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations as low as 0.1%.

  • Suboptimal cell culture conditions: Primary cells are sensitive to their environment. Factors like media pH, CO2 levels, and cell density can exacerbate compound-induced toxicity.

Q3: What are the initial signs of this compound-induced toxicity in primary cells?

A3: Initial signs of toxicity can include:

  • Changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface).

  • Reduced cell proliferation or a complete halt in cell division.

  • Increased presence of floating, dead cells in the culture medium.

  • Visible signs of apoptosis, such as membrane blebbing.

Q4: At what concentration should I start my experiments with this compound in primary cells?

A4: It is recommended to start with a wide dose-response curve to determine the optimal concentration for your specific primary cell type. A suggested starting range is from 1 nM to 10 µM. Published data in cancer cell lines show effective Cyclin K degradation at 2.5 µM. However, a lower concentration may be sufficient and less toxic in primary cells.

Q5: How can I differentiate between cytotoxic and cytostatic effects of this compound?

A5: Cytotoxicity refers to cell death, while cytostatic effects involve the inhibition of cell proliferation. To distinguish between the two, you can perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with a cell proliferation assay (e.g., Ki-67 staining or cell counting over time). A cytotoxic compound will reduce the number of viable cells, while a cytostatic compound will prevent an increase in cell number without necessarily causing cell death.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating this compound-induced toxicity in primary cells.

Problem 1: High levels of cell death observed shortly after this compound treatment.
Possible Cause Troubleshooting Step
High this compound Concentration Perform a dose-response experiment to determine the lowest effective concentration that induces Cyclin K degradation without causing excessive toxicity.
Solvent (DMSO) Toxicity Ensure the final DMSO concentration in the culture medium is below 0.1%. If a higher stock concentration of this compound is needed, consider alternative solvents or methods of solubilization. Always include a vehicle control (media with the same DMSO concentration as the highest this compound dose) in your experiments.
Contamination Visually inspect cultures for signs of bacterial or fungal contamination. If suspected, discard the cultures and use fresh, sterile reagents. Consider testing for mycoplasma contamination.
Suboptimal Cell Health Ensure primary cells are healthy and in the logarithmic growth phase before treatment. Avoid using cells that have been passaged too many times or are overly confluent.
Problem 2: Gradual increase in cell death or lack of proliferation over time.
Possible Cause Troubleshooting Step
On-Target Toxicity This may be an unavoidable consequence of Cyclin K degradation in your specific primary cell type. Consider reducing the exposure time to this compound. A shorter treatment may be sufficient to observe the desired biological effect with less toxicity.
Cumulative Toxicity If continuous exposure is required, consider a pulsed-dosing strategy (e.g., treat for a few hours, then replace with fresh media) to reduce the overall toxic load on the cells.
Nutrient Depletion For longer-term experiments, ensure that the culture medium is refreshed periodically to prevent nutrient depletion and the buildup of metabolic waste products, which can exacerbate toxicity.

Quantitative Data Summary

Parameter Cell Line Concentration Observation Reference
Cyclin K DegradationKBM72.5 µMNear-total degradation within 2 hours
CDK12/13 InhibitionKBM72.5 µMSelective inhibition over CDK7
CDK12-DDB1 InteractionHEK10 µMInduced interaction within 1 hour

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay

This protocol provides a method to quantify the cytotoxic effects of this compound on primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include vehicle-only controls.

  • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Detecting Apoptosis using the Caspase-Glo® 3/7 Assay

This protocol allows for the sensitive detection of caspase-3 and -7 activation, key markers of apoptosis.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • White-walled 96-well plates suitable for luminescence assays

  • Caspase-Glo® 3/7 Assay Reagent (Promega or similar)

  • Luminometer

Procedure:

  • Seed primary cells into a white-walled 96-well plate at an optimal density and allow them to adhere and stabilize for 24 hours.

  • Treat cells with a range of this compound concentrations and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine) if available.

  • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture volume (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 3: Confirming On-Target Effect by Western Blotting for Cyclin K

This protocol verifies that this compound is inducing the degradation of its target, Cyclin K.

Materials:

  • Primary cells treated with this compound and vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against Cyclin K

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Cyclin K overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading. A decrease in the Cyclin K band intensity in this compound-treated samples compared to the vehicle control confirms on-target activity.

Visualizations

dCeMM2_Mechanism_of_Action cluster_0 This compound-Induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK binds DDB1 DDB1 This compound->DDB1 binds Proteasome Proteasome CDK12_CycK->Proteasome Targeted for Degradation CRL4B CRL4B E3 Ligase DDB1->CRL4B part of CRL4B->CDK12_CycK Ubiquitinates Cyclin K Ub Ubiquitin Ub->CRL4B Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Degrades Troubleshooting_Workflow Start Toxicity Observed in Primary Cells with this compound Check_Contamination Check for Microbial Contamination Start->Check_Contamination Check_Solvent Verify Solvent (DMSO) Concentration (<0.1%) Check_Contamination->Check_Solvent No Contaminated Culture Contaminated Culture Check_Contamination->Contaminated Culture Dose_Response Perform Dose-Response (e.g., 1 nM - 10 µM) Check_Solvent->Dose_Response No High Solvent Conc. High Solvent Conc. Check_Solvent->High Solvent Conc. Time_Course Perform Time-Course Experiment Dose_Response->Time_Course On_Target_Toxicity Assess On-Target Toxicity (Western Blot) Time_Course->On_Target_Toxicity Optimize_Protocol Optimize Protocol: - Use lowest effective dose - Reduce exposure time On_Target_Toxicity->Optimize_Protocol Yes End Minimized Toxicity Optimize_Protocol->End

References

Technical Support Center: dCeMM2 Activity and the Impact of Serum Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of dCeMM2, a molecular glue degrader. The focus is on understanding and mitigating the potential impact of serum concentration on this compound's activity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule that functions as a "molecular glue" degrader. It works by inducing the degradation of a specific protein, cyclin K. This compound achieves this by promoting a new interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of cyclin K, marking it for degradation by the proteasome. This process ultimately inhibits the enzymatic activity of CDK12/13.[1]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used as a research tool to study the biological roles of cyclin K and the CDK12/13 complex. Its ability to induce rapid and specific degradation of cyclin K allows for the investigation of the downstream consequences of its depletion, which can be relevant in various research areas, including oncology and gene transcription regulation.

Q3: Is the serum concentration in my cell culture media important for this compound activity?

A3: While direct quantitative studies on the effect of serum concentration on this compound activity are not extensively published, it is a critical parameter to consider. Serum contains a complex mixture of proteins, growth factors, and other molecules that can potentially influence the outcome of your experiment. For instance, high concentrations of serum proteins like albumin could non-specifically bind to small molecules, potentially reducing the effective concentration of this compound available to the cells.[2][3][4][5] Conversely, serum starvation can alter the cell cycle and the expression levels of proteins, including CDKs, which could indirectly affect the cellular response to this compound. Therefore, optimizing and maintaining a consistent serum concentration is crucial for reproducible results.

Q4: What are the recommended cell lines for studying this compound activity?

A4: this compound has been shown to be active in various human cell lines. The choice of cell line should be guided by the specific research question. It is important to select a cell line where the target proteins (CDK12, cyclin K, and components of the CRL4B complex) are expressed.

Q5: How can I measure the activity of this compound in my experiments?

A5: The most common methods to measure this compound activity are:

  • Western Blotting: To directly assess the degradation of cyclin K protein levels.

  • HiBiT Assay: A sensitive, luminescence-based method to quantify the degradation of a HiBiT-tagged target protein in real-time or in an endpoint format.

  • Cell Viability Assays: To determine the cytotoxic or anti-proliferative effects of this compound, which are downstream consequences of cyclin K degradation.

Troubleshooting Guides

Problem 1: No or weak degradation of cyclin K observed after this compound treatment.
Possible Cause Suggestion
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Insufficient Treatment Time Conduct a time-course experiment to identify the optimal duration of this compound treatment for observing cyclin K degradation.
Low Expression of Target Proteins Confirm the expression of CDK12, cyclin K, and key components of the CRL4B complex (e.g., DDB1, CUL4B) in your cell line by Western blotting.
Poor Cell Health Ensure cells are healthy and in the exponential growth phase before treatment. High cell confluence or nutrient deprivation can affect cellular responses.
Serum Interference If using high serum concentrations, consider reducing it or performing a titration to see if it improves this compound activity. Conversely, if cells were serum-starved, this could alter the cell cycle and impact results.
Reagent Quality Ensure the this compound stock solution is properly prepared and stored to avoid degradation.
Problem 2: High background or non-specific bands in Western blot.
Possible Cause Suggestion
Antibody Issues Use a validated antibody specific for cyclin K. Optimize the primary and secondary antibody concentrations.
Insufficient Blocking Block the membrane for at least 1 hour at room temperature with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Inadequate Washing Increase the number and/or duration of washing steps after primary and secondary antibody incubations to remove non-specific binding.
Sample Overloading Load an appropriate amount of protein lysate (typically 20-30 µg) per lane to avoid overloading, which can lead to non-specific antibody binding.
Problem 3: Inconsistent results between experiments.
Possible Cause Suggestion
Variable Serum Concentration Use the same batch and concentration of serum for all related experiments to minimize variability.
Inconsistent Cell Culture Conditions Maintain consistent cell density, passage number, and overall culture conditions.
Variability in Reagent Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Technical Variability Ensure consistent loading of protein lysates for Western blotting and accurate cell seeding for viability assays.

Experimental Protocols

Protocol: Cyclin K Degradation Assay by Western Blotting

1. Cell Seeding and Treatment: a. Seed your cells of interest in a 6-well plate at a density that will allow them to reach 70-80% confluency on the day of treatment. b. The next day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). c. Incubate the cells for a predetermined time (e.g., 4, 8, 24 hours).

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. d. Run the gel at an appropriate voltage until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against cyclin K overnight at 4°C. c. The next day, wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

7. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Data Presentation

Table 1: Potential Impact of Serum Concentration on Cellular Processes Relevant to this compound Activity
Serum ConcentrationPotential Effects on CellsPotential Impact on this compound Assay
High (e.g., >10%) - Increased cell proliferation.- High levels of growth factors and signaling molecules.- High concentration of serum proteins (e.g., albumin).- Potential for non-specific binding of this compound to serum proteins, reducing its effective concentration.- Altered cellular signaling pathways might influence the ubiquitination machinery.
Standard (e.g., 10%) - Optimal growth for most cell lines.- Generally recommended starting point for experiments.
Low (e.g., 1-5%) - Reduced cell proliferation.- Can induce cell cycle synchronization in some cell lines.- May reduce variability caused by serum components but could also affect cell health and response.
Serum-Free - Cell cycle arrest (G0/G1 phase) in many cell lines.- Potential for apoptosis in some cell types.- Altered expression of cell cycle-related proteins.- Drastic changes in the cellular state can lead to atypical responses to this compound.- May be useful for specific experimental questions but requires careful validation.

Note: The optimal serum concentration should be determined empirically for each cell line and experimental setup.

Visualizations

dCeMM2_Mechanism_of_Action cluster_complex CDK12-Cyclin K Complex cluster_ligase CRL4B E3 Ligase CDK12 CDK12 CyclinK Cyclin K TernaryComplex Ternary Complex (CDK12-Cyclin K)-dCeMM2-(CRL4B) This compound This compound This compound->TernaryComplex CUL4B CUL4B DDB1 DDB1 RBX1 RBX1 Ubiquitination Ubiquitination of Cyclin K TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Cyclin K Proteasome->Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture treatment This compound Treatment (Dose & Time Course) cell_culture->treatment cell_lysis Cell Lysis & Protein Extraction treatment->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (Cyclin K & Loading Control) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (Quantify Band Intensity) detection->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound activity.

Troubleshooting_Tree start No/Weak Cyclin K Degradation check_concentration Is this compound concentration optimized? start->check_concentration check_time Is treatment time sufficient? check_concentration->check_time Yes optimize_concentration Perform dose-response check_concentration->optimize_concentration No check_expression Are target proteins expressed? check_time->check_expression Yes optimize_time Perform time-course check_time->optimize_time No check_serum Is serum concentration optimal? check_expression->check_serum Yes validate_cell_line Validate protein expression (e.g., Western Blot) check_expression->validate_cell_line No test_serum Test different serum concentrations check_serum->test_serum No recheck_protocol Review experimental protocol for other issues check_serum->recheck_protocol Yes optimize_concentration->check_time optimize_time->check_expression validate_cell_line->recheck_protocol test_serum->recheck_protocol

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Overcoming Inconsistent dCeMM2-Induced Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with the molecular glue degrader, dCeMM2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a molecular glue-type degrader that specifically induces the degradation of cyclin K.[1][2] It functions by promoting an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2] This mechanism is independent of a dedicated substrate receptor.[3]

Q2: What is the recommended starting concentration and treatment time for this compound?

A2: Based on published studies, a concentration of 2.5 µM this compound for a duration of 2-5 hours is a common starting point for observing cyclin K degradation in sensitive cell lines such as KBM7. However, optimal conditions can vary between cell lines, so it is crucial to perform dose-response and time-course experiments to determine the ideal parameters for your specific experimental setup.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO, with a maximum concentration of up to 50 mM. For stock solutions, it is recommended to dissolve this compound in high-quality, anhydrous DMSO. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. When preparing working solutions for cell culture, dilute the DMSO stock into your aqueous medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).

Q4: What are the known off-target effects of this compound?

A4: While this compound demonstrates a remarkable selectivity for inducing the degradation of cyclin K, some studies have noted a milder destabilization of its binding partners, CDK12 and CDK13, particularly at longer treatment times. It is important to consider these potential effects when interpreting experimental results. Proteomics studies can be employed to assess the proteome-wide selectivity of this compound in your specific cell line.

Troubleshooting Guide: Inconsistent Cyclin K Degradation

This guide addresses common issues that can lead to inconsistent or a lack of cyclin K degradation when using this compound.

Problem 1: No or weak cyclin K degradation observed.

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line.
Incorrect Incubation Time Conduct a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) to identify the optimal treatment duration for maximal cyclin K degradation.
Low Expression of E3 Ligase Components Verify the expression levels of key CRL4B E3 ligase components, specifically DDB1 and CUL4B, in your cell line using Western blotting or qPCR. Cell lines with low expression of these components may exhibit reduced sensitivity to this compound.
Cell Line Insensitivity The efficacy of molecular glue degraders can be cell line-dependent. If possible, test this compound in a panel of cell lines to identify a responsive model. KBM7 cells have been shown to be sensitive to this compound.
Compound Instability or Solubility Issues Ensure complete dissolution of this compound in high-quality DMSO before further dilution. Prepare fresh working solutions for each experiment. Consider gentle warming or sonication to aid dissolution.
Poor Antibody Quality Use a high-quality, validated primary antibody specific for cyclin K. Test different antibody dilutions to find the optimal concentration for Western blotting.

Problem 2: High variability in cyclin K degradation between experiments.

Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers, confluency at the time of treatment, and media formulations.
Inconsistent this compound Preparation Prepare fresh dilutions of this compound from a single, validated stock for each set of experiments. Ensure thorough mixing of the compound in the culture medium.
Variability in Western Blotting Normalize protein loading carefully using a reliable loading control (e.g., GAPDH, β-actin). Ensure consistent transfer and antibody incubation times.

Problem 3: The "Hook Effect" is observed.

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC or molecular glue decreases at very high concentrations. This is due to the formation of non-productive binary complexes (this compound-CDK12/cyclin K or this compound-CRL4B) that compete with the formation of the productive ternary complex required for degradation.

Observation Recommendation
Decreased cyclin K degradation at higher this compound concentrations.Perform a detailed dose-response curve with a wider range of concentrations, including lower concentrations, to identify the optimal concentration for maximal degradation (DC50) and to characterize the hook effect.

Experimental Protocols

Protocol 1: Western Blot Analysis of Cyclin K Degradation

This protocol provides a general guideline for assessing this compound-induced cyclin K degradation via Western blotting.

1. Cell Seeding and Treatment:

  • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency (e.g., 70-80%) at the time of treatment.

  • Allow cells to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

2. Cell Lysis:

  • After treatment, wash the cells once with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 20-30 minutes with occasional vortexing.

  • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against cyclin K overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).

7. Detection:

  • Add a chemiluminescent substrate to the membrane and visualize the bands using an imaging system.

8. Data Analysis:

  • Quantify the band intensities for cyclin K and the loading control.

  • Normalize the cyclin K signal to the loading control signal.

  • Calculate the percentage of degradation relative to the vehicle-treated control.

Visualizations

dCeMM2_Mechanism_of_Action cluster_0 This compound-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Ternary_Complex CDK12-Cyclin K : this compound : CRL4B Ternary Complex This compound->Ternary_Complex Binds CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex Recruited CRL4B CRL4B E3 Ligase (DDB1/CUL4B) CRL4B->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of Cyclin K Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targeted by Degradation Cyclin K Degradation Proteasome->Degradation Leads to

Caption: Mechanism of this compound-induced Cyclin K degradation.

Troubleshooting_Workflow Start Inconsistent/No Cyclin K Degradation Check_Compound Verify this compound Concentration & Preparation Start->Check_Compound Check_Experiment Optimize Treatment Time & Conditions Check_Compound->Check_Experiment If OK Solution1 Perform Dose-Response Curve Check_Compound->Solution1 Issue Found Check_Cell_Line Assess Cell Line Characteristics Check_Experiment->Check_Cell_Line If OK Solution2 Perform Time-Course Experiment Check_Experiment->Solution2 Issue Found Check_Detection Validate Western Blot Protocol Check_Cell_Line->Check_Detection If OK Solution3 Check DDB1/CUL4B Expression Check_Cell_Line->Solution3 Issue Found Solution4 Use Validated Antibody Check_Detection->Solution4 Issue Found End Consistent Degradation Check_Detection->End If OK Solution1->Check_Experiment Solution2->Check_Cell_Line Solution3->Check_Detection Solution4->End

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Validation & Comparative

A Comparative Guide to Validating dCeMM2-Mediated Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dCeMM2, a molecular glue degrader, against alternative methods for inducing Cyclin K degradation. It includes detailed experimental protocols and quantitative data to support researchers in validating their targeted protein degradation studies.

Mechanism of Action: this compound-Mediated Cyclin K Degradation

This compound is a small molecule that functions as a "molecular glue." It induces the degradation of Cyclin K by creating a new protein-protein interaction. Specifically, this compound binds to the CDK12-Cyclin K complex and prompts its interaction with the CRL4B E3 ubiquitin ligase complex.[1] This induced proximity is mediated by this compound enhancing the association between CDK12 and DDB1, an adaptor protein for the CUL4B ligase.[1] This ternary complex formation (CDK12-Cyclin K • this compound • DDB1-CUL4B) leads to the ubiquitination of Cyclin K, marking it for destruction by the cell's proteasome.[2] This mechanism effectively eliminates Cyclin K from the cell.

dCeMM2_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation This compound This compound CDK12_CycK CDK12-Cyclin K This compound->CDK12_CycK Binds DDB1_CUL4B DDB1-CUL4B E3 Ligase This compound->DDB1_CUL4B Recruits Ub_CycK Ubiquitinated Cyclin K CDK12_CycK->Ub_CycK Ubiquitination Proteasome Proteasome Ub_CycK->Proteasome Targeting Fragments Degraded Fragments Proteasome->Fragments Degradation

Caption: this compound glues CDK12-Cyclin K to the DDB1-CUL4B E3 ligase, causing Cyclin K degradation.

Comparative Performance of Cyclin K Degradation Methods

The selection of a method for reducing Cyclin K levels depends on factors like desired speed of action, potency, and experimental context. Molecular glues like this compound offer rapid protein removal, contrasting with the slower timeline of genetic methods like shRNA.

Method/Compound Type DC₅₀ Dₘₐₓ Time Cell Line
This compound Molecular GlueN/A (>90% degradation at 2.5 µM)>90%2-5 hoursKBM7
CR8 Molecular GlueN/A (Effective at 1 µM)>90%2 hoursHEK293T
SR-4835 Molecular Glue~90 nM>95%Not SpecifiedA549
shRNA Genetic KnockdownN/A~80-90%48-72 hoursVarious

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.

Experimental Protocols

Validating Cyclin K degradation requires robust and reproducible methods. Below are detailed protocols for two key experiments.

1. Western Blotting for Quantifying Cyclin K Degradation

This protocol allows for the direct measurement of Cyclin K protein levels following treatment.

  • Cell Culture and Treatment: Plate a human cancer cell line (e.g., KBM7, HEK293T) at an appropriate density. Once adhered or in suspension, treat cells with a dose-response range of this compound (e.g., 0.1, 1, 2.5, 5 µM) for a set time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells via centrifugation. Wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification: Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Denature samples by boiling at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for Cyclin K overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane. Capture the signal using a digital imager. Quantify the band intensity using software like ImageJ. Normalize the Cyclin K signal to a loading control protein (e.g., GAPDH, β-actin) to correct for loading differences.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_probe Immunodetection cluster_analysis Analysis A 1. Cell Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Blocking E->F G 7. Primary Antibody F->G H 8. Secondary Antibody G->H I 9. ECL Detection H->I J 10. Imaging & Quantification I->J

Caption: A step-by-step workflow for validating protein degradation via Western Blot analysis.

2. Immunoprecipitation-Mass Spectrometry (IP-MS) to Confirm Ternary Complex Formation

This powerful technique can validate the this compound-induced interaction between Cyclin K and the E3 ligase complex.

  • Cell Treatment and Lysis: Treat cells with an effective concentration of this compound (e.g., 2.5 µM) or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse cells in a non-denaturing IP lysis buffer with protease/phosphatase inhibitors.

  • Immunoprecipitation (IP):

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against a component of the complex (e.g., anti-DDB1 or anti-CDK12) overnight at 4°C. An isotype-matched IgG should be used as a negative control.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Use a magnetic rack to pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS sample buffer.

  • Sample Preparation for Mass Spectrometry:

    • Neutralize the eluate if using a low-pH buffer.

    • Perform an in-solution or in-gel tryptic digest of the eluted proteins to generate peptides.

    • Clean up the resulting peptides using C18 spin columns.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a human protein database. Identify proteins that are significantly enriched in the this compound-treated IP sample compared to the vehicle control and IgG control. The presence of CDK12 and Cyclin K in a DDB1 IP (or vice-versa) would confirm the formation of the ternary complex.

References

A Comparative Guide: dCeMM2 versus THZ1 for CDK12-Associated Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Molecular Glue Degrader and a Covalent Inhibitor Targeting the CDK12 Pathway.

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of transcriptional elongation, particularly for genes involved in the DNA damage response (DDR). This central function has positioned the CDK12/Cyclin K complex as a compelling target in oncology. This guide provides a detailed comparison of two distinct chemical tools used to modulate CDK12 activity: dCeMM2, a molecular glue degrader, and THZ1, a covalent kinase inhibitor. We present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols to aid researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: this compound vs. THZ1

FeatureThis compoundTHZ1
Primary Mechanism Induces degradation of Cyclin KCovalently inhibits CDK7, CDK12, and CDK13
Target Protein Cyclin K (leading to indirect effects on CDK12)CDK7, CDK12, CDK13
Mode of Action Molecular Glue DegraderCovalent Inhibitor
Key Downstream Effect Loss of Cyclin K protein, leading to impaired CDK12 functionInhibition of kinase activity, leading to transcriptional repression

Mechanism of Action

This compound: A Molecular Glue for Targeted Protein Degradation

This compound is a molecular glue that induces the degradation of Cyclin K.[1][2][3][4][5] It functions by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of Cyclin K and its subsequent degradation by the proteasome. The degradation of Cyclin K results in the functional impairment of its partner, CDK12. While this compound's primary effect is on Cyclin K stability, it also leads to a milder destabilization of CDK12 and CDK13.

cluster_0 This compound Mechanism of Action CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK forms complex Proteasome Proteasome CyclinK->Proteasome degraded by This compound This compound This compound->CDK12 binds to CRL4B CRL4B E3 Ligase This compound->CRL4B recruits CRL4B->CyclinK ubiquitinates Ub Ubiquitin Ub->CyclinK

This compound-mediated degradation of Cyclin K.

THZ1: A Covalent Inhibitor of Transcriptional CDKs

THZ1 is a potent, covalent inhibitor primarily targeting CDK7, with an IC50 of 3.2 nM. However, it also demonstrates inhibitory activity against the closely related kinases CDK12 and CDK13, albeit at higher concentrations. One study reported that THZ1 was equipotent against CDK7, CDK12, and CDK13. THZ1 forms a covalent bond with a unique cysteine residue located outside the ATP-binding pocket of these kinases, leading to their irreversible inhibition. The inhibition of CDK7, CDK12, and CDK13 disrupts the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to widespread transcriptional repression, particularly of genes with super-enhancers and those involved in the DNA damage response.

cluster_1 THZ1 Mechanism of Action THZ1 THZ1 CDK7 CDK7 THZ1->CDK7 covalently inhibits CDK12 CDK12 THZ1->CDK12 covalently inhibits CDK13 CDK13 THZ1->CDK13 covalently inhibits RNAPII RNA Polymerase II CTD CDK7->RNAPII phosphorylates CDK12->RNAPII phosphorylates CDK13->RNAPII phosphorylates Transcription Transcription Elongation RNAPII->Transcription promotes

THZ1-mediated inhibition of transcriptional CDKs.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and THZ1, allowing for a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity

CompoundTargetAssay TypeIC50 / Apparent KdReference(s)
This compound CDK12/Cyclin K - DDB1 InteractionTR-FRETKapparent = 628 nM
THZ1 CDK7Kinase AssayIC50 = 3.2 nM
CDK12Kinase AssayEquipotent to CDK7 in one study
CDK13Kinase AssayEquipotent to CDK7 in one study
THZ531 (THZ1 derivative) CDK12Kinase AssayIC50 = 158 nM
CDK13Kinase AssayIC50 = 69 nM

Table 2: Cellular Activity

CompoundCell LineAssay TypeEC50 / DC50DmaxReference(s)
This compound KBM7Cell ViabilityEC50 = 0.3 µM-
KBM7Cyclin K DegradationNear-total degradation at 2.5 µM (2h)>90% (qualitative)
THZ1 JurkatCell ViabilityIC50 = 50 nM-
LoucyCell ViabilityIC50 = 0.55 nM-
GIST-T1Cell ViabilityIC50 = 41 nM-
GIST-882Cell ViabilityIC50 = 183 nM-
Multiple Myeloma Cell LinesCell ViabilityIC50 < 300 nM-
NALM6, REH (B-ALL)ApoptosisInduces apoptosis at high concentrations-

Signaling Pathways

Both this compound and THZ1 ultimately impact the transcriptional output of cells by disrupting CDK12 function. This leads to the downregulation of genes critical for the DNA damage response (DDR), including BRCA1, FANCF, and ATM. The impairment of the DDR pathway can sensitize cancer cells to DNA-damaging agents and PARP inhibitors. Furthermore, inhibition of the CDK12 pathway has been shown to affect other oncogenic signaling pathways, including the downregulation of MYC-driven transcriptional programs.

cluster_2 Downstream Signaling of CDK12 Modulation This compound This compound CDK12_CyclinK CDK12/Cyclin K Complex This compound->CDK12_CyclinK degrades Cyclin K THZ1 THZ1 THZ1->CDK12_CyclinK inhibits CDK12 RNAPII RNA Polymerase II Phosphorylation CDK12_CyclinK->RNAPII promotes Apoptosis Apoptosis CDK12_CyclinK->Apoptosis indirectly suppresses Transcription Transcription of DDR Genes (e.g., BRCA1) RNAPII->Transcription enables MYC MYC-driven Transcription RNAPII->MYC enables DDR DNA Damage Response Transcription->DDR maintains CellCycle Cell Cycle Progression DDR->CellCycle MYC->CellCycle promotes

Modulation of CDK12 activity by this compound or THZ1 impacts key cellular processes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for key assays used to characterize this compound and THZ1.

Western Blot for Cyclin K Degradation

This protocol is used to assess the dose- and time-dependent degradation of Cyclin K induced by this compound.

cluster_3 Western Blot Workflow A 1. Cell Culture & Treatment (e.g., KBM7 cells treated with this compound) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Protein Transfer B->C D 4. Immunoblotting (Primary Ab: anti-Cyclin K, anti-GAPDH) C->D E 5. Detection & Analysis (Chemiluminescence) D->E

Workflow for assessing protein degradation.
  • Cell Culture and Treatment: Plate cells (e.g., KBM7) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 0.5, 1, 2, 4, 8 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against Cyclin K overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the Cyclin K signal to the loading control.

In Vitro Kinase Assay for CDK12 Inhibition

This protocol measures the ability of THZ1 to inhibit the kinase activity of the CDK12/Cyclin K complex.

cluster_4 Kinase Assay Workflow F 1. Prepare Kinase Reaction Mix (CDK12/Cyclin K, substrate, ATP) G 2. Add THZ1 at various concentrations F->G H 3. Incubate to allow phosphorylation G->H I 4. Stop Reaction & Detect Signal (e.g., ADP-Glo, radioactivity) H->I J 5. Calculate IC50 I->J

Workflow for determining kinase inhibition.
  • Reaction Setup: In a microplate, combine recombinant CDK12/Cyclin K enzyme, a suitable substrate (e.g., a peptide derived from the RNA Polymerase II C-terminal domain), and kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of THZ1 or DMSO control to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo, the amount of ADP produced is quantified.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the THZ1 concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound and THZ1 represent two powerful yet fundamentally different approaches to targeting the CDK12 pathway.

This compound offers a highly specific method for ablating Cyclin K protein, thereby indirectly inactivating CDK12. This makes it an excellent tool for studying the consequences of Cyclin K loss-of-function. Its catalytic mode of action, where one molecule of this compound can induce the degradation of multiple Cyclin K molecules, may offer advantages in cellular potency and duration of effect.

THZ1 , on the other hand, is a multi-targeted covalent inhibitor that affects CDK7, CDK12, and CDK13. Its strength lies in its ability to rapidly and irreversibly shut down the kinase activity of these key transcriptional regulators. The broader target profile of THZ1 can be advantageous for achieving a more profound transcriptional repression but may also introduce off-target effects that need to be considered in experimental design.

The choice between this compound and THZ1 will ultimately depend on the specific research question. For studies focused on the specific role of Cyclin K and the consequences of its degradation, this compound is the more precise tool. For investigations requiring broad and potent inhibition of transcriptional CDKs, THZ1 is a valuable reagent. This guide provides the necessary data and protocols to enable researchers to make an informed decision and to design rigorous experiments to further unravel the complexities of the CDK12 signaling pathway.

References

dCeMM Molecular Glue Degraders: A Comparative Analysis of dCeMM2, dCeMM3, and dCeMM4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dCeMM2, dCeMM3, and dCeMM4, a series of recently identified molecular glue degraders that induce the degradation of cyclin K. These compounds operate by promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1] This targeted protein degradation offers a promising therapeutic strategy, and understanding the nuances between these compounds is crucial for their application in research and drug development.

Performance Comparison

The following tables summarize the quantitative data for this compound, dCeMM3, and dCeMM4 based on studies conducted in KBM7 and HCT116 cells.

Compound Cell Line Concentration for Cyclin K Degradation Time for Near-Complete Degradation Reference
This compoundKBM72.5 µM2 hours[1]
dCeMM3KBM77 µM2 hours[1]
dCeMM4KBM73.5 µM2 hours[1]

Table 1: Cyclin K Degradation Efficiency. This table outlines the effective concentrations and time required for this compound, dCeMM3, and dCeMM4 to induce near-complete degradation of cyclin K in KBM7 cells.

Compound Cell Line Assay Key Findings Reference
This compoundKBM7Apoptosis AssayInduction of apoptosis observed after 4, 8, and 12 hours of treatment.
dCeMM3KBM7Apoptosis AssayInduction of apoptosis observed after 4, 8, and 12 hours of treatment.
dCeMM4KBM7Apoptosis AssayInduction of apoptosis observed after 4, 8, and 12 hours of treatment.
This compound, dCeMM3, dCeMM4HCT116Cytotoxicity AssayAll three compounds showed rescued cytotoxicity in DDB1, UBE2G1, and UBE2M deficient cells, confirming their mechanism of action is dependent on the CRL4B ligase complex.

Table 2: Cellular Effects of dCeMM Compounds. This table summarizes the impact of this compound, dCeMM3, and dCeMM4 on apoptosis and cell viability, highlighting the dependency on the CRL4B E3 ligase complex.

Mechanism of Action: Signaling Pathway

The dCeMM compounds act as molecular glues, facilitating a novel protein-protein interaction. The diagram below illustrates the induced degradation of cyclin K.

dCeMM_Mechanism dCeMM-Induced Cyclin K Degradation Pathway cluster_0 dCeMM Compound cluster_1 Cellular Machinery cluster_2 Ternary Complex Formation cluster_3 Degradation Process dCeMM This compound / dCeMM3 / dCeMM4 CDK12_CyclinK CDK12-Cyclin K Complex dCeMM->CDK12_CyclinK Binds to CRL4B CRL4B E3 Ligase (DDB1-CUL4B-RBX1) dCeMM->CRL4B Recruits Ternary_Complex CDK12-Cyclin K :: dCeMM :: CRL4B Proteasome Proteasome Ub Ubiquitin Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination Induces Degradation Cyclin K Degradation Ubiquitination->Degradation Leads to Degradation->Proteasome by

Figure 1: dCeMM Signaling Pathway. This diagram illustrates how dCeMM compounds act as a molecular glue to bring the CDK12-Cyclin K complex and the CRL4B E3 ligase together, leading to the ubiquitination and subsequent degradation of Cyclin K by the proteasome.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Western Blot for Cyclin K Degradation

This protocol is used to quantify the levels of cyclin K protein in cells following treatment with dCeMM compounds.

  • Cell Culture and Treatment:

    • KBM7 cells were cultured to the desired density.

    • Cells were treated with this compound (2.5 µM), dCeMM3 (7 µM), dCeMM4 (3.5 µM), or DMSO (vehicle control) for the indicated time points (e.g., 0.5, 1, 2, 4, 8 hours).

  • Protein Extraction:

    • Cells were harvested and washed with ice-cold PBS.

    • Cell pellets were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample were separated by SDS-PAGE.

    • Proteins were transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane was incubated with a primary antibody against cyclin K overnight at 4°C.

    • After washing with TBST, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities were quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of dCeMM compounds on cell proliferation and survival.

  • Cell Seeding:

    • KBM7 or HCT116 cells (including wild-type and knockout/mutant lines for CRL4B components) were seeded in 96-well plates.

  • Compound Treatment:

    • Cells were treated with a range of concentrations of this compound, dCeMM3, or dCeMM4 for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Cell viability was assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence was measured using a plate reader.

  • Data Analysis:

    • Viability was expressed as a percentage relative to DMSO-treated control cells.

    • Dose-response curves were generated to determine IC50 values.

Co-Immunoprecipitation (Co-IP) for CDK12-DDB1 Interaction

This protocol is used to demonstrate the dCeMM-induced interaction between CDK12 and the DDB1 component of the CRL4B E3 ligase complex.

  • Cell Culture and Treatment:

    • HEK293T or another suitable cell line was used.

    • Cells were treated with the dCeMM compound (e.g., 10 µM this compound) or DMSO for 1 hour.

  • Cell Lysis:

    • Cells were lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) containing protease inhibitors.

  • Immunoprecipitation:

    • The cell lysate was pre-cleared by incubation with protein A/G agarose or magnetic beads.

    • The pre-cleared lysate was incubated with an antibody against CDK12 overnight at 4°C.

    • Protein A/G beads were added to capture the antibody-protein complexes.

  • Washing and Elution:

    • The beads were washed several times with lysis buffer to remove non-specific binding.

    • The immunoprecipitated proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • The eluted samples were analyzed by Western blotting using antibodies against CDK12 and DDB1 to detect the co-immunoprecipitated proteins. An increased DDB1 signal in the dCeMM-treated sample compared to the control indicates an induced interaction.

References

A Head-to-Head Comparison: dCeMM2 vs. CR8 for Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, molecular glue degraders have emerged as a powerful therapeutic modality. These small molecules induce or stabilize interactions between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. Among the targets of significant interest is Cyclin K, a crucial regulator of transcription through its association with cyclin-dependent kinases 12 and 13 (CDK12/13). This guide provides an objective comparison of two prominent Cyclin K molecular glue degraders, dCeMM2 and (R)-CR8, focusing on their mechanisms of action, performance data, and the experimental protocols used for their characterization.

Mechanism of Action: A Shared Blueprint for Degradation

Both this compound and CR8 function as molecular glues that hijack the Cullin-RING E3 ligase (CRL) machinery to degrade Cyclin K. Their mechanisms are remarkably similar, converting the CDK12-Cyclin K complex into a neo-substrate for a specific E3 ligase.

(R)-CR8 , originally identified as a cyclin-dependent kinase inhibitor, was later discovered to act as a molecular glue degrader.[1][2][3] When bound to the ATP pocket of CDK12, a solvent-exposed pyridyl moiety on the CR8 molecule creates a new surface.[1] This neo-surface is recognized by and binds to DDB1 (Damage-Specific DNA Binding Protein 1), an adaptor protein for the CUL4 E3 ubiquitin ligase complex.[4] This drug-induced ternary complex formation between CDK12-Cyclin K, CR8, and DDB1-CUL4 brings Cyclin K into proximity of the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome. This process notably bypasses the need for a conventional DCAF (DDB1- and CUL4-Associated Factor) substrate receptor.

This compound operates through a virtually identical mechanism. It induces the degradation of Cyclin K by promoting an interaction between the CDK12-Cyclin K complex and the CRL4B E3 ligase complex, which also utilizes DDB1 as the adaptor protein. Like CR8, this compound binds to CDK12 and induces a neo-interface that recruits DDB1, resulting in Cyclin K ubiquitination and degradation. Proteomics studies have confirmed that upon treatment with this compound, Cyclin K is rapidly and selectively degraded, followed by a slower, less pronounced degradation of its partner kinases, CDK12 and CDK13.

dCeMM2_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation CDK12 CDK12 CDK12_CycK CDK12-Cyclin K Complex CDK12->CDK12_CycK CycK Cyclin K CycK->CDK12_CycK Proteasome Proteasome CycK->Proteasome This compound This compound This compound->CDK12_CycK Binds Ternary This compound CDK12-CycK DDB1-CUL4B CDK12_CycK->Ternary CRL4B CRL4B E3 Ligase (DDB1, CUL4B) CRL4B->Ternary Ub Ubiquitin Ub->Ternary Polyubiquitination Proteasome->Degraded_CycK Ternary->CycK Releases Ub-Cyclin K

This compound-induced Cyclin K degradation pathway.

CR8_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation CDK12 CDK12 CDK12_CycK CDK12-Cyclin K Complex CDK12->CDK12_CycK CycK Cyclin K CycK->CDK12_CycK Proteasome Proteasome CycK->Proteasome CR8 CR8 CR8->CDK12_CycK Binds Ternary CR8 CDK12-CycK DDB1-CUL4 CDK12_CycK->Ternary CRL4 CRL4 E3 Ligase (DDB1, CUL4A/B) CRL4->Ternary Ub Ubiquitin Ub->Ternary Polyubiquitination Proteasome->Degraded_CycK Ternary->CycK Releases Ub-Cyclin K

CR8-induced Cyclin K degradation pathway.

Performance Data: A Quantitative Look

Direct, side-by-side comparisons of this compound and CR8 under identical experimental conditions are limited in the published literature. However, data from separate studies provide insights into their respective potencies and activities.

ParameterThis compound(R)-CR8Cell Line / SystemCitation
Degradation Activity Near-total degradationMost consistently downregulated proteinKBM7 / various,
Effective Concentration ~2.5 µM (for near-total degradation)1 µM (induces degradation)KBM7 / HEK293T,
Time to Effect ~2 hours (near-total degradation)2 hours (degradation observed)KBM7 / HEK293T,
Ternary Complex EC50 Not explicitly stated100-500 nM (TR-FRET for CDK12-DDB1)In vitro
Primary E3 Ligase CRL4B (DDB1/CUL4B)CRL4 (DDB1/CUL4A/B)KBM7 / various,

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental setups, cell lines, and assays.

Key Experimental Protocols

The characterization of molecular glue degraders like this compound and CR8 relies on a suite of biochemical and cell-based assays to confirm their mechanism of action and efficacy.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Compound Treatment (this compound vs CR8 vs DMSO) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis western Western Blot (for protein levels) lysis->western coip Co-Immunoprecipitation (for complex formation) lysis->coip analysis Data Analysis & Comparison western->analysis coip->analysis

Typical workflow for comparing molecular glue degraders.
Western Blot for Cyclin K Degradation

This assay is fundamental for visualizing and quantifying the loss of a target protein following degrader treatment.

  • Cell Culture and Treatment: Plate cancer cells (e.g., KBM7, HEK293T) and allow them to adhere. Treat cells with varying concentrations of this compound, CR8, or DMSO (vehicle control) for different time points (e.g., 0, 2, 4, 8 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.

  • Quantification and Sample Prep: Determine protein concentration using a BCA assay. Normalize all samples to the same concentration, add Laemmli buffer, and boil at 95°C for 5 minutes to denature proteins.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against Cyclin K overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL (enhanced chemiluminescence) substrate and visualize protein bands using a chemiluminescence imager. A loading control, such as GAPDH or β-Actin, is essential to ensure equal protein loading.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to provide direct evidence of the drug-induced interaction between CDK12 and DDB1.

  • Cell Treatment and Lysis: Treat cells (e.g., A549 cells with a 3xFLAG-tagged CDK12) with the degrader (this compound or CR8) or DMSO for a short period (e.g., 1-2 hours). Lyse the cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation: Add an antibody targeting one of the complex components (e.g., anti-FLAG for tagged CDK12) to the clarified cell lysate. Incubate to allow the antibody to bind its target.

  • Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture. The beads will bind the antibody, capturing the "bait" protein (CDK12) and any interacting partners ("prey" proteins like DDB1).

  • Washing and Elution: Wash the beads several times with IP buffer to remove non-specific binders. Elute the captured protein complexes from the beads, often by boiling in sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the bait protein (CDK12) and the suspected interacting prey protein (DDB1). An increase in the amount of DDB1 pulled down in the degrader-treated sample compared to the DMSO control confirms the formation of the drug-induced ternary complex.

Conclusion

References

dCeMM2: A Comparative Guide to a Novel Cyclin K Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dCeMM2, a molecular glue degrader, with other molecules targeting cyclin K. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate its mechanism of action and experimental workflows.

Abstract

This compound is a small molecule that acts as a "molecular glue" to induce the degradation of cyclin K. It functions by promoting an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, offering a novel therapeutic strategy for cancers dependent on CDK12/cyclin K activity. This guide evaluates the specificity and performance of this compound in comparison to other known cyclin K targeting compounds.

Performance Comparison

This compound demonstrates potent and specific degradation of cyclin K. The following table summarizes the performance of this compound and other relevant molecules based on available experimental data.

CompoundTypeTarget(s)DC50 (Cyclin K)Dmax (Cyclin K)Apparent Ternary Complex Affinity (Kapparent)Key Findings
This compound Molecular GlueCyclin KNot explicitly defined, but near-total degradation at 2.5 µM[1]>95%628 nM (for CDK12-cyclin K/DDB1)[2]Induces rapid and potent degradation of cyclin K by promoting its interaction with the CRL4B E3 ligase complex.[3][4]
dCeMM3 Molecular GlueCyclin KNot explicitly definedNot explicitly definedNot explicitly definedStructurally related to this compound and also induces cyclin K degradation via the CRL4B complex.
dCeMM4 Molecular GlueCyclin KNot explicitly definedNot explicitly definedNot explicitly definedA structurally distinct molecular glue that also mediates cyclin K degradation through the CRL4B E3 ligase.
HQ461 Molecular GlueCyclin KNot explicitly defined>8-fold reductionNot explicitly definedPromotes the interaction between CDK12 and DDB1 to trigger cyclin K degradation.
SR-4835 Molecular GlueCyclin K~100 nM>95%16 nM (EC50 for DDB1 recruitment to CDK12-cyclin K)A CDK12 inhibitor that also functions as a molecular glue to degrade cyclin K.
(R)-CR8 Molecular GlueCyclin KNot explicitly definedNot explicitly definedNot explicitly definedA CDK inhibitor that acts as a molecular glue to deplete cyclin K.
PP-C8 PROTACCDK12-Cyclin K412 nMNot explicitly definedNot explicitly definedA proteolysis-targeting chimera that induces the degradation of both CDK12 and Cyclin K.
THZ531 Covalent InhibitorCDK12/13Not a degraderNot applicableNot applicableA selective covalent inhibitor of CDK12/13 that does not induce cyclin K degradation and can be used as a negative control.

Mechanism of Action: this compound Signaling Pathway

This compound acts by coopting the cellular ubiquitin-proteasome system to selectively degrade cyclin K. The diagram below illustrates this process.

dCeMM2_Mechanism cluster_0 This compound-Induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK Binds CRL4B CRL4B E3 Ligase (DDB1-CUL4B-RBX1) This compound->CRL4B Binds CDK12_CycK->CRL4B Recruits Ub Ubiquitin Proteasome Proteasome CDK12_CycK->Proteasome Targeting for Degradation Ub->CDK12_CycK Ubiquitination of Cyclin K Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Degrades

Caption: Mechanism of this compound-induced cyclin K degradation.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound's specificity for cyclin K are provided below.

Cellular Degradation of Cyclin K via Immunoblotting

This protocol is used to qualitatively and semi-quantitatively assess the degradation of cyclin K in cells treated with this compound.

  • Cell Culture and Treatment:

    • Human cell lines such as KBM7 (myeloid leukemia), MDA-MB-231 (breast cancer), or A549 (lung cancer) are cultured in appropriate media.

    • Cells are seeded and allowed to adhere overnight.

    • This compound is dissolved in DMSO to create a stock solution and then diluted in culture media to the desired final concentrations (e.g., 2.5 µM).

    • Cells are treated with this compound or DMSO (vehicle control) for various time points (e.g., 0.5, 1, 2, 4, 8 hours).

  • Cell Lysis:

    • After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody specific for cyclin K overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) is also used.

    • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Analysis of Ternary Complex Formation via Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This biophysical assay quantifies the this compound-induced interaction between the CDK12-cyclin K complex and the DDB1 component of the CRL4B ligase.

  • Reagents and Proteins:

    • Recombinant purified CDK12-cyclin K complex and DDB1 protein.

    • Terbium-conjugated streptavidin (donor fluorophore) and Alexa488-conjugated antibody or tag (acceptor fluorophore).

    • This compound and DMSO.

    • TR-FRET assay buffer.

  • Assay Procedure:

    • CDK12-cyclin K is labeled with the acceptor fluorophore (e.g., Alexa488).

    • DDB1 is labeled with the donor fluorophore (e.g., via a biotin tag and terbium-streptavidin).

    • A constant concentration of labeled DDB1 is mixed with varying concentrations of labeled CDK12-cyclin K in the presence of a fixed concentration of this compound (e.g., 10 µM) or DMSO.

    • The reaction is incubated in a microplate to allow for complex formation.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the amount of ternary complex formed.

  • Data Analysis:

    • The TR-FRET ratio is plotted against the concentration of the titrated protein.

    • The apparent binding affinity (Kapparent) is determined by fitting the data to a binding curve.

Global Proteome Specificity Analysis via Quantitative Mass Spectrometry

This experiment determines the selectivity of this compound by measuring its effect on the entire cellular proteome.

  • Cell Culture and Treatment:

    • Cells (e.g., KBM7) are cultured and treated with this compound (e.g., 2.5 µM) or DMSO for a specific duration (e.g., 5 hours).

  • Sample Preparation:

    • Cells are harvested, and proteins are extracted and digested into peptides (e.g., using trypsin).

    • Peptides can be labeled with isobaric tags (e.g., TMT) for multiplexed quantification or analyzed using label-free quantification methods.

  • LC-MS/MS Analysis:

    • The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • The MS data is processed using software to identify and quantify proteins.

    • The abundance of each protein in this compound-treated cells is compared to that in DMSO-treated cells to identify proteins that are significantly up- or down-regulated. This reveals the specificity of this compound for cyclin K degradation.

Experimental Workflow

The following diagram outlines a typical workflow for confirming the specificity of a molecular glue degrader like this compound.

Experimental_Workflow A Compound Treatment (e.g., this compound in KBM7 cells) B Immunoblotting for Cyclin K A->B C Quantitative Proteomics (Mass Spectrometry) A->C E Confirmation of On-Target Degradation B->E F Assessment of Proteome-wide Selectivity C->F D Biophysical Assay (TR-FRET) G Quantification of Ternary Complex Formation D->G

Caption: A typical experimental workflow for this compound specificity analysis.

References

Validating the Effects of dCeMM2: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orthogonal methods to validate the biological effects of dCeMM2, a molecular glue degrader. This document outlines supporting experimental data, detailed methodologies, and visual representations of key processes to ensure robust and reliable validation of this compound-induced protein degradation.

This compound is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2][3][4] It achieves this by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase. The validation of such specific targeted protein degradation requires a multi-pronged approach using several independent, or orthogonal, methods to confirm the on-target effect and elucidate the mechanism of action. This guide compares the primary biochemical and cellular methods used to validate the effects of this compound.

Comparative Analysis of Validation Methods

A summary of the key orthogonal methods for validating this compound's effects is presented below, comparing their principles, quantitative readouts, advantages, and limitations.

Validation MethodPrincipleQuantitative ReadoutAdvantagesLimitations
Western Blotting Immunodetection of specific protein levels in cell lysates after this compound treatment.Relative protein abundance, DC50 (half-maximal degradation concentration), Dmax (maximum degradation).Widely accessible, relatively low cost, provides information on protein size.Semi-quantitative, dependent on antibody quality, lower throughput.
Mass Spectrometry (Proteomics) Global and unbiased quantification of protein abundance in cell lysates following this compound treatment.Fold-change in protein abundance, identification of off-target effects.Highly sensitive and unbiased, provides a global view of proteome changes, can identify unexpected off-targets.Higher cost, complex data analysis, may not detect low-abundance proteins.
Co-Immunoprecipitation (Co-IP) Pull-down of a target protein to identify and confirm its interaction with other proteins (e.g., E3 ligase components) in the presence of this compound.Presence or absence of interacting partners in the immunoprecipitate.Confirms the formation of the this compound-induced ternary complex in a cellular context.Can be prone to false positives/negatives, requires high-quality antibodies, does not directly quantify degradation.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Measures the proximity of two molecules (e.g., CDK12 and DDB1) tagged with fluorescent donor and acceptor molecules in the presence of this compound.TR-FRET signal, apparent dissociation constant (Kd,app) of the ternary complex.Highly sensitive and quantitative in vitro assay, allows for precise measurement of binding affinity and kinetics.Requires purified recombinant proteins and specialized equipment, does not directly measure degradation in cells.

Signaling Pathway and Mechanism of Action

This compound acts as a molecular glue, inducing proximity between the CDK12-Cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome.

This compound This compound Ternary_Complex Ternary Complex (CDK12-Cyclin K):this compound:(DDB1-CUL4B) This compound->Ternary_Complex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B DDB1-CUL4B E3 Ligase CRL4B->Ternary_Complex Ubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Cyclin K Degradation Proteasome->Degradation

Caption: this compound-induced Cyclin K degradation pathway.

Experimental Workflows and Protocols

Western Blotting Workflow

Western blotting is a fundamental technique to observe the dose- and time-dependent degradation of Cyclin K upon this compound treatment.

A Cell Treatment with this compound (e.g., KBM7 cells, 2.5 µM this compound, 0.5-8h) B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting with anti-Cyclin K antibody D->E F Detection and Quantification E->F A Cell Treatment with this compound (e.g., HEK293T cells, 10 µM this compound, 1h) B Cell Lysis in Non-denaturing Buffer A->B C Immunoprecipitation with anti-CDK12 antibody B->C D Washing and Elution C->D E Western Blot Analysis of Eluate for DDB1 D->E A Phenotypic Observation: Cyclin K Degradation (Western Blot, Mass Spectrometry) B Mechanism Confirmation: Ternary Complex Formation (Co-Immunoprecipitation) A->B investigates 'how' D Confidence in This compound's MoA A->D C Biophysical Characterization: Direct Binding Affinity (TR-FRET) B->C quantifies interaction B->D C->D

References

A Comparative Analysis of dCeMM2 and Other Molecular Glues for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular glues are a fascinating class of small molecules that induce or stabilize interactions between two proteins that would not otherwise associate. In the realm of targeted protein degradation, they have emerged as powerful tools to eliminate disease-causing proteins by coopting the cell's natural disposal machinery. This guide provides a detailed comparative analysis of dCeMM2, a notable cyclin K degrader, and other well-characterized molecular glues, offering insights into their mechanisms, efficacy, and the experimental frameworks used for their evaluation.

Mechanism of Action: A Tale of Induced Proximity

Molecular glues function by creating a new interface between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. While the overarching principle is the same, the specific components involved can differ, providing a basis for comparison.

This compound is a molecular glue that selectively degrades cyclin K . It achieves this by inducing a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2][3][4][5] This induced proximity is mediated by the interaction of this compound-bound CDK12 with DDB1 , a component of the CRL4B ligase.

Other molecular glues employ different E3 ligases and target different proteins. For instance, the well-known immunomodulatory drugs (IMiDs) such as thalidomide , lenalidomide , and pomalidomide recruit the Cereblon (CRBN) E3 ligase to degrade the lymphoid transcription factors IKZF1 and IKZF3 . Similarly, indisulam and the related compound dCeMM1 utilize the DCAF15 substrate receptor of the CRL4 E3 ligase to degrade the splicing factor RBM39 . Newer generation glues like CC-885 and CC-90009 also leverage CRBN to degrade the translation termination factor GSPT1 . Another class of cyclin K degraders, including HQ461 and (R)-CR8 , like this compound, also mediate the interaction with the DDB1 component of the CRL4 ligase.

Quantitative Comparison of Molecular Glue Performance

The efficacy of molecular glues is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the available quantitative data for this compound and other representative molecular glues. It is important to note that experimental conditions, such as cell lines and treatment durations, can vary between studies, impacting direct comparisons.

Table 1: Performance of Cyclin K-Targeting Molecular Glues

Molecular GlueTarget ProteinE3 LigaseCell LineDC50Dmax (%)Treatment Time
This compound Cyclin KCRL4B (DDB1)KBM7Not explicitly reported, but near-total degradation at 2.5 µM>90%2 hours
HQ461 Cyclin KCRL4 (DDB1)A549~41 nM>95%8 hours
(R)-CR8 Cyclin KCRL4 (DDB1)Not specifiedNot specifiedNot specifiedNot specified

Table 2: Performance of IMiDs and GSPT1-Targeting Molecular Glues

Molecular GlueTarget Protein(s)E3 LigaseCell LineDC50 (nM)Dmax (%)Treatment Time
Lenalidomide IKZF1, IKZF3CRBNMM1SNot specified>90%24 hours
Pomalidomide IKZF3CRBNMM1S8.7>95%Not specified
CC-885 GSPT1CRBNNot specifiedNot specifiedNot specifiedNot specified
CC-90009 GSPT1CRBNKasumi-121>90%48 hours

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for understanding the mechanism and characterization of molecular glues.

dCeMM2_Signaling_Pathway cluster_ternary_complex This compound-Induced Ternary Complex cluster_ubiquitination Ubiquitination Cascade This compound This compound CDK12_CyclinK CDK12-Cyclin K This compound->CDK12_CyclinK binds DDB1 DDB1 CDK12_CyclinK->DDB1 recruits CyclinK_ub Ubiquitinated Cyclin K CUL4B CUL4B DDB1->CUL4B RBX1 RBX1 CUL4B->RBX1 RBX1->CyclinK_ub ubiquitinates E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 activates E2->RBX1 transfers Ub Ub Ubiquitin Ub->E1 Proteasome Proteasome CyclinK_ub->Proteasome Degradation Degradation Proteasome->Degradation

This compound-mediated degradation of Cyclin K.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat cells with molecular glue start->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot (Protein Degradation) lysis->western_blot co_ip Co-Immunoprecipitation (Ternary Complex Formation) lysis->co_ip ubiquitination_assay In Vitro Ubiquitination Assay (Functional Activity) lysis->ubiquitination_assay analysis Data Analysis (DC50, Dmax) western_blot->analysis co_ip->analysis ubiquitination_assay->analysis end End: Conclusion analysis->end

General experimental workflow for molecular glue characterization.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the characterization of molecular glues like this compound.

Western Blot for Protein Degradation

This protocol is used to determine the extent of target protein degradation (Dmax) and the concentration required for 50% degradation (DC50).

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the molecular glue or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein (e.g., anti-Cyclin K) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the DMSO control. Plot the degradation percentage against the log of the compound concentration to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay verifies the drug-induced interaction between the target protein and the E3 ligase component.

  • Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with the molecular glue or DMSO for a short duration (e.g., 1-4 hours). To prevent degradation of the target protein and trap the ternary complex, it is often beneficial to pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40).

  • Immunoprecipitation: Pre-clear the lysates with protein A/G agarose beads. Incubate the cleared lysates with an antibody against a component of the expected ternary complex (e.g., anti-CDK12 or anti-DDB1) overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against the other components of the ternary complex (e.g., if CDK12 was immunoprecipitated, blot for DDB1 and Cyclin K). An increased interaction in the presence of the molecular glue confirms the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay confirms that the drug-induced ternary complex is functional and leads to the ubiquitination of the target protein.

  • Reaction Setup: In a microcentrifuge tube, combine the following recombinant components in a reaction buffer (typically containing Tris-HCl, NaCl, MgCl2, and DTT):

    • E1 ubiquitin-activating enzyme

    • A specific E2 ubiquitin-conjugating enzyme (e.g., UBE2G1 for CRL4-mediated reactions)

    • The E3 ligase complex (e.g., recombinant DDB1-CUL4B-RBX1)

    • The target protein complex (e.g., recombinant CDK12-Cyclin K)

    • Ubiquitin

    • ATP

  • Initiation of Reaction: Add the molecular glue (dissolved in DMSO) or DMSO alone to the respective reaction tubes.

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours to allow the ubiquitination cascade to proceed.

  • Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by Western blotting using an antibody against the target protein (e.g., anti-Cyclin K). A high-molecular-weight smear or laddering pattern in the presence of the molecular glue indicates poly-ubiquitination.

Conclusion

This compound represents a significant addition to the growing arsenal of molecular glues, specifically targeting Cyclin K for degradation via the CRL4B E3 ligase. Its mechanism, while sharing similarities with other Cyclin K degraders like HQ461 and (R)-CR8, is distinct from the well-studied IMiDs and sulfonamides that utilize different E3 ligase components. The comparative data, though not always derived from head-to-head studies, highlights the potent activity of these small molecules. The detailed experimental protocols provided herein offer a robust framework for the continued discovery and characterization of novel molecular glues, paving the way for new therapeutic strategies against previously "undruggable" targets.

References

Validating the Role of CRL4B in the Mechanism of dCeMM2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic paradigm, utilizing small molecules to co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. Molecular glues are a fascinating class of TPD agents that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide focuses on dCeMM2, a recently identified molecular glue that degrades cyclin K. We will provide an in-depth validation of its unique mechanism, which hijacks the Cullin-4B RING E3 ligase (CRL4B) complex in a novel, substrate receptor-independent manner, and compare this mechanism to other established protein degradation technologies.

The this compound Mechanism: A Substrate Receptor-Independent Role for CRL4B

This compound is a molecular glue that selectively induces the degradation of cyclin K, a critical regulator of transcription.[1][2] Its mechanism is distinct from many previously characterized molecular glues. Instead of recruiting a canonical substrate receptor, this compound directly facilitates a novel protein-protein interaction between the CDK12-cyclin K complex and the DDB1-CUL4B core components of the CRL4B E3 ligase complex.[3][4] This induced proximity places cyclin K in the optimal position for ubiquitination by the E2 enzymes associated with the CRL4B complex, flagging it for proteasomal degradation. This substrate receptor (SR)-independent mechanism represents a new frontier in the design of molecular glue degraders.

dCeMM2_Mechanism cluster_0 CDK12-Cyclin K Complex cluster_1 CRL4B E3 Ligase Complex CDK12 CDK12 CycK Cyclin K CDK12->CycK binds Proteasome Proteasome Degradation CycK->Proteasome degraded CUL4B CUL4B DDB1 DDB1 CUL4B->DDB1 scaffold RBX1 RBX1 CUL4B->RBX1 DDB1->CycK E2 E2 (UBE2G1) RBX1->E2 Ub Ubiquitin E2->Ub carries This compound This compound This compound->CDK12 This compound->DDB1 induces proximity

Figure 1: this compound-induced degradation of Cyclin K via CRL4B.

Experimental Validation of the CRL4B-dCeMM2 Axis

A series of orthogonal experiments were conducted to rigorously validate the central role of the CRL4B complex in the this compound mechanism. The overall workflow involved unbiased genomic screening to identify key genetic dependencies, followed by targeted biochemical and biophysical assays to confirm the molecular interactions.

Experimental_Workflow start Hypothesis: This compound degrades Cyclin K via an E3 Ligase crispr Genome-wide CRISPR Screen start->crispr Identify essential genes for this compound activity immunoblot Immunoblotting & Inhibitor Assays crispr->immunoblot Validate hits (CUL4B, DDB1) and confirm proteasomal degradation pulldown Affinity Pulldown Assay immunoblot->pulldown Confirm drug-dependent protein complex formation trfret TR-FRET Proximity Assay pulldown->trfret Quantify induced ternary complex formation conclusion Conclusion: This compound acts as a molecular glue for CRL4B and CDK12/CycK trfret->conclusion

Figure 2: Workflow for validating the this compound mechanism.
Genome-Wide CRISPR Screens

To identify the E3 ligase responsible for this compound-mediated cyclin K degradation, a genome-wide CRISPR knockout screen was performed. Cells were treated with this compound, and genes whose knockout conferred resistance to the compound were identified. The screen revealed a strong enrichment for components of the CRL4B complex, most notably CUL4B and DDB1. This unbiased genetic evidence provided the first critical link between this compound and CRL4B.

GeneDescriptionRole in UbiquitinationsgRNA EnrichmentSignificance
CUL4B Cullin 4BCRL Scaffold ProteinHighVery High
DDB1 Damage-Specific DNA Binding Protein 1CRL Adaptor ProteinHighVery High
UBE2G1 Ubiquitin Conjugating Enzyme E2 G1E2 Enzyme (Extending)MediumHigh
UBE2M Ubiquitin Conjugating Enzyme E2 MNeddylation E2 EnzymeMediumHigh
RBX1 RING-Box Protein 1RING ComponentMediumHigh

Table 1: Summary of key hits from a genome-wide CRISPR screen. Knockout of these genes conferred resistance to this compound, indicating their essential role in its mechanism of action. Data is a qualitative summary based on published findings.

Immunoblotting and Inhibitor Rescue Assays

To confirm the involvement of the ubiquitin-proteasome system and a Cullin-RING ligase, KBM7 cells were treated with this compound in the presence or absence of specific inhibitors. Pre-treatment with the proteasome inhibitor carfilzomib or the NEDD8-activating enzyme inhibitor MLN4924 (which blocks the activity of all CRLs) completely rescued the this compound-induced degradation of cyclin K. Furthermore, knockout of CUL4B or DDB1 in cells abrogated the ability of this compound to degrade cyclin K, directly validating the CRISPR screen results.

Proximity-Based Assays: Affinity Pulldown and TR-FRET

To demonstrate that this compound physically bridges the CDK12-cyclin K and CRL4B complexes, two key proximity assays were performed.

  • Drug Affinity Chromatography: A modified version of dCeMM3 (a close analog) was immobilized on beads and used as bait to pull down interacting proteins from cell lysates. The results showed a clear enrichment of both cyclin K and DDB1, which was competed away by the addition of a soluble competitor, confirming a drug-dependent interaction.

  • Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This in-vitro assay directly measures the proximity between two proteins. A fluorescently labeled CDK12-cyclin K complex was titrated against a terbium-labeled DDB1 protein. A strong FRET signal was observed only in the presence of this compound, demonstrating that the molecule directly induces the formation of a ternary complex.

Assay ConditionApparent Binding Affinity (Kapp, nM)Interpretation
CDK12-CycK + DDB1 (DMSO)Not DeterminedNo inherent interaction between the proteins.
CDK12-CycK + DDB1 (This compound )628 This compound potently induces a stable ternary complex.

Table 2: TR-FRET data quantifying the this compound-induced interaction between CDK12-cyclin K and DDB1. The low nanomolar Kapp indicates a high-affinity induced interaction.

Comparison with Alternative Protein Degradation Strategies

The SR-independent mechanism of this compound is a significant departure from other major TPD modalities like PROTACs and classical molecular glues (e.g., immunomodulatory drugs or IMiDs).

Comparison_Mechanisms cluster_this compound This compound (SR-Independent Glue) cluster_IMiD IMiDs (SR-Dependent Glue) cluster_PROTAC PROTACs (Bifunctional Degrader) d_target Target (CDK12/CycK) d_glue This compound d_target->d_glue d_e3 E3 Ligase Core (DDB1/CUL4B) d_glue->d_e3 d_e3->d_target Ub i_target Neosubstrate (IKZF1) i_glue IMiD i_target->i_glue i_sr Substrate Receptor (CRBN) i_glue->i_sr i_sr->i_target Ub i_e3 E3 Ligase Core (DDB1/CUL4A) i_sr->i_e3 binds p_target Target Protein p_protac PROTAC (Warhead-Linker-Warhead) p_target->p_protac binds p_e3 E3 Ligase (e.g., VHL, CRBN) p_protac->p_e3 binds p_e3->p_target Ub

Figure 3: Comparison of molecular mechanisms for different degrader types.
FeatureThis compound (Molecular Glue)IMiDs (Molecular Glue)PROTACs
Structure Monovalent small moleculeMonovalent small moleculeHeterobifunctional (two ligands + linker)
E3 Ligase CRL4BCRL4CRBNVarious (e.g., CRL2VHL, CRL4CRBN)
Target Engagement Induces novel interface on CDK12Induces novel interface on CRBNBinds existing pockets on target and E3
E3 Ligase Binding Binds directly to DDB1/CUL4B coreBinds to the substrate receptor (CRBN)Binds to the substrate receptor (e.g., VHL, CRBN)
SR Dependency Independent Dependent Dependent

Table 3: A comparative summary of this compound, IMiDs, and PROTACs, highlighting the key mechanistic differences, particularly the novel substrate receptor (SR)-independent action of this compound.

Detailed Experimental Protocols

Genome-Wide CRISPR Knockout Screen
  • Library Transduction: A pooled genome-wide sgRNA library is transduced into Cas9-expressing KBM7 cells at a low multiplicity of infection to ensure one sgRNA per cell.

  • Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin).

  • Compound Treatment: The cell population is split. One arm is treated with DMSO (vehicle control), and the other is treated with a cytotoxic concentration of this compound.

  • Cell Harvesting: Cells are cultured until a significant number of cells in the this compound arm are killed. Surviving cells from both arms are harvested.

  • Genomic DNA Extraction & Sequencing: Genomic DNA is extracted, and the sgRNA cassettes are amplified by PCR. The amplicons are subjected to next-generation sequencing.

  • Data Analysis: sgRNA read counts are compared between the this compound-treated and DMSO-treated populations. Genes whose sgRNAs are significantly enriched in the this compound-treated arm are identified as essential for the compound's mechanism of action.

Immunoblotting for Cyclin K Degradation
  • Cell Culture and Treatment: KBM7 cells are seeded in 6-well plates. For inhibitor studies, cells are pre-treated for 30 minutes with 1 µM carfilzomib or 1 µM MLN4924. Subsequently, cells are treated with 2.5 µM this compound or DMSO for 5 hours.

  • Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are loaded onto an SDS-PAGE gel, separated by electrophoresis, and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked (e.g., with 5% milk in TBST) and then incubated overnight at 4°C with a primary antibody against cyclin K. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TR-FRET Proximity Assay
  • Reagents: Recombinant, purified CDK12-cyclin K complex is labeled with an acceptor fluorophore (e.g., Alexa488). Recombinant, purified DDB1 is labeled with a donor fluorophore (e.g., Terbium cryptate).

  • Assay Setup: Assays are performed in a low-volume 384-well plate.

  • Reaction Mixture: A constant concentration of Terbium-DDB1 is mixed with varying concentrations of Alexa488-CDK12-cyclin K in the presence of either DMSO or 10 µM this compound.

  • Incubation: The plate is incubated at room temperature for 1-2 hours to allow the interaction to reach equilibrium.

  • Measurement: The plate is read on a TR-FRET-capable plate reader. The emission from both the donor (at 620 nm) and the acceptor (at 665 nm) is measured after a time delay following excitation.

  • Data Analysis: The ratio of the acceptor to donor signal is calculated. This ratio is plotted against the concentration of the titrated protein, and the data is fitted to a binding curve to determine the apparent binding affinity (Kapp).

References

dCeMM2 Cross-Reactivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

dCeMM2 is a novel molecular glue degrader that potently and selectively induces the degradation of Cyclin K. It achieves this by fostering an interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2] This targeted protein degradation mechanism is accompanied by a direct, albeit less potent, inhibitory effect on the kinase activity of CDK12 and its close homolog, CDK13.[1][3] Understanding the cross-reactivity of this compound with other kinases is crucial for elucidating its mechanism of action and predicting potential off-target effects. This guide provides a comparative analysis of this compound's activity against its primary targets and other kinases, supported by experimental data.

Comparative Analysis of Kinase Inhibition and Degradation

The selectivity of this compound has been primarily characterized through in vitro kinase assays and quantitative proteomics in cellular contexts. These studies reveal a high degree of selectivity for the CDK12/13 axis, both in terms of direct inhibition and induced degradation.

In Vitro Kinase Inhibition

Recombinant kinase assays have demonstrated that this compound exhibits inhibitory activity against CDK12 and CDK13. Notably, it shows remarkable selectivity over the closely related kinase, CDK7. The inhibitory potency is less than that of dedicated CDK12/13 inhibitors like THZ531, suggesting that the primary mechanism of action for this compound's cellular efficacy is the degradation of Cyclin K rather than outright kinase inhibition.

Target KinaseThis compound ActivityComparative Compound (THZ531) Activity
CDK12 Measurable InhibitionHigh Potency Inhibition
CDK13 Measurable InhibitionHigh Potency Inhibition
CDK7 No Significant InhibitionLower Potency Inhibition

This table summarizes the relative in vitro inhibitory activity of this compound compared to the selective CDK12/13 inhibitor THZ531.

Cellular Protein Degradation Profile

Quantitative expression proteomics in KBM7 cells treated with this compound has provided a global view of its cellular selectivity. These experiments show a pronounced and selective degradation of Cyclin K, with a milder destabilization of its binding partners, CDK12 and CDK13. Importantly, no other cyclin-dependent kinases (CDKs) or cyclins were significantly destabilized, highlighting the specific nature of the this compound-induced protein degradation.

ProteinLog2 Fold Change in Abundance (this compound vs. DMSO)
Cyclin K (CCNK) Significant Negative Fold Change
CDK12 Mild Negative Fold Change
CDK13 Mild Negative Fold Change
Other CDKs No Significant Change
Other Cyclins No Significant Change

This table summarizes the cellular protein abundance changes upon treatment with this compound, as determined by quantitative proteomics.

Signaling Pathway and Mechanism of Action

This compound functions as a molecular glue, inducing proximity between the CDK12-Cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome. The engagement of the CDK12/13 active site by this compound appears to be a prerequisite for this degradation process.

cluster_0 This compound-Induced Protein Degradation This compound This compound CDK12_CCNK CDK12-Cyclin K Complex This compound->CDK12_CCNK Binds to CRL4B CRL4B E3 Ligase (DDB1-CUL4B) This compound->CRL4B Recruits CDK12_CCNK->CRL4B Induced Proximity Proteasome Proteasome CDK12_CCNK->Proteasome Targeted for Degradation CRL4B->CDK12_CCNK Ubiquitinates Cyclin K Ub Ubiquitin Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK Degrades

Figure 1. Mechanism of this compound-induced Cyclin K degradation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a panel of recombinant kinases.

1. Materials:

  • Recombinant human kinases (e.g., CDK12/Cyclin K, CDK13/Cyclin K, CDK7/Cyclin H/MAT1)

  • This compound (dissolved in 100% DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (at a concentration close to the Km for each kinase)

  • Substrate peptide (specific for each kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates (white, low-volume)

2. Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to measure the amount of ADP produced.

  • Record the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

cluster_workflow Kinase Inhibition Assay Workflow A Prepare this compound Dilutions B Add Compound/DMSO to Plate A->B C Add Kinase and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction and Add Detection Reagent E->F G Measure Signal (Luminescence) F->G H Calculate % Inhibition and IC50 G->H

Figure 2. Workflow for an in vitro kinase inhibition assay.

Quantitative Proteomics for Cellular Selectivity Profiling

This protocol describes a general workflow for analyzing changes in the cellular proteome following treatment with this compound.

1. Materials:

  • Human cell line (e.g., KBM7)

  • This compound (dissolved in 100% DMSO)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system (e.g., Q Exactive HF-X, Thermo Fisher Scientific)

  • Data analysis software (e.g., MaxQuant, Perseus)

2. Procedure:

  • Culture KBM7 cells to the desired density.

  • Treat the cells with this compound at a specific concentration (e.g., 2.5 µM) or with DMSO (vehicle control) for a set duration (e.g., 5 hours).

  • Harvest the cells, wash with PBS, and lyse them on ice.

  • Quantify the protein concentration in the lysates.

  • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Analyze the peptide mixtures by LC-MS/MS.

  • Process the raw mass spectrometry data using MaxQuant for protein identification and quantification.

  • Perform statistical analysis using a tool like Perseus to identify proteins with significantly altered abundance in this compound-treated cells compared to the DMSO control.

cluster_proteomics_workflow Quantitative Proteomics Workflow A Cell Culture and This compound Treatment B Cell Lysis and Protein Quantification A->B C Protein Digestion (Trypsin) B->C D LC-MS/MS Analysis C->D E Data Processing and Protein Quantification D->E F Statistical Analysis to Identify Differentially Expressed Proteins E->F

Figure 3. Workflow for quantitative proteomics analysis.

References

Unlocking Synergistic Vulnerabilities: A Comparative Guide to dCeMM2 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, the molecular glue degrader dCeMM2 has emerged as a promising agent that induces the degradation of cyclin K, a critical component of the CDK12/13 complex. This guide provides a comprehensive comparison of the synergistic effects of this compound with other inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential in combination regimens.

Introduction to this compound: A Novel Mechanism of Action

This compound is a molecular glue that promotes the interaction between the CDK12-cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1] By depleting cyclin K, this compound effectively phenocopies the inhibition of CDK12 and CDK13, which are key regulators of transcriptional elongation and are implicated in maintaining genomic stability. This unique mechanism of action opens avenues for combination therapies that can exploit the vulnerabilities created by cyclin K degradation.

Synergistic Potential of this compound with DNA Damage-Inducing Agents

Preclinical evidence strongly suggests a synergistic relationship between the degradation of cyclin K by this compound and the activity of DNA damage-inducing agents.[1] The rationale for this synergy lies in the role of the CDK12/13 complex in regulating the expression of genes involved in the DNA damage response (DDR). By degrading cyclin K, this compound impairs the cell's ability to repair DNA damage, thereby sensitizing cancer cells to agents that cause DNA lesions.

Experimental Data: this compound in Combination with DNA Damaging Agents

The synergistic effects of this compound with various DNA damaging agents were evaluated in T-ALL (T-cell acute lymphoblastic leukemia) cell lines. The following table summarizes the Bliss synergy scores, where a positive value indicates a synergistic effect.

Cell LineCombination AgentMaximum Bliss Synergy Score
MOLT-4 Olaparib (PARP Inhibitor)15
Cisplatin (Platinum Agent)12
Etoposide (Topoisomerase II Inhibitor)10
JURKAT Olaparib (PARP Inhibitor)18
Cisplatin (Platinum Agent)14
Etoposide (Topoisomerase II Inhibitor)11

Data extrapolated from dose-response matrices presented in Mayor-Ruiz et al., Nature Chemical Biology, 2020, Extended Data Fig. 10.

Experimental Protocol: Cell Viability and Synergy Assays

The synergistic interactions were determined using a cell viability assay with a dose-response matrix.

  • Cell Seeding: T-ALL cell lines (MOLT-4 and JURKAT) were seeded in 384-well plates.

  • Compound Treatment: A 6x10 dose matrix was established, with 6-point titrations of this compound and 10-point titrations of the DNA damaging agents (Olaparib, Cisplatin, Etoposide), including DMSO as a control.

  • Incubation: Cells were treated for 3 days.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Synergy Calculation: The deviation from the expected Bliss independence model was calculated to determine synergy scores. A positive score indicates that the combined effect of the two drugs is greater than the sum of their individual effects.

Signaling Pathways and Mechanisms of Synergy

The synergy between this compound and DNA damaging agents is rooted in the disruption of the DNA damage response pathway.

cluster_0 Normal Cell cluster_1 This compound + DNA Damaging Agent DNA Damage DNA Damage DDR Pathway DDR Pathway DNA Damage->DDR Pathway activates Transcription of DDR Genes Transcription of DDR Genes DDR Pathway->Transcription of DDR Genes activates CDK12/Cyclin K CDK12/Cyclin K CDK12/Cyclin K->Transcription of DDR Genes promotes Cell Survival Cell Survival Transcription of DDR Genes->Cell Survival leads to This compound This compound Cyclin K Degradation Cyclin K Degradation This compound->Cyclin K Degradation induces DNA Damaging Agent DNA Damaging Agent Increased DNA Damage Increased DNA Damage DNA Damaging Agent->Increased DNA Damage Impaired DDR Gene Transcription Impaired DDR Gene Transcription Cyclin K Degradation->Impaired DDR Gene Transcription leads to Impaired DDR Gene Transcription->Increased DNA Damage exacerbates Apoptosis Apoptosis Increased DNA Damage->Apoptosis triggers

Caption: Mechanism of synergy between this compound and DNA damaging agents.

Experimental Workflow for Synergy Screening

The following workflow outlines the process for identifying and validating synergistic drug combinations with this compound.

Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Dose-Response Matrix Setup Dose-Response Matrix Setup Cell Line Selection->Dose-Response Matrix Setup Cell Viability Assay Cell Viability Assay Dose-Response Matrix Setup->Cell Viability Assay Synergy Score Calculation Synergy Score Calculation Cell Viability Assay->Synergy Score Calculation Hit Validation Hit Validation Synergy Score Calculation->Hit Validation Mechanism of Action Studies Mechanism of Action Studies Hit Validation->Mechanism of Action Studies End End Mechanism of Action Studies->End

Caption: Workflow for this compound synergistic combination screening.

Comparison with Other CDK Inhibitors

While this compound targets the CDK12/13 complex indirectly through cyclin K degradation, other small molecule inhibitors directly target the kinase activity of various CDKs. For instance, Palbociclib, a CDK4/6 inhibitor, has shown synergistic effects with other agents through different mechanisms, primarily related to cell cycle arrest. The unique mechanism of this compound, leading to impaired transcription of DDR genes, provides a distinct and potentially more potent synergistic avenue with DNA damaging agents compared to inhibitors targeting cell cycle CDKs.

Conclusion and Future Directions

The molecular glue degrader this compound demonstrates significant synergistic potential with DNA damage-inducing agents. This synergy is underpinned by its unique mechanism of action – the degradation of cyclin K, leading to the transcriptional repression of key DNA damage response genes. The presented data and experimental protocols provide a solid foundation for further investigation into this compound-based combination therapies. Future studies should explore these combinations in in vivo models and diverse cancer types to fully elucidate their therapeutic potential. The continued exploration of such synergistic interactions is paramount for the development of more effective and durable cancer treatments.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of dCeMM2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of dCeMM2, a molecular glue degrader. Adherence to these procedures is critical for laboratory safety and environmental protection.

This compound Chemical and Physical Properties

A clear understanding of the chemical's properties is the first step in safe handling. Below is a summary of key quantitative data for this compound.

PropertyValueReference
Molecular Weight 370.82 g/mol [1]
Formula C₁₆H₁₁ClN₆OS[1]
Purity ≥98%
CAS Number 296771-07-8
Solubility Soluble to 50 mM in DMSO
Storage Temperature -20°C

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS) from Tocris Bioscience, this compound does not meet the classification criteria for hazardous substances under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008. However, as a research chemical, its toxicological properties have not been fully investigated. Therefore, it is imperative to handle this compound with the standard precautions for laboratory chemicals.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

This protocol applies to pure this compound, solutions containing this compound, and any contaminated laboratory materials.

1. Waste Segregation and Collection:

  • Designated Waste Container: All this compound waste must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Labeling: The container must be marked with "Hazardous Waste," the chemical name "this compound," and the date.

  • Waste Types:

    • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and absorbent materials should be placed in the designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a designated liquid hazardous waste container. Do not pour down the drain.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.

    • Empty Containers: The original this compound vial, even if empty, should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as liquid hazardous waste.

2. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep the container closed except when adding waste.

3. Waste Disposal:

  • All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

dCeMM2_Disposal_Workflow cluster_prep Preparation cluster_waste_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (e.g., contaminated gloves, plasticware) liquid_waste Liquid Waste (e.g., this compound in DMSO) sharps_waste Sharps Waste (e.g., contaminated needles, syringes) collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Hazardous Waste Container sharps_waste->collect_sharps storage Store Waste in Designated Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling dCeMM2

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of dCeMM2, a molecular glue degrader. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of your research.

Essential Safety Information

This compound is a potent research compound that induces the degradation of cyclin K.[1] As with any biologically active small molecule, appropriate safety precautions must be taken to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) and handling procedures are mandatory.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.

PropertyValue
Molecular Weight 370.82 g/mol [2][3]
Formula C₁₆H₁₁ClN₆OS
Appearance Solid
Purity ≥98%
Solubility Soluble to 50 mM in DMSO
Storage Temperature -20°C
CAS Number 296771-07-8

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to handle this compound safely. The following table outlines the minimum PPE requirements.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosolized powder.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of the powdered compound.

Experimental Protocols: Safe Handling and Disposal Workflow

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product name and CAS number on the label match the order.

  • Storage: Immediately transfer the compound to a designated, labeled storage location at -20°C.

Preparation of Stock Solutions
  • Pre-calculation: Before opening the container, calculate the required volume of solvent (e.g., DMSO) to achieve the desired stock concentration. Vendor websites often provide reconstitution calculators.

  • Weighing: If weighing is necessary, perform this task within a chemical fume hood to prevent inhalation of the powder. Use an analytical balance with a draft shield.

  • Dissolution: Add the calculated volume of solvent to the vial containing this compound. Cap the vial tightly and vortex until the solid is completely dissolved. This compound is soluble up to 50 mM in DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Disposal Plan
  • Contaminated Materials: All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, must be collected in a designated hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental liquid waste containing this compound should be collected in a clearly labeled hazardous chemical waste container.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate laboratory disinfectant, followed by a thorough rinse with 70% ethanol.

  • Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.

Mechanism of Action and Signaling Pathway

This compound is a molecular glue that induces the ubiquitination and subsequent proteasomal degradation of cyclin K. It achieves this by promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. The degradation of cyclin K has significant downstream effects on gene transcription and cell cycle regulation, impacting various signaling pathways.

The following diagram illustrates the established signaling pathway initiated by this compound.

dCeMM2_Signaling_Pathway This compound This compound Ternary_Complex Ternary Complex (this compound + CDK12-CycK + CRL4B) This compound->Ternary_Complex CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex CRL4B CRL4B E3 Ligase Complex CRL4B->Ternary_Complex Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome CyclinK_degraded Cyclin K Degraded Proteasome->CyclinK_degraded Transcription Altered Gene Transcription CyclinK_degraded->Transcription Impacts CellCycle Cell Cycle Dysregulation CyclinK_degraded->CellCycle Impacts MAPK MAPK Pathway Modulation CyclinK_degraded->MAPK Impacts

Caption: this compound-induced degradation of Cyclin K and its downstream consequences.

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

dCeMM2_Handling_Workflow start Start receive Receive and Inspect Shipment start->receive store Store at -20°C receive->store ppe Don Appropriate PPE store->ppe prepare Prepare Stock Solution in Fume Hood ppe->prepare experiment Perform Experiment prepare->experiment dispose_sharps Dispose of Contaminated Sharps and Plastics experiment->dispose_sharps dispose_liquid Dispose of Liquid Waste experiment->dispose_liquid decontaminate Decontaminate Work Area and Equipment dispose_sharps->decontaminate dispose_liquid->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe end End remove_ppe->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.